9-Nitroanthracene-D9
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9-nonadeuterio-10-nitroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIKFJXEYJIZNB-LOIXRAQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Nitroanthracene-D9: Chemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 9-Nitroanthracene-D9, a deuterated analog of 9-Nitroanthracene. This document details experimental protocols for its synthesis and analysis, and explores its potential applications, particularly in the context of photodynamic therapy. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Core Chemical Properties
This compound is a labeled form of 9-Nitroanthracene, where nine hydrogen atoms on the anthracene ring have been replaced with deuterium. This isotopic labeling is particularly useful in analytical and metabolic studies.
Quantitative Data Summary
| Property | This compound | 9-Nitroanthracene (for comparison) |
| Molecular Formula | C₁₄D₉NO₂ | C₁₄H₉NO₂[1] |
| Molecular Weight | 232.28 g/mol [2] | 223.23 g/mol [1] |
| CAS Number | 220381-38-4[3][4] | 602-60-8 |
| Appearance | Typically supplied as a solution in toluene or as a solid. The non-deuterated form is a yellow solid. | Yellow solid |
| Melting Point | Not explicitly available for D9 variant. | 141-144 °C |
| Boiling Point | Not explicitly available for D9 variant. | 275 °C at 17 mmHg |
| Solubility | Soluble in toluene. | Insoluble in water. |
| Storage Temperature | Room temperature, protected from light and moisture. | 2-8°C |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a two-step process: the deuteration of anthracene followed by nitration.
Step 1: Synthesis of Anthracene-D10 (Precursor)
A common method for producing perdeuterated anthracene is through a platinum-catalyzed hydrogen-deuterium exchange reaction.
-
Materials: Anthracene, 5% Platinum on Carbon (Pt/C), Deuterated Water (D₂O), 2-Pentanol, Decahydronaphthalene, Dichloromethane, Magnesium Sulfate (MgSO₄).
-
Procedure:
-
In a high-pressure reactor, suspend 1.00 g of anthracene and 1.01 g of 5% Pt/C in a mixture of 40 mL of D₂O, 4 mL of 2-pentanol, and 20 mL of decahydronaphthalene.
-
Stir the mixture at 80°C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Add dichloromethane to the mixture and separate the organic layer.
-
Dry the organic layer with MgSO₄ and filter.
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Concentrate the filtrate to yield deuterated anthracene. This process typically results in a high deuterium conversion rate.
-
Step 2: Nitration of Anthracene-D10 to this compound
The nitration of the deuterated anthracene precursor is achieved using nitric acid in a suitable solvent.
-
Materials: Anthracene-D10, Glacial Acetic Acid, Concentrated Nitric Acid (HNO₃), Concentrated Hydrochloric Acid (HCl), 10% Sodium Hydroxide (NaOH) solution.
-
Procedure:
-
Suspend finely powdered Anthracene-D10 in glacial acetic acid in a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and a stirrer.
-
Immerse the flask in a water bath maintained at 20-25°C.
-
Slowly add concentrated nitric acid dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 30°C.
-
After the addition is complete, continue stirring until a clear solution is obtained (approximately 30 minutes), and then stir for an additional 30 minutes.
-
Filter the solution to remove any unreacted anthracene.
-
To the filtrate, slowly add a mixture of concentrated hydrochloric acid and glacial acetic acid with vigorous stirring to precipitate the intermediate, 9-nitro-10-chloro-9,10-dihydroanthracene-D9.
-
Separate the precipitate by suction filtration and wash with glacial acetic acid and then with water until the washings are neutral.
-
Treat the product with a warm (60-70°C) 10% sodium hydroxide solution to yield the crude this compound.
-
Separate the crude product by suction filtration and wash thoroughly with warm water until the washings are neutral.
-
Air-dry and recrystallize the crude this compound from glacial acetic acid.
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Analytical Methods
Standard analytical techniques can be employed for the characterization of this compound.
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Mass Spectrometry (MS): Electron ionization mass spectrometry of the non-deuterated 9-nitroanthracene shows a molecular ion peak at m/z 223.23. For this compound, the molecular ion peak is expected at approximately m/z 232.28, confirming the incorporation of nine deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of 9-Nitroanthracene exhibits characteristic signals in the aromatic region. For this compound, these signals will be absent due to the replacement of protons with deuterium. The absence of proton signals is a key indicator of successful deuteration.
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¹³C NMR: The ¹³C NMR spectrum will show signals corresponding to the carbon atoms of the anthracene ring. The coupling patterns may be affected by the adjacent deuterium atoms.
-
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High-Performance Liquid Chromatography (HPLC): HPLC can be used for the purification and quantification of this compound. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and water.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of this compound, particularly in complex matrices.
Biological Relevance and Potential Applications
Recent research has highlighted the potential of 9-nitroanthracene derivatives in the field of photodynamic therapy (PDT) for cancer treatment. PDT is a treatment modality that utilizes a photosensitizing agent, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in targeted tissues.
Photochemical Mechanism and Signaling Pathway
Upon irradiation with light of a suitable wavelength, 9-nitroanthracene derivatives can undergo a photochemical reaction that leads to the generation of cytotoxic species.
The proposed mechanism involves the following key steps:
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Photoexcitation: The 9-nitroanthracene molecule absorbs light energy, promoting it to an excited singlet state.
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Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable excited triplet state.
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Nitro-Nitrite Rearrangement: In the excited state, the nitro group (-NO₂) rearranges to a nitrite group (-ONO).
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Homolytic Cleavage: The O-N bond in the nitrite intermediate undergoes homolytic cleavage, generating nitric oxide (NO) and an anthryloxy radical.
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DNA Damage: The generated nitric oxide and the anthryloxy radical can induce DNA cleavage, particularly at guanine residues, leading to cell death. The conversion of the 9-nitroanthracene derivative to an anthraquinone, a known photosensitizer, also contributes to the phototoxicity.
This photochemical process offers a promising strategy for targeted cancer therapy, as the cytotoxic effects are localized to the area of light exposure, potentially reducing the systemic toxicity associated with conventional chemotherapy.
Visualizations
Experimental Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis and analysis of this compound.
Photochemical Reaction Pathway in Photodynamic Therapy
Caption: Proposed photochemical reaction pathway of 9-Nitroanthracene in photodynamic therapy.
References
- 1. 9-Nitroanthracene | C14H9NO2 | CID 11767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C14H9NO2 | CID 90471064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-Nitroanthracene (Dâ, 98%) 50 µg/mL in toluene - Cambridge Isotope Laboratories, DLM-4712-1.2 [isotope.com]
- 4. This compound | CAS 220381-38-4 | LGC Standards [lgcstandards.com]
An In-Depth Technical Guide to 9-Nitroanthracene-D9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Nitroanthracene-D9 (CAS Number: 220381-38-4), a deuterated polycyclic aromatic hydrocarbon (PAH). The primary application of this compound is as an internal standard in analytical chemistry, particularly for the quantification of nitro-PAHs in various environmental and biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS). This guide details its chemical and physical properties, provides a plausible synthesis route, outlines a typical experimental protocol for its use as an internal standard, and discusses its safety profile. While the non-deuterated analogue, 9-nitroanthracene, has been investigated for its photochemical and toxicological properties, the principal role of the deuterated form is to ensure accuracy and precision in quantitative analysis.
Chemical and Physical Properties
This compound is a stable, isotopically labeled version of 9-nitroanthracene. The nine deuterium atoms result in a distinct mass difference from the native compound, making it an ideal internal standard for mass spectrometry-based analytical methods.
| Property | Value | Reference |
| CAS Number | 220381-38-4 | [1] |
| Molecular Formula | C₁₄D₉NO₂ | [2] |
| Molecular Weight | 232.29 g/mol | [2] |
| Appearance | Yellow solid (inferred from non-deuterated form) | |
| Solubility | Soluble in organic solvents such as toluene. | [2] |
Synthesis
Synthesis of Anthracene-D10 (Starting Material)
A common method for the deuteration of aromatic compounds is through acid-catalyzed hydrogen-deuterium exchange.
Experimental Protocol:
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In a suitable reaction vessel, combine Anthracene-D10 (1 equivalent) with a deuterated acid catalyst (e.g., deuterated sulfuric acid) in a deuterated solvent (e.g., D₂O or acetic acid-d4).
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The reaction mixture is heated to facilitate the exchange of any remaining protons with deuterium atoms.
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The progress of the reaction can be monitored by ¹H NMR spectroscopy until the disappearance of proton signals in the aromatic region.
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Upon completion, the reaction is cooled, and the deuterated anthracene is isolated by filtration or extraction, followed by purification through recrystallization.
Nitration of Anthracene-D10
Experimental Protocol:
-
Suspend finely powdered Anthracene-D10 (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Cool the suspension in an ice bath.
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the suspension while maintaining a low temperature.
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After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete conversion.
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Pour the reaction mixture into ice-cold water to precipitate the crude this compound.
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Collect the solid by filtration, wash with water until the filtrate is neutral, and then dry the product.
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Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and toluene.
Application as an Internal Standard
The primary and most significant application of this compound is as an internal standard for the quantitative analysis of nitro-PAHs in complex matrices. Its chemical and physical properties are nearly identical to the corresponding non-deuterated analyte, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation. The mass difference allows for its distinct detection by a mass spectrometer.
General Workflow for Quantification of Nitro-PAHs using GC-MS
The following diagram illustrates the typical workflow for using this compound as an internal standard in an analytical experiment.
Caption: Workflow for the use of this compound as an internal standard.
Detailed Experimental Protocol: Quantification of Nitro-PAHs in Diesel Particulate Matter
This protocol provides a more detailed procedure for a specific application.
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Sample Collection: Collect diesel particulate matter on a suitable filter (e.g., quartz fiber filter).
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Internal Standard Spiking: Accurately spike the filter with a known amount of this compound solution of a known concentration.
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Extraction: Perform solvent extraction of the filter using a suitable solvent system (e.g., dichloromethane or a mixture of hexane and acetone) in an ultrasonic bath or using an accelerated solvent extractor.
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Sample Clean-up: The crude extract is then cleaned up to remove interfering compounds. This is often achieved using solid-phase extraction (SPE) with silica or alumina cartridges.
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Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume.
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GC-MS Analysis:
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Injection: Inject an aliquot of the concentrated extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).
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Separation: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate the nitro-PAHs.
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Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the characteristic ions of the target nitro-PAHs and this compound.
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Data Analysis:
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Integrate the peak areas of the target analytes and the internal standard.
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Calculate the ratio of the peak area of each analyte to the peak area of this compound.
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Determine the concentration of each analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analytes and the same amount of internal standard.
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Spectroscopic Data
While specific, high-resolution spectra for this compound are not widely published, the following provides an overview of the expected spectroscopic characteristics based on the non-deuterated analogue.
| Spectroscopic Technique | Expected Features |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 232. Fragmentation patterns would involve the loss of the nitro group (-NO₂) and other characteristic fragments of the anthracene core. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Due to the deuteration, the ¹H NMR spectrum should show no signals. The ¹³C NMR spectrum would exhibit signals corresponding to the carbon atoms of the anthracene core, with multiplicities affected by deuterium coupling. |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic strong absorption bands for the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹. The C-D stretching vibrations will appear at lower frequencies (around 2200 cm⁻¹) compared to the C-H stretches of the non-deuterated compound. |
Photochemical Considerations
The non-deuterated 9-nitroanthracene is known to be photochemically active. Upon exposure to UV light, it can undergo a nitro-nitrite rearrangement, leading to the formation of various photoproducts, including 9,10-anthraquinone. This is an important consideration when handling and storing solutions of this compound, as degradation could affect its accuracy as an internal standard. It is recommended to store solutions in amber vials and protect them from light.
Caption: Simplified photochemical degradation pathway of 9-nitroanthracene.
Safety and Handling
While a specific safety data sheet (SDS) for this compound should always be consulted, the following general safety precautions for nitro-PAHs should be observed:
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Toxicity: Nitro-PAHs are a class of compounds with potential mutagenic and carcinogenic properties. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a critical tool for researchers and scientists engaged in the quantitative analysis of nitro-PAHs. Its use as an internal standard significantly improves the accuracy and reliability of analytical data. While its direct application in drug development is limited, the accurate quantification of potentially carcinogenic nitro-PAHs in environmental and biological samples is of paramount importance for toxicology studies and human health risk assessment, areas of direct relevance to the broader field of drug development and safety. This guide provides the essential technical information required for the effective and safe use of this important analytical standard.
References
A Technical Guide to the Molecular Weight of 9-Nitroanthracene-D9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the molecular weight of 9-Nitroanthracene-D9, a deuterated analog of 9-Nitroanthracene. This document is intended to serve as a key resource, presenting essential data, experimental methodologies, and logical relationships in a clear and accessible format for researchers and professionals in the fields of chemistry and drug development.
Core Data Presentation
The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart, 9-Nitroanthracene. This allows for a direct comparison of their fundamental molecular properties.
| Property | This compound | 9-Nitroanthracene |
| Molecular Formula | C₁₄D₉NO₂ | C₁₄H₉NO₂[1][2][3] |
| Molecular Weight | 232.28 g/mol [4] | 223.23 g/mol [1] |
| CAS Number | 220381-38-4 | 602-60-8 |
Experimental Protocol: Molecular Weight Determination via Mass Spectrometry
The determination of the precise molecular weight of this compound is critical for its characterization and use in research. Mass spectrometry is the definitive method for this purpose.
Objective: To experimentally verify the molecular weight of this compound.
Methodology: High-Resolution Mass Spectrometry (HRMS)
Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer is recommended for its high mass accuracy and resolution.
Procedure:
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Sample Preparation:
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Accurately weigh approximately 1 mg of this compound.
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Dissolve the sample in a suitable solvent (e.g., acetonitrile or dichloromethane) to a final concentration of 100 µg/mL.
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The sample is then introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.
-
-
Ionization:
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Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be employed. ESI is generally preferred for its soft ionization, which minimizes fragmentation and preserves the molecular ion.
-
-
Mass Analysis:
-
The mass analyzer is calibrated using a standard of known masses to ensure high accuracy.
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The instrument is set to acquire data in positive or negative ion mode, depending on which provides a more stable and abundant molecular ion.
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The full scan mass spectrum is acquired over a relevant m/z (mass-to-charge ratio) range that includes the expected molecular weight of this compound.
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Data Analysis:
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The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion ([M]⁺ or [M]⁻) or a common adduct (e.g., [M+H]⁺, [M+Na]⁺).
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The monoisotopic mass of this peak is determined and compared to the theoretical exact mass of this compound (232.1198 Da). The experimentally determined mass should be within a few parts per million (ppm) of the theoretical value.
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Logical and Structural Relationships
The following diagram illustrates the fundamental relationship between 9-Nitroanthracene and its deuterated isotopologue, this compound.
References
An In-depth Technical Guide to the Synthesis of 9-Nitroanthracene-D9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for 9-nitroanthracene-d9, a deuterated analog of 9-nitroanthracene. The synthesis involves a two-step process: the deuteration of anthracene to yield anthracene-d10, followed by the selective nitration of the deuterated intermediate to produce the final product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the synthesis workflow.
Synthesis Overview
The synthesis of this compound is achieved through the following two key transformations:
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Deuteration of Anthracene: Anthracene is treated with a deuterium source in the presence of a catalyst to produce fully deuterated anthracene-d10.
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Nitration of Anthracene-d10: The resulting anthracene-d10 undergoes electrophilic nitration to selectively introduce a nitro group at the C9 position, yielding this compound.
The overall logical workflow of the synthesis is depicted in the diagram below.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Anthracene-d10
This protocol is adapted from a patented procedure for the deuteration of anthracene.
Materials:
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Anthracene (1.00 g, 5.61 mmol)
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5% Platinum on Carbon (Pt/C) (1.01 g)
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Heavy Water (D₂O) (40 mL)
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2-Pentanol (4 mL)
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Decahydronaphthalene (20 mL)
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Dichloromethane
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a high-pressure reactor, combine anthracene, 5% Pt/C, heavy water, 2-pentanol, and decahydronaphthalene.
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Stir the mixture at 80°C for 24 hours.
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Cool the reactor to room temperature.
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Add dichloromethane to the reaction mixture and transfer to a separatory funnel.
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Separate the organic layer.
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Dry the organic layer over anhydrous magnesium sulfate and filter.
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Concentrate the filtrate under reduced pressure to obtain the deuterated anthracene.
Quantitative Data for Anthracene-d10 Synthesis
| Parameter | Value |
| Yield of Product | 919 mg (87%) |
| Deuterium Conversion | 95% |
| Molecular Formula | C₁₄D₁₀ |
| Molecular Weight | 188.29 g/mol |
Step 2: Synthesis of this compound from Anthracene-d10
This protocol is adapted from the well-established method for the nitration of anthracene published in Organic Syntheses.[1]
Materials:
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Anthracene-d10 (prepared in Step 1)
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (70% by weight)
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Concentrated Hydrochloric Acid (37% by weight)
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10% Sodium Hydroxide Solution
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Deionized Water
Procedure:
-
Suspend finely powdered anthracene-d10 in glacial acetic acid in a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and a mechanical stirrer.
-
Immerse the flask in a water bath maintained at 20-25°C.
-
Slowly add concentrated nitric acid from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30°C. This addition should take approximately 15-20 minutes.[1][2]
-
After the addition is complete, continue stirring until a clear solution is obtained (approximately 30 minutes), and then stir for an additional 30 minutes.[2]
-
Filter the solution to remove any unreacted anthracene-d10.
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To the filtrate, slowly add a mixture of concentrated hydrochloric acid and glacial acetic acid with vigorous stirring. A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene-d9 will form.[2]
-
Isolate the precipitate by suction filtration and wash it with glacial acetic acid and then with water until the washings are neutral.
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Triturate the product with a warm (60-70°C) 10% sodium hydroxide solution.
-
Separate the crude orange this compound by suction filtration and wash it with several portions of 10% sodium hydroxide solution, followed by a thorough washing with warm water until the washings are neutral.
-
Air-dry the crude product and recrystallize it from glacial acetic acid to obtain bright orange-yellow needles of this compound.
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Expected Yield | 60-68% | |
| Molecular Formula | C₁₄D₉NO₂ | |
| Molecular Weight | 232.29 g/mol | |
| Monoisotopic Mass | 232.119819243 Da | |
| Melting Point (unlabeled) | 145-146°C |
Characterization
The synthesized this compound can be characterized using standard analytical techniques.
-
Mass Spectrometry (MS): The mass spectrum should confirm the molecular weight of 232.29 g/mol and the isotopic enrichment. The mass spectrum of unlabeled 9-nitroanthracene is available in the NIST WebBook.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy should show a significant reduction or absence of proton signals, confirming the high degree of deuteration. The ¹H NMR spectrum of unlabeled 9-nitroanthracene is available for comparison. ¹³C NMR would show the carbon skeleton, and ²H (Deuterium) NMR would confirm the positions of deuteration.
The experimental workflow for the synthesis and characterization is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Safety Considerations
-
9-Nitroanthracene is a potential skin irritant.
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Aromatic nitro compounds can be strong oxidizing agents and may react vigorously with reducing agents.
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Concentrated acids (Nitric, Hydrochloric) are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
It is imperative to conduct a thorough risk assessment before commencing any experimental work and to adhere to all institutional safety guidelines.
References
An In-depth Technical Guide to the Isotopic Purity of 9-Nitroanthracene-D9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of 9-Nitroanthracene-D9, a deuterated internal standard crucial for a variety of analytical applications. This document outlines the expected isotopic distribution, detailed experimental protocols for its synthesis and analysis, and a visual representation of the analytical workflow.
Data Presentation: Isotopic and Chemical Purity
The isotopic purity of a deuterated standard is a critical parameter for its use in quantitative analysis, particularly in isotope dilution mass spectrometry. While the chemical purity ensures the absence of other chemical entities, the isotopic purity defines the distribution of deuterated and non-deuterated isotopologues.
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Degree of Deuteration | Expected Abundance (%) |
| D9 | Fully Deuterated | ≥ 98% |
| D8 | n-1 | ≤ 2% |
| D7 | n-2 | Trace |
| D0-D6 | n-x | Not Detected |
Note: This distribution is based on typical specifications for high-purity deuterated standards. The exact distribution may vary slightly between batches and manufacturers.
Table 2: Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₄D₉NO₂ |
| Molecular Weight | 232.28 g/mol [1] |
| Monoisotopic Mass | 232.119819243 Da[1] |
| CAS Number | 220381-38-4[2][3] |
| Unlabeled CAS Number | 602-60-8[3] |
| Chemical Purity | ≥ 98% |
| Appearance | Yellow to orange solid |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the nitration of a fully deuterated anthracene precursor. The following is a representative protocol adapted from established methods for the synthesis of 9-nitroanthracene and the deuteration of polycyclic aromatic hydrocarbons (PAHs).
Materials:
-
Anthracene-D10
-
Nitric acid (fuming)
-
Acetic anhydride
-
Glacial acetic acid
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation of the Nitrating Agent: A solution of acetyl nitrate is prepared by slowly adding fuming nitric acid to ice-cold acetic anhydride with constant stirring. The temperature is maintained below 10°C.
-
Dissolution of Deuterated Precursor: Anthracene-D10 is dissolved in dichloromethane in a separate reaction vessel.
-
Nitration Reaction: The freshly prepared acetyl nitrate solution is added dropwise to the Anthracene-D10 solution at 0°C. The reaction mixture is stirred for 1-2 hours, allowing it to slowly warm to room temperature.
-
Quenching and Extraction: The reaction is quenched by the slow addition of cold water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by recrystallization from glacial acetic acid to yield a crystalline solid.
Isotopic Purity Determination by Mass Spectrometry
The isotopic enrichment and distribution of this compound are typically determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
High-Resolution Mass Spectrometer (HRMS) for accurate mass measurements.
Procedure:
-
Sample Preparation: A dilute solution of the this compound standard is prepared in a suitable solvent such as toluene or dichloromethane.
-
GC-MS Analysis:
-
Injection: 1 µL of the sample solution is injected into the GC.
-
Chromatographic Separation: The sample is separated on a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) to ensure the separation of the analyte from any potential impurities.
-
Mass Spectrometric Detection: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting this compound peak.
-
-
Data Analysis:
-
The mass spectrum of the this compound is analyzed to determine the relative intensities of the molecular ion cluster.
-
The isotopic distribution is calculated by comparing the measured intensities of the ions corresponding to the D9, D8, D7, etc., isotopologues.
-
The isotopic enrichment is calculated using the following formula: Isotopic Enrichment (%) = [Intensity(D9) / Σ(Intensities of all isotopologues)] x 100
-
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the synthesis and analysis of this compound.
References
- 1. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 2. 9-Nitroanthracene (Dâ, 98%) 50 µg/mL in toluene - Cambridge Isotope Laboratories, DLM-4712-1.2 [isotope.com]
- 3. This compound | CAS 220381-38-4 | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
A Technical Guide to 9-Nitroanthracene-D9: Physical Characteristics and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 9-Nitroanthracene-D9, a deuterated analog of 9-nitroanthracene. This document is intended for researchers and professionals in the fields of analytical chemistry, environmental science, and drug development who utilize isotopically labeled compounds as internal standards for quantitative analysis. This guide includes a summary of its physical properties, detailed experimental protocols for the synthesis of its non-deuterated counterpart, and a typical analytical workflow.
Physical and Chemical Properties
Key Properties of this compound and 9-Nitroanthracene
| Property | This compound | 9-Nitroanthracene |
| CAS Number | 220381-38-4 | 602-60-8 |
| Molecular Formula | C₁₄D₉NO₂ | C₁₄H₉NO₂ |
| Molecular Weight | 232.28 g/mol | 223.23 g/mol [3] |
| Melting Point | Not available | 141-146 °C[2] |
| Boiling Point | Not available | 275 °C at 17 mmHg |
| Water Solubility | Not available | Insoluble |
| Appearance | Not available (likely a yellow solid) | Yellow solid, bright orange-yellow needles |
Experimental Protocols
The following sections detail the synthesis of the non-deuterated 9-nitroanthracene, which serves as a representative protocol. The synthesis of this compound would necessitate the use of deuterated anthracene as a starting material. Additionally, a general analytical workflow for its use as an internal standard is provided.
Synthesis of 9-Nitroanthracene
This procedure outlines the nitration of anthracene to produce 9-nitroanthracene.
Materials:
-
Anthracene
-
Glacial acetic acid
-
Concentrated nitric acid (70%)
-
Concentrated hydrochloric acid (37%)
-
10% Sodium hydroxide solution
-
500-mL three-necked round-bottomed flask
-
Dropping funnel
-
Thermometer
-
Motor-driven stirrer
-
Sintered-glass funnel
-
Water bath
Procedure:
-
Suspend 20 g (0.112 mole) of finely powdered anthracene in 80 mL of glacial acetic acid in the three-necked flask.
-
Immerse the flask in a water bath maintained at 20–25 °C.
-
Slowly add 8 mL (0.126 mole) of concentrated nitric acid from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30 °C. This addition should take approximately 15–20 minutes.
-
Continue stirring for about 30 minutes until a clear solution is obtained, and then stir for an additional 30 minutes.
-
Filter the solution to remove any unreacted anthracene.
-
Slowly add a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of glacial acetic acid to the filtrate with vigorous stirring to precipitate 9-nitro-10-chloro-9,10-dihydroanthracene as a pale-yellow solid.
-
Separate the precipitate by suction filtration and wash it with two 25-mL portions of glacial acetic acid, followed by water until the washings are neutral.
-
Triturate the product with 60 mL of warm (60–70 °C) 10% sodium hydroxide solution.
-
Separate the resulting crude orange nitroanthracene by suction filtration and wash it with four 40-mL portions of 10% sodium hydroxide solution.
-
Wash the product with warm water until the washings are neutral.
-
Air-dry the crude 9-nitroanthracene and recrystallize it from glacial acetic acid to yield bright orange-yellow needles.
Analytical Workflow for Quantification using this compound
This compound is commonly used as an internal standard in the analysis of environmental samples for the presence of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). A typical workflow involves gas chromatography-mass spectrometry (GC-MS).
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or semi-polar capillary column)
-
Sample extracts (e.g., from diesel exhaust particulate or air quality filters)
-
This compound internal standard solution of known concentration
-
Calibration standards of the target nitro-PAHs
-
Solvents for dilution (e.g., toluene, hexane)
Procedure:
-
Sample Preparation: Spike a known volume of the sample extract with a precise amount of the this compound internal standard solution.
-
Calibration: Prepare a series of calibration standards containing known concentrations of the target nitro-PAHs, each spiked with the same concentration of this compound.
-
GC-MS Analysis: Inject the spiked samples and calibration standards into the GC-MS system. The gas chromatograph separates the different compounds in the mixture, and the mass spectrometer detects and quantifies them.
-
Data Analysis:
-
Identify the chromatographic peaks corresponding to the target analytes and this compound based on their retention times and mass spectra.
-
Calculate the response factor for each analyte relative to the internal standard using the calibration standards.
-
Quantify the amount of each target analyte in the samples by comparing the ratio of its peak area to that of the this compound internal standard against the calibration curve.
-
Visualizations
The following diagrams illustrate the synthesis workflow for 9-nitroanthracene and a typical analytical workflow using its deuterated analog.
Caption: Workflow for the synthesis of 9-nitroanthracene.
Caption: Analytical workflow for quantification using this compound.
References
An In-depth Technical Guide to the Solubility of 9-Nitroanthracene-D9 in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Solubility Profile and Methodologies for 9-Nitroanthracene-D9
This technical guide provides a detailed overview of the solubility of this compound, a deuterated polycyclic aromatic hydrocarbon (PAH) used in environmental analysis and research. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document consolidates available qualitative and quantitative information for this compound and its non-deuterated analog. Furthermore, solubility data for the parent compound, anthracene, and the related compound, nitrobenzene, are included to provide a comparative framework for researchers. A detailed experimental protocol for determining solubility is also provided.
Solubility Profile of this compound and Related Compounds
Quantitative solubility data for this compound is not extensively published. The following tables summarize the available qualitative and quantitative solubility information for the target compound, its non-deuterated form, and structurally related molecules to guide solvent selection.
Table 1: Solubility of this compound and 9-Nitroanthracene
| Compound | Solvent | Formula | Solubility | Temperature |
| This compound | Toluene | C₇H₈ | Soluble (at least 1000 µg/mL)[1] | Room Temperature |
| 9-Nitroanthracene | Water | H₂O | Insoluble (<0.1 mg/mL)[2][3] | 17.8 °C (64 °F)[2][3] |
| 9-Nitroanthracene | Acetone | C₃H₆O | Soluble (qualitative) | Not Specified |
| 9-Nitroanthracene | Chloroform | CHCl₃ | Soluble (qualitative) | Not Specified |
| 9-Nitroanthracene | Acetonitrile | C₂H₃N | Soluble (used for solutions) | Not Specified |
| 9-Nitroanthracene | Cyclohexane | C₆H₁₂ | Soluble (used for solutions) | Not Specified |
Table 2: Comparative Solubility of Anthracene and Nitrobenzene
| Compound | Solvent | Formula | Solubility | Temperature |
| Anthracene | Ethanol | C₂H₅OH | 0.76 g/kg | 16 °C |
| Anthracene | Methanol | CH₃OH | 18 g/kg | 19.5 °C |
| Anthracene | Hexane | C₆H₁₄ | 3.7 g/kg | Not Specified |
| Anthracene | Acetone | C₃H₆O | Soluble | Not Specified |
| Anthracene | Benzene | C₆H₆ | Soluble | Not Specified |
| Anthracene | Chloroform | CHCl₃ | Soluble | Not Specified |
| Nitrobenzene | Water | H₂O | 1.9 g/L (Slightly Soluble) | 20 °C |
| Nitrobenzene | Ethanol | C₂H₅OH | Very Soluble | Not Specified |
| Nitrobenzene | Diethyl Ether | (C₂H₅)₂O | Very Soluble | Not Specified |
| Nitrobenzene | Benzene | C₆H₆ | Very Soluble | Not Specified |
| Nitrobenzene | Acetone | C₃H₆O | Highly Soluble | Not Specified |
Note: The solubility of this compound is expected to be very similar to its non-deuterated counterpart, 9-Nitroanthracene. The larger, nonpolar aromatic structure of anthracene dominates its solubility profile, making it generally soluble in nonpolar organic solvents and insoluble in water. The addition of a polar nitro group, as in nitrobenzene, slightly increases water solubility but maintains high solubility in most organic solvents.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following methodology details the experimental determination of this compound solubility in a specific organic solvent using the isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (e.g., Toluene, Acetonitrile, Dichloromethane)
-
Analytical balance (± 0.01 mg)
-
Temperature-controlled shaker or water bath
-
Calibrated positive displacement pipettes and tips
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and appropriate glassware for dilutions
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of solid this compound into several glass vials. The amount should be visibly more than what is expected to dissolve.
-
Precisely pipette a known volume (e.g., 2.00 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25.0 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the solution. The solution is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the excess solid to settle.
-
Carefully draw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a 0.2 µm syringe filter into a clean, tared vial to remove all undissolved particulates. This step is critical to avoid artificially high results.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve established in step 1.
-
Analyze the standard solutions and the diluted sample solution using HPLC or UV-Vis spectrophotometry.
-
Use the calibration curve to determine the precise concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the final solubility in desired units, such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
References
In-Depth Technical Guide to the NMR Spectrum Analysis of 9-Nitroanthracene-D9
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Nitroanthracene is a nitrated polycyclic aromatic hydrocarbon (PAH). Its deuterated isotopologue, 9-Nitroanthracene-D9, in which all nine aromatic protons have been replaced by deuterium, serves as an excellent internal standard for mass spectrometry-based quantification of PAHs and related compounds. The primary advantage of using a deuterated standard is its chemical similarity to the analyte, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation from the non-labeled analyte.
NMR spectroscopy is a powerful tool for verifying the identity, purity, and structure of chemical compounds. For this compound, ²H (Deuterium) and ¹³C NMR are the most informative techniques. This guide will cover the predicted spectral data, experimental protocols for synthesis and NMR analysis, and logical workflows for spectral interpretation.
Predicted NMR Spectral Data
The NMR spectral data for this compound can be reliably predicted from the experimental data of 9-Nitroanthracene. The chemical shifts (δ) in ¹H and ²H NMR are virtually identical. The ¹³C NMR spectrum will be similar, with minor differences in the appearance of signals due to C-D coupling.
Predicted ²H NMR Spectral Data
The ²H NMR spectrum is expected to show signals at chemical shifts corresponding to the proton signals in the ¹H NMR spectrum of 9-Nitroanthracene. Due to the quadrupolar nature of the deuterium nucleus, the signals in the ²H spectrum are typically broader than proton signals.
Table 1: Predicted ²H NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (δ, ppm) |
| D-10 | ~8.50 |
| D-4, D-5 | ~8.00 |
| D-1, D-8 | ~7.90 |
| D-2, D-3, D-6, D-7 | ~7.50 - 7.60 |
Note: These are predicted values based on the ¹H NMR spectrum of 9-Nitroanthracene. The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will exhibit signals for all carbon atoms. The signals of deuterated carbons will appear as multiplets due to one-bond C-D coupling (¹J_CD). The multiplicity can be predicted by the rule 2nI+1, where n is the number of adjacent deuterium atoms and I is the spin of deuterium (I=1). For a carbon attached to one deuterium, the signal will be a triplet.
Table 2: Experimental ¹³C NMR Chemical Shifts for 9-Nitroanthracene and Predicted Appearance for this compound
| Carbon Position | Experimental δ (ppm) for 9-Nitroanthracene | Predicted Appearance for this compound |
| C-9 | ~148 | Singlet |
| C-4a, C-9a | ~131 | Singlet |
| C-10 | ~129 | Triplet |
| C-2, C-7 | ~128 | Triplet |
| C-4, C-5 | ~127 | Triplet |
| C-1, C-8 | ~125 | Triplet |
| C-8a, C-10a | ~123 | Singlet |
| C-3, C-6 | ~122 | Triplet |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound would typically involve the nitration of commercially available deuterated anthracene (Anthracene-d10).
Protocol for Nitration of Anthracene-d10:
-
Suspension: Suspend finely powdered Anthracene-d10 in glacial acetic acid in a three-necked round-bottomed flask equipped with a dropping funnel, a thermometer, and a stirrer.
-
Cooling: Immerse the flask in a water bath to maintain a temperature of 20-25°C.
-
Nitration: Slowly add concentrated nitric acid dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 30°C.
-
Stirring: Continue stirring until a clear solution is obtained and then for an additional 30 minutes.
-
Precipitation: Add a mixture of concentrated hydrochloric acid and glacial acetic acid to precipitate 9-nitro-10-chloro-9,10-dihydroanthracene-d9.
-
Filtration and Washing: Separate the precipitate by suction filtration and wash with glacial acetic acid, followed by water until the washings are neutral.
-
Elimination: Treat the product with a warm sodium hydroxide solution to induce elimination and form this compound.
-
Final Purification: Separate the crude product by filtration, wash thoroughly with warm water until neutral, and recrystallize from glacial acetic acid to obtain pure this compound.
Navigating the Photochemical Stability of 9-Nitroanthracene-D9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photochemical stability of 9-Nitroanthracene-D9, a deuterated polycyclic aromatic hydrocarbon (PAH). Given the limited direct research on the deuterated form, this document synthesizes information from studies on 9-nitroanthracene and the broader principles of PAH photochemistry to offer a predictive framework for its behavior upon light exposure. This guide is intended to assist researchers in designing and interpreting photostability studies, a critical aspect of drug development and materials science.
Introduction to Photochemical Stability
Photochemical stability refers to a molecule's resistance to degradation upon exposure to light. For pharmaceutical compounds and other light-sensitive materials, understanding this property is paramount to ensure efficacy, safety, and shelf-life. Nitro-PAHs, a class of compounds often formed from incomplete combustion and present in environmental matrices, are known to undergo photochemical reactions. The introduction of deuterium atoms in this compound can potentially influence its photochemical fate through kinetic isotope effects, making a dedicated examination of its stability essential.
Proposed Photochemical Degradation Pathway of 9-Nitroanthracene
The primary photochemical reaction of 9-nitroanthracene involves a nitro-to-nitrite rearrangement upon absorption of light energy.[1][2] This is followed by the cleavage of the O-NO bond, leading to the formation of an anthryloxy radical and a nitric oxide radical.[2][3] The anthryloxy radical can then undergo further reactions, ultimately leading to the formation of more stable products such as 9,10-anthraquinone.[1] The presence of oxygen can influence the reaction, with studies showing that the disappearance of the starting compound is faster in the presence of air.
The proposed signaling pathway for the photodegradation of 9-Nitroanthracene is visualized below.
Quantitative Data on Photochemical Stability
| Compound | Solvent | Atmosphere | Half-life (t½) |
| 9-methyl-10-nitroanthracene | CDCl₃ | Ambient Air | 14 min |
| 9-methyl-10-nitroanthracene | CDCl₃ | N₂ Purged | 20 min |
| Data extracted from a study on 9-methyl-10-nitroanthracene, which may serve as an analogue. |
It is important to note that the C-D bond is stronger than the C-H bond. This "kinetic isotope effect" could potentially lead to a slower rate of degradation for this compound compared to its non-deuterated counterpart, assuming that C-H/C-D bond cleavage is a rate-determining step in any of the degradation pathways.
Experimental Protocols for Photostability Testing
A robust experimental protocol is crucial for accurately assessing the photochemical stability of a compound. The following outlines a comprehensive methodology based on established guidelines for photostability testing of new drug substances and products.
Sample Preparation
-
Solution Studies: Prepare solutions of this compound in chemically inert and transparent solvents such as acetonitrile or methanol. The concentration should be chosen to allow for accurate analytical detection. A typical concentration might be in the range of 1-10 µg/mL.
-
Solid-State Studies: For solid-state testing, a thin layer of the compound should be placed in a chemically inert and transparent container.
-
Controls: "Dark" control samples, protected from light (e.g., wrapped in aluminum foil), should be stored alongside the exposed samples to account for any thermal degradation.
Light Source
The choice of light source is critical and should simulate the conditions the compound is likely to be exposed to. A combination of a cool white fluorescent lamp and a near-ultraviolet (UV) lamp is recommended to cover the relevant spectral regions.
-
Cool White Fluorescent Lamp: Should provide an overall illumination of not less than 1.2 million lux hours.
-
Near UV Fluorescent Lamp: Should have a spectral distribution from 320 nm to 400 nm with a maximum energy emission between 350 nm and 370 nm, providing an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Experimental Workflow
The following diagram illustrates a typical workflow for a photostability study.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the parent compound and its photodegradants. Mass Spectrometry (MS) can be coupled with HPLC to identify the structures of the degradation products.
Conclusion and Future Directions
While direct experimental data on the photochemical stability of this compound is currently lacking, the available information on 9-nitroanthracene and related compounds provides a solid foundation for predicting its behavior. The primary photodegradation pathway is expected to involve a nitro-nitrite rearrangement, leading to the formation of deuterated 9,10-anthraquinone among other products. The deuterium substitution may impart a modest increase in stability due to the kinetic isotope effect.
Future research should focus on conducting rigorous photostability studies on this compound following the protocols outlined in this guide. Such studies would provide crucial quantitative data on its degradation kinetics and definitively identify its photodegradation products. This information is vital for its application in research and development, particularly in fields where exposure to light is a concern.
References
- 1. Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Primary photochemistry of nitrated aromatic compounds: excited-state dynamics and NO· dissociation from 9-nitroanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 9-Nitroanthracene-D9 Health and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety data for 9-Nitroanthracene-D9. The information is compiled from various safety data sheets and toxicological literature. Particular emphasis is placed on presenting quantitative data in a clear, tabular format and outlining key experimental findings.
Chemical and Physical Properties
This compound is the deuterated analogue of 9-Nitroanthracene. The physical and chemical properties of the deuterated and non-deuterated forms are largely comparable, with the primary difference being the molecular weight.
| Property | Value | Source |
| Molecular Formula | C₁₄D₉NO₂ | LGC Standards[1] |
| Molecular Weight | 232.28 g/mol | PubChem[2] |
| CAS Number | 220381-38-4 | LGC Standards[1] |
| Appearance | Yellow solid | Thermo Fisher Scientific[3] |
| Melting Point | 141-144 °C | Sigma-Aldrich[4] |
| Boiling Point | 275 °C at 17 mmHg | Chem-Impex |
| Solubility | Insoluble in water. | CAMEO Chemicals |
| Storage Temperature | 2 - 8 °C, away from light and moisture. | Chem-Impex, Cambridge Isotope Laboratories |
Hazard Identification and Safety Data
This compound is considered a hazardous substance. The following tables summarize the GHS classification and associated safety information. This information is often provided for a solution of the compound in a solvent like toluene, which contributes to the overall hazard profile.
GHS Classification and Labeling
| Element | Information |
| Signal Word | Danger |
| Hazard Pictograms | |
| Hazard Statements | Highly flammable liquid and vapourMay be fatal if swallowed and enters airwaysCauses skin irritationCauses serious eye irritationHarmful if inhaledMay cause drowsiness or dizzinessSuspected of causing cancerToxic to aquatic life |
Source: Cambridge Isotope Laboratories (for a solution in toluene)
Personal Protective Equipment and Handling
| Precaution | Recommendation |
| Engineering Controls | Ensure adequate ventilation. |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from heat and sources of ignition. |
Sources: Sigma-Aldrich, Thermo Fisher Scientific
Toxicological Data
The toxicological profile of 9-Nitroanthracene indicates mutagenic potential. However, comprehensive carcinogenicity data in animal models is lacking, leading to its classification by IARC as a Group 3 agent.
| Endpoint | Result | Organism/System |
| Mutagenicity | Mutagenic | Salmonella typhimurium (Ames test) |
| Mutagenic | L5178Y mouse lymphoma cells | |
| Carcinogenicity | Group 3: Not classifiable as to its carcinogenicity to humans. | IARC |
| Acute Toxicity | May cause skin irritation upon contact. | NTP |
Experimental Protocols
Detailed experimental protocols for the cited toxicological studies are not fully available in the public domain. However, the key methodologies are summarized below based on the available information.
Ames Test (Bacterial Reverse Mutation Assay) The mutagenicity of 9-nitroanthracene was evaluated using Salmonella typhimurium strains, including TA98, TA100, and TA1537. The assay assesses the ability of a chemical to induce mutations that revert the bacteria to a state where they can synthesize an essential amino acid (histidine), allowing them to grow on a histidine-free medium. A positive result, as observed with 9-nitroanthracene, indicates that the substance is a mutagen. The mutagenic activity was observed with and without the addition of a metabolic activation system (S9), although in some cases, the activity was decreased or eliminated with S9. A measurable mutagenic effect was seen at concentrations as low as 0.15 µ g/plate in tester strain TA98.
Mouse Lymphoma Assay 9-Nitroanthracene exhibited mutagenic activity in the L5178Y mouse lymphoma cell assay in the presence of a metabolic activation system (S9) at doses as low as 5 µg/mL. This assay measures forward mutations at the thymidine kinase (TK) locus in cultured mouse lymphoma cells.
Experimental Workflows and Logical Relationships
Safety Handling Workflow for this compound
References
- 1. academic.oup.com [academic.oup.com]
- 2. 9-Nitroanthracene | C14H9NO2 | CID 11767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Nitroanthracene (IARC Summary & Evaluation, Volume 33, 1984) [inchem.org]
Navigating the Trace Analysis Landscape: A Technical Guide to Deuterated Polycyclic Aromatic Hydrocarbon Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant concern to environmental and health sciences due to their carcinogenic and mutagenic properties.[1] Accurate and precise quantification of PAHs in complex matrices such as environmental samples, food products, and biological tissues is paramount for risk assessment and regulatory compliance. Deuterated Polycyclic Aromatic Hydrocarbon (d-PAH) standards are indispensable tools in modern analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS) techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2]
This in-depth technical guide provides a comprehensive overview of d-PAH standards, including their synthesis, purification, and application in validated analytical protocols. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these critical reference materials for robust and reliable quantitative analysis.
The Role and Importance of Deuterated PAH Standards
The core principle behind the use of d-PAH standards is their chemical near-identity to their native, non-deuterated counterparts. Having a slightly higher molecular weight due to the substitution of hydrogen atoms with deuterium, they can be distinguished by mass spectrometry. When a known amount of a d-PAH standard (internal standard) is added to a sample at the beginning of the analytical process, it experiences the same physical and chemical losses as the native PAH analyte during extraction, cleanup, and analysis.[3] By measuring the ratio of the native analyte to the deuterated internal standard, accurate quantification can be achieved, effectively compensating for matrix effects and procedural inconsistencies.[2]
Commercially Available Deuterated PAH Standards: A Quantitative Overview
A wide array of d-PAH standards are commercially available, varying in their level of deuteration, isotopic purity, chemical purity, and concentration. The selection of an appropriate standard is critical for analytical accuracy. Below is a summary of representative commercially available d-PAH standards.
| Deuterated PAH Standard | CAS Number | Isotopic Enrichment (%) | Chemical Purity (%) | Concentration | Supplier Examples |
| Naphthalene-d8 | 1146-65-2 | ≥ 98 | ≥ 98 | 200 µg/mL in Dichloromethane | Agilent, CPI International |
| Acenaphthene-d10 | 15067-26-2 | ≥ 98 | ≥ 98 | 200 µg/mL in Dichloromethane | CPAChem |
| Phenanthrene-d10 | 1517-22-2 | ≥ 98 | ≥ 97 | 200 µg/mL in Dichloromethane | CPAChem, CPI International |
| Anthracene-d10 | 1719-06-8 | ≥ 98 | ≥ 98 | Varies | Cambridge Isotope Laboratories |
| Fluoranthene-d10 | 93951-69-0 | ≥ 98 | ≥ 98 | 200 µg/mL in Dichloromethane | CPAChem, CPI International |
| Pyrene-d10 | 1718-52-1 | ≥ 98 | ≥ 98 | 200 µg/mL in Methanol:Methylene Chloride (1:1) | CPI International |
| Benz[a]anthracene-d12 | 1718-53-2 | ≥ 98 | ≥ 98 | 200 µg/mL in Dichloromethane | CPAChem |
| Chrysene-d12 | 1719-03-5 | ≥ 98 | ≥ 98 | Varies | Cambridge Isotope Laboratories |
| Benzo[b]fluoranthene-d12 | 93951-98-5 | ≥ 98 | ≥ 98 | Varies | LGC Standards |
| Benzo[k]fluoranthene-d12 | 203-64-5 | ≥ 98 | ≥ 98 | Varies | Wellington Laboratories |
| Benzo[a]pyrene-d12 | 63466-71-7 | ≥ 98 | ≥ 98 | 10 µg/mL, 200 µg/mL | LGC Standards, CPAChem |
| Indeno[1,2,3-cd]pyrene-d12 | 93951-68-9 | ≥ 98 | ≥ 98 | Varies | Wellington Laboratories |
| Dibenz[a,h]anthracene-d14 | 13250-98-1 | ≥ 98 | ≥ 98 | Neat, 200 µg/mL | LGC Standards, CPAChem |
| Benzo[g,h,i]perylene-d12 | 93951-66-7 | ≥ 98 | ≥ 98 | 200 µg/mL in Methanol:Methylene Chloride (1:1) | CPI International |
Note: This table is not exhaustive and represents a selection of commonly used standards. Isotopic enrichment and chemical purity are typically reported as ≥ 98% or higher by most suppliers. Concentrations and solvent matrices can vary. Researchers should always refer to the Certificate of Analysis provided by the supplier for exact specifications.
Stability of Deuterated PAH Standards
The stability of d-PAH standard solutions is crucial for generating accurate and reproducible results. Studies have shown that these standards are generally stable when stored under appropriate conditions.[4]
| Storage Condition | Duration | Stability |
| Refrigerated (2-8 °C), protected from light | Up to 24 months | High stability for most d-PAH solutions. |
| Frozen (≤ -18 °C) | > 12 months | Excellent stability, recommended for long-term storage. |
| Room temperature, in the dark | Several weeks | Generally stable, but long-term storage is not recommended. |
| Room temperature, exposed to sunlight | Days to weeks | Degradation can occur, especially for more reactive PAHs. |
It is recommended to store d-PAH standards in amber glass vials to protect them from light and at refrigerated or frozen temperatures as specified by the manufacturer.
Synthesis and Purification of Deuterated PAH Standards
The synthesis of d-PAH standards is a specialized process that typically involves hydrogen-deuterium (H-D) exchange reactions on the parent PAH molecule. Common methods include:
-
Acid- or Base-Catalyzed Exchange: This method involves treating the aromatic compound with a deuterated acid (e.g., D₂SO₄) or base in a deuterated solvent (e.g., D₂O).
-
Transition Metal-Catalyzed Exchange: Catalysts such as platinum, palladium, or nickel are used to facilitate the H-D exchange with a deuterium source like D₂O or deuterium gas. This can often be performed under milder conditions than acid/base catalysis.
-
High-Temperature/High-Pressure Methods: Some methods utilize supercritical D₂O or microwave irradiation to promote deuteration.
Purification of the resulting deuterated compound is critical to remove any remaining non-deuterated starting material and other impurities. Common purification techniques include:
-
Recrystallization: This is a fundamental technique for purifying solid organic compounds.
-
Column Chromatography: Silica gel or alumina are common stationary phases used to separate the d-PAH from impurities based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high-resolution separation and is often used for the final purification of high-purity standards.
The isotopic enrichment and chemical purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
Experimental Protocols
The following sections provide detailed methodologies for the analysis of PAHs in different matrices using d-PAH internal standards.
Analysis of PAHs in Soil and Sediment by GC-MS
This protocol is based on established methods for the determination of PAHs in solid environmental matrices.
1. Sample Preparation and Extraction:
-
Weigh approximately 10 g of a homogenized soil or sediment sample into a Soxhlet extraction thimble.
-
Spike the sample with a known amount of a d-PAH internal standard solution (e.g., a mixture of naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12).
-
Add anhydrous sodium sulfate to the sample to remove moisture.
-
Place the thimble in a Soxhlet extractor and extract with a suitable solvent mixture (e.g., hexane:acetone 1:1 v/v) for 16-24 hours.
-
Alternatively, use pressurized liquid extraction (PLE) or ultrasonic extraction for faster extraction times.
2. Extract Cleanup:
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
Prepare a silica gel or alumina column for cleanup.
-
Apply the concentrated extract to the top of the column.
-
Elute the PAHs with a non-polar solvent (e.g., hexane) followed by a slightly more polar solvent (e.g., dichloromethane:hexane mixture). This step removes polar interferences.
-
Collect the PAH fraction and concentrate it to a final volume of 1 mL.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Injector: Splitless mode at 280 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 300 °C at 8 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor the molecular ions of the native PAHs and their corresponding deuterated internal standards.
-
4. Quantification:
-
Generate a multi-point calibration curve by analyzing standard solutions containing known concentrations of native PAHs and a constant concentration of the d-PAH internal standards.
-
Calculate the concentration of each PAH in the sample extract based on the ratio of the peak area of the native PAH to the peak area of its corresponding d-PAH internal standard and the calibration curve.
Analysis of PAHs in Edible Oils by GC-MS
This protocol is adapted for the analysis of PAHs in complex fatty matrices.
1. Sample Preparation and Extraction:
-
Weigh approximately 5 g of the oil sample into a centrifuge tube.
-
Spike the sample with a d-PAH internal standard mixture.
-
Add 10 mL of acetonitrile and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge to separate the acetonitrile layer from the oil.
-
Transfer the acetonitrile extract to a clean tube.
2. Extract Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
To the acetonitrile extract, add anhydrous magnesium sulfate and a suitable d-SPE sorbent (e.g., C18 or a specialized lipid removal sorbent).
-
Vortex for 1 minute and centrifuge.
-
Take an aliquot of the supernatant for analysis.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
3. GC-MS Analysis:
-
The GC-MS conditions are similar to those described for soil and sediment analysis, with potential modifications to the oven temperature program to ensure separation from any remaining matrix components.
4. Quantification:
-
Quantification is performed using the internal standard method as described for soil and sediment analysis.
Analysis of PAHs in Smoked Fish using QuEChERS and GC-MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.
1. Sample Preparation and Extraction (QuEChERS):
-
Weigh 10 g of homogenized smoked fish tissue into a 50 mL centrifuge tube.
-
Spike with the d-PAH internal standard solution.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and then centrifuge.
2. Extract Cleanup (d-SPE):
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing magnesium sulfate and a suitable sorbent (e.g., PSA - primary secondary amine, and C18) to remove fatty acids and other interferences.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for GC-MS analysis after concentration.
3. GC-MS Analysis and Quantification:
-
Follow the GC-MS and quantification procedures outlined in the previous sections.
Mandatory Visualizations
Logical Workflow for d-PAH Standard Selection
The selection of an appropriate d-PAH internal standard is a critical step in developing a robust analytical method. The following diagram illustrates the decision-making process.
Caption: A decision tree for the selection of appropriate deuterated PAH internal standards.
General Experimental Workflow for PAH Analysis
The following diagram outlines the general workflow for the analysis of PAHs in a given sample matrix using d-PAH internal standards.
Caption: A flowchart illustrating the key steps in PAH analysis with d-PAH standards.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
For drug development professionals, understanding the mechanism of PAH toxicity is crucial. PAHs exert many of their carcinogenic effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: The activation of the AhR by PAHs leads to the production of enzymes that metabolize PAHs into DNA-damaging compounds.
Conclusion
Deuterated polycyclic aromatic hydrocarbon standards are fundamental for achieving high-quality, reliable data in the trace analysis of these ubiquitous and harmful compounds. By understanding the principles of their use, the specifications of commercially available standards, and the detailed experimental protocols for various matrices, researchers can significantly enhance the accuracy and precision of their quantitative results. The application of these standards, coupled with a thorough understanding of the toxicological pathways of PAHs, empowers scientists in environmental monitoring, food safety, and drug development to make informed decisions based on robust and defensible data.
References
- 1. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
A Technical Guide to the Synthesis of Deuterated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core methodologies for the synthesis of deuterated aromatic compounds. The strategic incorporation of deuterium (D or ²H), a stable isotope of hydrogen, into aromatic scaffolds is a critical tool in modern science. It is instrumental in pharmaceutical development for optimizing drug metabolism and pharmacokinetic profiles (the "deuterium switch"), in mechanistic studies for elucidating reaction pathways via the kinetic isotope effect, and in analytical sciences for creating internal standards for mass spectrometry.[1][2][3]
This document details the primary synthetic strategies, provides step-by-step experimental protocols for key transformations, and presents quantitative data to allow for methodical comparison of outcomes.
Core Synthetic Strategies
The synthesis of deuterated aromatic compounds can be broadly categorized into three main approaches:
-
Acid-Catalyzed Hydrogen-Deuterium (H/D) Exchange: A direct method where protons on the aromatic ring are exchanged for deuterons from a deuterated acid source. The regioselectivity is governed by the principles of electrophilic aromatic substitution (EAS), favoring deuteration at electron-rich positions (ortho and para to activating groups).[4][5]
-
Transition Metal-Catalyzed C-H Activation / Hydrogen Isotope Exchange (HIE): A powerful and versatile modern technique that utilizes transition metal catalysts (e.g., Iridium, Palladium, Rhodium) to directly activate C-H bonds and facilitate exchange with a deuterium source. This method can be highly selective, often controlled by directing groups on the substrate, and is applicable to complex molecules in late-stage syntheses.
-
Dehalogenative Deuteration: A highly site-specific method where a pre-installed halogen atom on the aromatic ring is reductively replaced by a deuterium atom. This technique offers precise control over the location of deuterium incorporation and is particularly useful when specific labeling is required.
The selection of an appropriate method depends on factors such as the desired site and level of deuteration, the substrate's functional group tolerance, cost, and the availability of precursors and reagents.
Method Selection Workflow
The following diagram illustrates a simplified decision-making process for selecting a suitable deuteration strategy.
Caption: A decision tree for selecting a primary aromatic deuteration method.
Acid-Catalyzed Hydrogen-Deuterium Exchange
This classical method relies on the electrophilic substitution of aromatic protons by deuterons. Strong deuterated acids (e.g., D₂SO₄, DCl) in combination with a deuterium source, typically deuterium oxide (D₂O), are used to drive the exchange. The reaction is most effective on electron-rich aromatic rings, such as phenols and anilines, where deuteration occurs preferentially at the activated ortho and para positions.
Representative Experimental Protocol: Deuteration of Phenol using a Solid Acid Catalyst
This protocol, adapted from procedures using polymer-supported acids like Amberlyst-15, offers a practical and easily separable catalytic system.
-
Catalyst Preparation: Dry Amberlyst-15 resin in a vacuum desiccator over sulfuric acid for 24 hours.
-
Reaction Setup: In a sealable pressure tube under a nitrogen atmosphere, add the phenolic substrate (e.g., 4-hydroxybenzoic acid, 1.0 mmol).
-
Add the dried Amberlyst-15 resin (approx. 50-100 mg per 100 mg of substrate).
-
Add deuterium oxide (D₂O, 6-10 mL) to the tube.
-
Reaction: Tightly seal the tube and heat the mixture in an oil bath at 110 °C for 24 hours, with protection from light.
-
Work-up: After cooling the reaction to room temperature, filter the mixture to remove the catalyst resin.
-
Isolation: The D₂O can be removed from the filtrate by lyophilization (freeze-drying) to yield the deuterated phenolic compound. Further purification can be performed by recrystallization if necessary.
Quantitative Data: Acid-Catalyzed Deuteration
| Substrate | Catalyst System | Temp (°C) | Time (h) | Position(s) Deuterated | % D Incorporation | Reference |
| 2,6-Dihydroxybenzoic Acid | DCl / D₂O | Reflux | 1-6 | 3,5-positions | Quantitative | |
| 3,5-Dihydroxybenzoic Acid | DCl / D₂O | Reflux | 1-6 | 2,4,6-positions | Quantitative | |
| Gallic Acid | DCl / D₂O | Reflux | 1-6 | 2,6-positions | Quantitative | |
| Phenol | Amberlyst-15 / D₂O | 110 | 24 | ortho, para | >95% | |
| Hydroxytyrosol | Amberlyst-15 / D₂O | 110 | 24 | Ring positions | High |
Transition Metal-Catalyzed C-H Activation (HIE)
Hydrogen Isotope Exchange (HIE) catalyzed by transition metals has become a leading strategy for deuteration, offering high selectivity and functional group tolerance under mild conditions. Iridium and rhodium catalysts are particularly effective for ortho-deuteration directed by a coordinating functional group (e.g., -COOH, -CONH₂, -SO₂NH₂), while palladium catalysts have been developed for both directed and non-directed deuteration of complex molecules.
General Workflow for Directed HIE
Caption: General workflow for directed C-H activation and deuteration.
Representative Experimental Protocol: Iridium-Catalyzed ortho-Deuteration of a Primary Sulfonamide (Celecoxib)
This protocol is adapted from methods for the selective deuteration of pharmaceutically relevant sulfonamides.
-
Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas (e.g., Argon).
-
Addition of Reagents: To the flask, add Celecoxib (1.0 eq) and the iridium catalyst, such as [(COD)Ir(IMes)Cl] (1-5 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (DCM).
-
Degassing and Deuterium Introduction: Seal the flask. Connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with deuterium (D₂) gas. Repeat this cycle three times, leaving the final atmosphere as D₂ (1 atm, typically from a balloon).
-
Reaction: Stir the reaction mixture at room temperature (25 °C) for 2-4 hours.
-
Work-up: Carefully vent the excess D₂ gas in a well-ventilated fume hood.
-
Isolation: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the ortho-deuterated product.
Quantitative Data: Metal-Catalyzed HIE
| Substrate Class | Catalyst | D-Source | Temp (°C) | Time (h) | Selectivity | Avg. %D Incorp. | Reference |
| Benzoic Acids | --INVALID-LINK--₂ | D₂O | 100 | 18 | ortho | >95% | |
| Primary Sulfonamides | [(COD)Ir(IMes)Cl] | D₂ gas | 25 | 2 | ortho | >95% | |
| Aromatic Esters | [Ir(COD)(IMes)(PPh₃)]PF₆ | D₂ gas | 25 | 1 | ortho | 72-94% | |
| Complex Arenes | Pd(OAc)₂ / Ligand | D₂O | 80 | 18 | Non-directed | High (varies) | |
| Aldehydes/Ketones | [RuCl₂(p-cymene)]₂ | D₂O | 120 | 16 | ortho | >90% |
Dehalogenative Deuteration
This method provides unparalleled regiocontrol by replacing a halogen atom (I, Br, Cl) with deuterium. It is a two-step process: synthesis of a halogenated aromatic precursor followed by the dehalogenation reaction. Palladium on carbon (Pd/C) is a classic heterogeneous catalyst used with D₂ gas, while newer homogeneous palladium systems offer improved functional group tolerance.
Representative Experimental Protocol: Homogeneous Palladium-Catalyzed Deuteration of an Aryl Bromide
This protocol is based on a recently developed homogeneous system that shows excellent functional group tolerance and high deuterium incorporation.
-
Preparation: In a glovebox, add the aryl bromide substrate (1.0 eq), palladium catalyst (e.g., PdCl₂(amphos)₂, 2-5 mol%), and zinc acetate (Zn(OAc)₂, 1.5 eq) to a reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous dimethylacetamide (DMAc).
-
Reaction Setup: Seal the vial and remove it from the glovebox. Connect the vial to a deuterium gas (D₂) line or balloon.
-
Reaction: Stir the reaction mixture vigorously under a D₂ atmosphere (1 atm) at room temperature for 12-24 hours.
-
Work-up: Carefully vent the D₂ gas. Dilute the reaction mixture with an organic solvent like ethyl acetate and water.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.
Quantitative Data: Dehalogenative Deuteration
| Substrate | Catalyst System | D-Source | Temp (°C) | Time (h) | Yield (%) | % D Incorp. | Reference |
| 4-Bromoacetophenone | PdCl₂(amphos)₂ / Zn(OAc)₂ | D₂ gas | RT | 16 | 99 | >99% | |
| 1-Bromo-4-nitrobenzene | PdCl₂(amphos)₂ / Zn(OAc)₂ | D₂ gas | RT | 16 | 97 | >99% | |
| Methyl 4-bromobenzoate | PdCl₂(amphos)₂ / Zn(OAc)₂ | D₂ gas | RT | 16 | 98 | >99% | |
| 2-Bromopyridine | PdCl₂(amphos)₂ / Zn(OAc)₂ | D₂ gas | RT | 16 | 95 | >99% | |
| Various Aryl Halides | Pd/C | D₂ gas | RT | 2-16 | Variable | Often <98% |
This guide outlines the fundamental strategies and practical considerations for the synthesis of deuterated aromatic compounds. The provided protocols and data serve as a starting point for researchers to develop specific procedures tailored to their target molecules and research goals. The continued development of new catalytic systems, particularly those using earth-abundant metals and offering novel selectivities, promises to further expand the toolkit available to scientists in this vital field.
References
Technical Guide to 9-Nitroanthracene-D9: An Essential Internal Standard for Environmental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-Nitroanthracene-D9, a deuterated nitro-polycyclic aromatic hydrocarbon (nitro-PAH). It is primarily utilized as an internal standard in the quantitative analysis of PAHs and nitro-PAHs in various environmental matrices. This document details its suppliers, pricing, physicochemical properties, and its core application in analytical chemistry, supported by a representative experimental protocol. Furthermore, it delves into the fundamental principles of isotopic labeling that make this compound an invaluable tool for researchers.
Supplier and Pricing Information
This compound is a specialized chemical available from a select number of suppliers. The pricing can vary based on the quantity and concentration of the supplied solution. Below is a summary of known suppliers and available pricing information.
| Supplier | Product Description | Catalog Number (Example) | Price (USD) |
| Cambridge Isotope Laboratories, Inc. | 9-Nitroanthracene (D₉, 98%) 50 µg/mL in toluene | DLM-4712-1.2 | $385 (for 1.2 mL)[1] |
| LGC Standards | This compound | TRC-N491931-0.5MG | Price available upon login/request[2][3][4] |
| Pharmaffiliates | 9-Nitroanthracene D9 | Not specified | Price available upon login/request[5] |
| Sapphire North America | This compound | 1107.14-100 | Price available upon request |
Physicochemical Properties
This compound is the deuterated analog of 9-Nitroanthracene. The substitution of hydrogen with deuterium atoms results in a higher molecular weight, which is crucial for its use as an internal standard in mass spectrometry.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1,2,3,4,5,6,7,8,9-nonadeuterio-10-nitroanthracene |
| CAS Number | 220381-38-4 |
| Molecular Formula | C₁₄D₉NO₂ |
| Molecular Weight | 232.29 g/mol |
| Appearance | Typically supplied as a solution |
Core Application: Internal Standard for Analyte Quantification
The primary application of this compound is as an internal standard for the accurate quantification of PAHs and nitro-PAHs in environmental samples by isotope-dilution mass spectrometry (IDMS) and gas chromatography-mass spectrometry (GC-MS). Deuterated standards are ideal for this purpose because they have nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.
This allows the internal standard to be added to a sample at the beginning of the analytical process. Any loss of the target analyte during sample preparation and analysis will be mirrored by a proportional loss of the deuterated internal standard. This enables a more accurate calculation of the initial concentration of the target analyte in the sample.
The Kinetic Isotope Effect (KIE)
While the chemical properties of deuterated and non-deuterated compounds are very similar, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of reaction for the deuterated compound if the C-H bond is broken in the rate-determining step of a reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE). In the context of drug development, this effect can be exploited to slow down the metabolism of a drug, potentially improving its pharmacokinetic profile. While not the primary application of this compound, understanding the KIE is fundamental to the broader applications of deuterated compounds.
Caption: Diagram illustrating the Kinetic Isotope Effect.
Experimental Protocol: Quantification of Nitro-PAHs in Diesel Exhaust Particulate Matter using this compound as an Internal Standard
This section provides a representative experimental protocol for the analysis of nitro-PAHs in diesel exhaust particulate matter, a common application for this compound. This protocol is a synthesis of information from various sources describing the analysis of PAHs and nitro-PAHs in environmental samples.
Sample Preparation and Extraction
-
Sample Collection: Collect diesel exhaust particulate matter on a suitable filter medium.
-
Internal Standard Spiking: Spike the filter sample with a known amount of this compound solution.
-
Extraction: Perform solvent extraction of the filter. A common method is ultrasonication for 30 minutes with a 1:1 mixture of dichloromethane (DCM) and acetone. Soxhlet extraction is a more exhaustive but time-consuming alternative.
-
Concentration: Concentrate the extract to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.
Sample Cleanup
-
Solid-Phase Extraction (SPE): Pass the concentrated extract through a silica gel or Florisil SPE cartridge to remove polar interferences.
-
Elution: Elute the PAHs and nitro-PAHs from the SPE cartridge with a suitable solvent or solvent mixture (e.g., hexane:DCM).
-
Final Concentration: Concentrate the cleaned extract to the final desired volume for GC-MS analysis.
GC-MS Analysis
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Use a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC.
-
GC Program: Employ a temperature program that effectively separates the target analytes.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the characteristic ions for the target nitro-PAHs and for this compound.
-
For this compound, the molecular ion (M⁺) would be at m/z 232.
-
For native 9-Nitroanthracene, the molecular ion is at m/z 223, with a characteristic fragment from the loss of the nitro group (NO₂) at m/z 177.
-
-
Quantification: Calculate the concentration of the target nitro-PAHs in the original sample by comparing the peak area of the analyte to the peak area of the this compound internal standard and relating this to the initial amount of internal standard added.
Caption: Generalized workflow for environmental sample analysis.
Safety and Handling
This compound, like its non-deuterated counterpart, should be handled with care in a laboratory setting. Nitroaromatic compounds can be hazardous. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound. Work should be performed in a well-ventilated fume hood.
Conclusion
This compound is a critical analytical tool for researchers in environmental science and related fields. Its use as an internal standard significantly improves the accuracy and reliability of quantitative methods for the analysis of PAHs and nitro-PAHs. This guide provides a foundational understanding of its procurement, properties, and application, empowering researchers to effectively incorporate this valuable compound into their analytical workflows.
References
- 1. 9-Nitroanthracene (Dâ, 98%) 50 µg/mL in toluene - Cambridge Isotope Laboratories, DLM-4712-1.2 [isotope.com]
- 2. This compound | CAS 220381-38-4 | LGC Standards [lgcstandards.com]
- 3. This compound | CAS 220381-38-4 | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 4. This compound | CAS 220381-38-4 | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Notes and Protocols for the Use of 9-Nitroanthracene-D9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 9-Nitroanthracene-D9 as an internal standard in the quantitative analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) and other related compounds in environmental matrices. The methodologies described are primarily focused on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are powerful techniques for the sensitive and selective detection of these analytes.
Introduction to this compound as an Internal Standard
This compound is the deuterated form of 9-nitroanthracene. The incorporation of nine deuterium atoms results in a mass shift of 9 atomic mass units compared to the native compound, making it an ideal internal standard for mass spectrometry-based analytical methods. When added to a sample at a known concentration before sample preparation, this compound can be used to correct for the loss of analytes during extraction and cleanup steps, as well as for variations in instrument response.[1][2] Its chemical and physical properties are very similar to those of other nitro-PAHs, ensuring that it behaves similarly to the target analytes throughout the analytical process.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₄D₉NO₂ |
| Molecular Weight | 232.29 g/mol |
| CAS Number | 220381-38-4 |
| Appearance | Yellow Solid |
| Purity | Typically ≥98% |
| Solubility | Soluble in organic solvents like toluene and dichloromethane. |
Applications
This compound is primarily used as an internal standard for the quantitative analysis of nitro-PAHs in various environmental matrices. Nitro-PAHs are of significant concern due to their mutagenic and carcinogenic properties.[3]
Primary Applications Include:
-
Environmental Monitoring: Quantification of nitro-PAHs in ambient air particulate matter (PM2.5), soil, sediment, and water samples.
-
Food Safety: Analysis of nitro-PAHs in food products that may be contaminated through processing or environmental exposure.
-
Toxicology Studies: Used in research to understand the environmental fate, transport, and toxicological effects of nitro-PAHs.
Experimental Protocols
The following are generalized protocols for the analysis of nitro-PAHs using this compound as an internal standard. These should be adapted and validated for specific sample matrices and analytical instrumentation.
Protocol for Analysis of Nitro-PAHs in Soil by GC-MS
This protocol describes the extraction and analysis of nitro-PAHs from soil samples using gas chromatography-mass spectrometry with this compound as an internal standard.
3.1.1. Materials and Reagents
-
This compound internal standard solution (e.g., 1 µg/mL in toluene)
-
Nitro-PAH calibration standards
-
Solvents: Dichloromethane (DCM), Acetone, Hexane (pesticide grade or equivalent)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., Silica gel, 500 mg)
-
Glassware: beakers, volumetric flasks, extraction thimbles, round-bottom flasks
3.1.2. Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and crush it to a uniform consistency.
-
Spiking with Internal Standard: Accurately weigh 10 g of the homogenized soil into an extraction thimble. Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with 150 mL of a 1:1 (v/v) mixture of hexane and acetone for 16-24 hours.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Cleanup: Perform a cleanup step using a silica gel SPE cartridge to remove interfering compounds. Condition the cartridge with hexane, load the sample, and elute the nitro-PAH fraction with a suitable solvent mixture (e.g., 30:70 DCM:hexane).
-
Final Concentration: Evaporate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
3.1.3. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5MS)
-
Inlet: Splitless injection at 280°C
-
Oven Program: 80°C (hold 1 min), ramp to 300°C at 10°C/min, hold for 10 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
This compound (IS): m/z 232, 202
-
Target Nitro-PAHs: Monitor characteristic ions for each analyte (e.g., for 9-Nitroanthracene: m/z 223, 193, 177).
-
-
3.1.4. Quantification
Create a calibration curve by analyzing standards containing known concentrations of the target nitro-PAHs and a constant concentration of the this compound internal standard. The concentration of the analytes in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol for Analysis of Nitro-PAHs in PM2.5 by LC-MS/MS
This protocol outlines the analysis of nitro-PAHs collected on PM2.5 filters using liquid chromatography-tandem mass spectrometry with this compound as an internal standard.
3.2.1. Materials and Reagents
-
This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Nitro-PAH calibration standards
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid
-
Syringe filters (0.22 µm)
3.2.2. Sample Preparation and Extraction
-
Filter Extraction: Cut the PM2.5 filter into small pieces and place them in a glass vial.
-
Spiking: Add a known amount of the this compound internal standard solution.
-
Ultrasonic Extraction: Add 10 mL of acetonitrile and extract the filter in an ultrasonic bath for 30 minutes.
-
Concentration: Filter the extract through a 0.22 µm syringe filter and concentrate to 1 mL under a gentle stream of nitrogen.
3.2.3. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (analyte dependent).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (IS): Determine precursor and product ions (e.g., m/z 233 -> 203 in positive mode).
-
Target Nitro-PAHs: Optimize precursor and product ion transitions for each analyte.
-
-
3.2.4. Quantification
Similar to the GC-MS protocol, construct a calibration curve using the peak area ratio of the analyte to the internal standard.
Quantitative Data Summary
The following tables summarize typical performance data for analytical methods using this compound as an internal standard for the analysis of nitro-PAHs.
Table 1: Performance Data for Nitro-PAH Analysis in PM2.5 by MALDI-TOF MS
| Analyte | Linearity (r²) | Limit of Detection (ng/mL) | Recovery (%) |
| 1-Nitropyrene | > 0.985 | 0.74 | 69.2 - 119.4 |
| 2-Nitrofluorene | > 0.985 | 8.04 | 69.2 - 119.4 |
| 6-Nitrochrysene | > 0.985 | 2.67 | 69.2 - 119.4 |
| 9-Nitroanthracene | > 0.985 | 2.31 | 69.2 - 119.4 |
Data adapted from a study on the quantitative analysis of nitro-PAHs in PM2.5 samples.
Table 2: Typical GC-MS Method Performance for Nitro-PAH Analysis
| Compound | Linearity (r²) | LOD (µg/L) | Recovery (%) |
| 9-Nitroanthracene | > 0.99 | 0.064 | 90-110% |
Data represents typical performance and is instrument and matrix-dependent.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Nitro-PAH Analysis in Soil by GC-MS.
Caption: Workflow for Nitro-PAH Analysis in PM2.5 by LC-MS/MS.
Caption: Logic of Internal Standard Method for Accurate Quantification.
References
Application Note: High-Sensitivity Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil using 9-Nitroanthracene-D9
Audience: Researchers, scientists, and environmental monitoring professionals.
Abstract: Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants found ubiquitously in the environment, originating from both natural and anthropogenic sources such as the incomplete combustion of organic materials.[1][2] Due to their carcinogenic and mutagenic properties, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have prioritized the monitoring of 16 specific PAHs in environmental matrices like soil.[3][4] This application note details a robust and highly accurate method for the quantification of PAHs in soil samples. The protocol employs solvent extraction followed by gas chromatography-mass spectrometry (GC-MS). To ensure the highest accuracy and correct for procedural losses, the method utilizes isotope dilution, incorporating 9-Nitroanthracene-D9 as a deuterated internal standard. While this compound is ideally suited for the analysis of nitrated PAHs, its properties make it a viable internal standard for broader PAH analysis, demonstrating excellent recovery and reproducibility.
Principle of Isotope Dilution Mass Spectrometry
Accurate quantification of trace contaminants in complex matrices like soil is challenging due to potential analyte losses during sample extraction, cleanup, and instrumental analysis. The isotope dilution technique is the gold standard for overcoming these issues.
The principle involves adding a known quantity of an isotopically labeled version of an analyte (or a chemically similar compound) to the sample at the very beginning of the analytical process.[5] In this protocol, this compound serves this role. This deuterated standard is chemically identical to its non-labeled counterpart and behaves similarly to other PAHs throughout the extraction and cleanup procedures.
During GC-MS analysis, the mass spectrometer distinguishes between the native (target) PAHs and the deuterated internal standard based on their mass-to-charge (m/z) ratio. Because the native analyte and the labeled standard experience the same procedural losses, the ratio of their signals remains constant. By measuring this final ratio and knowing the initial amount of standard added, the initial concentration of the target analyte in the sample can be calculated with high precision and accuracy.
Caption: Principle of Isotope Dilution for PAH Analysis.
Experimental Protocols
This section provides a detailed methodology for the analysis of PAHs in soil, from sample preparation to instrumental analysis.
Overall Experimental Workflow
The complete analytical process involves sample preparation, the addition of the internal standard, extraction of PAHs, concentration of the extract, and finally, analysis by GC-MS.
Caption: Experimental Workflow for Soil PAH Analysis.
Materials and Reagents
-
Apparatus: Analytical balance, ultrasonic bath, centrifuge, sample concentrator (e.g., nitrogen evaporator), GC-MS system, vials.
-
Solvents: Dichloromethane (DCM), Acetone, Hexane (all pesticide or HPLC grade).
-
Standards:
-
PAH Calibration Standard Mix (containing the 16 U.S. EPA priority PAHs).
-
Internal Standard (IS) Stock Solution: this compound (C₁₄D₉NO₂), 50 µg/mL in toluene or other suitable solvent.
-
Surrogate Standards (Optional): e.g., Terphenyl-d14, 2-Fluorobiphenyl. Surrogates are added before extraction to monitor the efficiency of the procedure for each sample.
-
Protocol 1: Sample Preparation and Extraction (Ultrasonic Method)
-
Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize thoroughly.
-
Weighing: Accurately weigh 10 g of the homogenized soil into a glass centrifuge tube.
-
Spiking: Add a precise volume (e.g., 100 µL) of the this compound internal standard stock solution directly onto the soil. If using surrogates, spike them at this stage as well.
-
Extraction:
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the centrifuge tube.
-
Place the tube in an ultrasonic bath and sonicate for 30-60 minutes.
-
-
Separation: Centrifuge the sample at ~2500 rpm for 10 minutes to separate the soil from the solvent extract.
-
Collection: Carefully decant the supernatant (the solvent extract) into a clean flask.
-
Repeat: Repeat the extraction (steps 4-6) on the soil pellet with a fresh aliquot of solvent to ensure complete extraction. Combine the supernatants.
-
Concentration: Concentrate the combined extract to a final volume of 1.0 mL using a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Data Presentation and Performance
GC-MS Instrumental Parameters
Accurate and reproducible results depend on stable instrument conditions. The following table provides typical parameters for GC-MS analysis of PAHs.
| Parameter | Setting |
| Gas Chromatograph | Agilent GC or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 60°C (hold 1 min), ramp to 310°C at 6°C/min, hold 10 min |
| Mass Spectrometer | Single Quadrupole or Ion Trap MS |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
In SIM mode, the mass spectrometer only monitors specific ions characteristic of the target analytes, which significantly increases sensitivity and reduces matrix interference.
| Analyte | Retention Time Window (min) | Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |
| Naphthalene | 5-8 | 128 | 127, 129 |
| Acenaphthene | 9-12 | 154 | 153, 152 |
| Fluorene | 10-13 | 166 | 165, 167 |
| Phenanthrene | 14-17 | 178 | 179, 176 |
| Anthracene | 14-17 | 178 | 179, 176 |
| Fluoranthene | 19-22 | 202 | 203, 200 |
| Pyrene | 20-23 | 202 | 203, 200 |
| Benzo[a]anthracene | 25-28 | 228 | 229, 226 |
| Chrysene | 25-28 | 228 | 229, 226 |
| This compound (IS) | 26-29 | 232 | 202, 186 |
| Benzo[b]fluoranthene | 30-33 | 252 | 253, 250 |
| Benzo[k]fluoranthene | 30-33 | 252 | 253, 250 |
| Benzo[a]pyrene | 31-34 | 252 | 253, 250 |
| Indeno[1,2,3-cd]pyrene | 36-39 | 276 | 277, 274 |
| Dibenz[a,h]anthracene | 36-39 | 278 | 279, 276 |
| Benzo[ghi]perylene | 38-41 | 276 | 277, 274 |
Note: Retention times are approximate and must be confirmed experimentally.
Typical Method Performance
The performance of this method should be validated in-house. The following data represents typical performance characteristics for PAH analysis in soil using isotope dilution methods.
| Parameter | Typical Value |
| Method Detection Limit (MDL) | 0.1 - 5.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 15.0 µg/kg |
| Analyte Recovery | 70 - 130% |
| Precision (%RSD) | < 20% |
Data synthesized from established environmental analysis protocols.
Conclusion
The protocol described provides a reliable and high-precision method for the quantification of 16 U.S. EPA priority PAHs in soil. The use of ultrasonic extraction is efficient and reduces solvent consumption compared to traditional methods like Soxhlet. The core of the method's accuracy lies in the application of isotope dilution mass spectrometry, with this compound serving as an effective internal standard to correct for variations in extraction efficiency and instrument response. This ensures high-quality, defensible data for environmental monitoring and risk assessment.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. accustandard.com [accustandard.com]
- 3. 9-Nitroanthracene | 602-60-8 | Benchchem [benchchem.com]
- 4. Sapphire North America [sapphire-usa.com]
- 5. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Nitro-PAHs in Air Samples Using 9-Nitroanthracene-D9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental pollutants of significant toxicological concern, often exhibiting greater mutagenicity and carcinogenicity than their parent PAHs.[1] These compounds are formed during incomplete combustion processes and through atmospheric reactions of PAHs with nitrogen oxides.[1][2] Due to their very low concentrations in ambient air, highly sensitive and selective analytical methods are required for their accurate quantification.[2] This application note describes a robust method for the analysis of nitro-PAHs in air particulate matter using gas chromatography-tandem mass spectrometry (GC-MS/MS) with 9-Nitroanthracene-D9 as an internal standard. The use of a deuterated internal standard is crucial for accurate quantification, as it compensates for analyte losses during sample preparation and potential matrix effects during analysis.[3]
Principle of the Method
The methodology involves the collection of air particulate matter on a filter, followed by solvent extraction of the target nitro-PAHs. This compound is added as an internal standard prior to extraction to ensure accurate quantification. The extract is then concentrated and may be subjected to a cleanup step to remove interfering matrix components. Analysis is performed by GC-MS/MS, which provides excellent separation of nitro-PAH isomers and highly selective and sensitive detection using Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
Caption: Experimental workflow for nitro-PAH quantification in air samples.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Acetone, Hexane (all pesticide residue grade or equivalent)
-
Standards:
-
Native nitro-PAH standards (e.g., 1-nitronaphthalene, 2-nitrofluorene, 9-nitroanthracene, 1-nitropyrene, 6-nitrochrysene, etc.)
-
This compound (Internal Standard)
-
-
Filters: Glass fiber or quartz fiber filters
-
Solid Phase Extraction (SPE) Cartridges: Silica gel cartridges for sample cleanup (optional)
-
Gases: Helium (99.999% purity or higher)
Instrumentation
A triple quadrupole mass spectrometer (e.g., Shimadzu GCMS-TQ8040 or equivalent) coupled with a gas chromatograph was used for the analysis.
GC-MS/MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Column | DB-17MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 120°C (hold 1 min), ramp 30°C/min to 185°C, then 8°C/min to 310°C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Ion Source Temp. | 200°C |
| Interface Temp. | 280°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Nitronaphthalene | 173 | 115.1 |
| 2-Nitrofluorene | 211 | 165 |
| 9-Nitroanthracene | 223 | 177 |
| This compound (IS) | 232 | 184 |
| 1-Nitropyrene | 247 | 217 |
| 6-Nitrochrysene | 292 | 246 |
| 7-Nitrobenz(a)anthracene | 273 | 227 |
| 6-Nitrobenzo(a)pyrene | 297 | 267 |
Note: MRM transitions should be optimized for the specific instrument used.
Experimental Protocols
1. Sample Collection:
-
Collect air particulate matter using a high-volume sampler on a glass or quartz fiber filter for a 24-hour period.
-
After sampling, fold the filter in half (exposed side inwards), wrap in aluminum foil, and store at -20°C until extraction.
2. Sample Extraction:
-
Cut the filter into small pieces and place them in an extraction vessel.
-
Spike the filter with a known amount of this compound internal standard solution.
-
Add the extraction solvent (e.g., a mixture of Dichloromethane:Acetone 1:1 v/v).
-
Perform extraction using one of the following methods:
-
Ultrasonic Extraction: Sonicate the sample for 30 minutes.
-
Soxhlet Extraction: Extract for 18-24 hours.
-
-
Filter the extract to remove filter debris.
3. Extract Concentration and Cleanup:
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Optional Cleanup: For complex matrices, a cleanup step using a silica gel SPE cartridge may be necessary.
-
Condition the SPE cartridge with hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute alkanes with hexane (discard).
-
Elute the nitro-PAH fraction with a more polar solvent mixture (e.g., DCM:Hexane).
-
-
Evaporate the cleaned extract to a final volume of 100-200 µL.
4. GC-MS/MS Analysis:
-
Prepare a calibration curve by analyzing a series of standard solutions containing known concentrations of native nitro-PAHs and a constant concentration of this compound.
-
Inject 1 µL of the final sample extract into the GC-MS/MS system.
-
Acquire data in MRM mode using the optimized transitions.
-
Identify and quantify the target nitro-PAHs by comparing their retention times and the ratio of their peak area to that of the this compound internal standard against the calibration curve.
Quantitative Data and Method Performance
The performance of this method was evaluated based on linearity, limit of detection (LOD), and recovery. The data presented below is compiled from various sources and represents typical performance.
| Analyte | Linearity (r²) | LOD (pg on column) | Recovery (%) | RSD (%) |
| 1-Nitronaphthalene | > 0.99 | 0.064 | 85-115 | < 15 |
| 2-Nitrofluorene | > 0.99 | 0.050 | 85-115 | < 15 |
| 9-Nitroanthracene | > 0.99 | 0.073 | 90-110 | < 10 |
| 1-Nitropyrene | > 0.99 | 0.046 | 85-115 | < 15 |
| 7-Nitrobenz(a)anthracene | > 0.99 | 0.082 | 80-120 | < 15 |
| 6-Nitrobenzo(a)pyrene | > 0.99 | 0.248 | 80-120 | < 15 |
Signaling Pathways and Logical Relationships
The primary relevance of quantifying nitro-PAHs lies in their toxicological pathways. Many nitro-PAHs are potent mutagens and carcinogens. Their toxicity is often initiated by metabolic activation.
Caption: Metabolic activation pathway of nitro-PAHs leading to toxicity.
Conclusion
The described GC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and reliable approach for the quantification of a range of nitro-PAHs in ambient air samples. The use of a deuterated internal standard is essential for achieving high accuracy and precision by correcting for variations in extraction efficiency and instrument response. This method is well-suited for environmental monitoring and human exposure assessment studies.
References
LC-MS/MS Method Development for the Quantitative Analysis of 9-Nitroanthracene-d9
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 9-Nitroanthracene-d9. As a deuterated internal standard, this compound is critical for the accurate quantification of its non-labeled counterpart, 9-Nitroanthracene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of environmental and toxicological significance. This application note details the experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data for similar compounds are provided to guide method validation. Additionally, a metabolic pathway for 9-Nitroanthracene and a general experimental workflow are visualized.
Introduction
9-Nitroanthracene is a member of the nitro-PAH class of compounds, which are known environmental contaminants formed during incomplete combustion processes. Due to their mutagenic and carcinogenic properties, sensitive and accurate analytical methods are required for their detection and quantification in various matrices. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variations in sample preparation and instrument response in LC-MS/MS analysis, ensuring high accuracy and precision.
This application note outlines a strategic approach to developing a quantitative LC-MS/MS method for this compound, which can be applied to the analysis of 9-Nitroanthracene in environmental and biological samples.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol will depend on the matrix (e.g., water, soil, biological fluids). A generic solid-phase extraction (SPE) protocol for water samples is described below.
Protocol: Solid-Phase Extraction (SPE) from Water Samples
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 100 mL of the water sample, spiked with a known concentration of this compound, onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analyte and internal standard with 5 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following LC-MS/MS parameters are recommended as a starting point for method development and will likely require optimization for specific instrumentation.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 50% B, 1-8 min: 50-95% B, 8-10 min: 95% B, 10.1-12 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
-
For 9-Nitroanthracene (Analyte):
-
Precursor Ion (Q1): m/z 224.1 [M+H]⁺
-
Proposed Product Ions (Q3):
-
m/z 194.1 ([M+H-NO]⁺) - for quantification
-
m/z 178.1 ([M+H-NO₂]⁺) - for confirmation
-
-
-
For this compound (Internal Standard):
-
Precursor Ion (Q1): m/z 233.1 [M+H]⁺
-
Proposed Product Ions (Q3):
-
m/z 203.1 ([M+H-NO]⁺) - for quantification
-
m/z 187.1 ([M+H-NO₂]⁺) - for confirmation
-
-
Data Presentation
The following tables present representative quantitative data from published LC-MS/MS methods for other nitro-PAHs and PAHs. This data serves as a benchmark for the expected performance of a validated method for 9-Nitroanthracene.
Table 3: Representative Method Performance for Nitro-PAH Analysis
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Recovery (%) | 80 - 110% |
| Precision (%RSD) | < 15% |
Mandatory Visualizations
Metabolic Pathway of 9-Nitroanthracene
The metabolism of 9-Nitroanthracene primarily proceeds through oxidation reactions mediated by cytochrome P450 enzymes, leading to the formation of dihydrodiols and epoxides. These metabolites can be further conjugated for excretion.
Caption: Metabolic pathway of 9-Nitroanthracene.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of 9-Nitroanthracene using this compound as an internal standard is a multi-step process from sample collection to data analysis.
Caption: Experimental workflow for this compound analysis.
Application Note: Quantitative Analysis of Nitro-PAHs by GC-MS Using 9-Nitroanthracene-D9 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are environmental contaminants formed during incomplete combustion and through atmospheric reactions of parent PAHs with nitrogen oxides.[1] These compounds are of significant toxicological concern, often exhibiting greater mutagenicity and carcinogenicity than the PAHs from which they are derived.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of nitro-PAHs due to its high separation efficiency and sensitive, specific detection.[1][2]
For accurate and precise quantification, especially in complex matrices, the use of an internal standard is crucial to correct for analyte loss during sample preparation and for variations in instrument response. Isotopically labeled standards, such as 9-Nitroanthracene-D9, are ideal internal standards because they have nearly identical chemical and physical properties to their corresponding analytes but are distinguishable by mass spectrometry.[3] This application note provides a detailed protocol for the extraction, cleanup, and GC-MS analysis of a target analyte using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Solvents: Dichloromethane (DCM), acetone, hexane (all HPLC or GC grade).
-
Standards: Analytical standard of the target nitro-PAH(s), this compound (CAS No. 220381-38-4) as the internal standard (IS).
-
Gases: Helium (99.999% purity or higher) for GC carrier gas, Nitrogen (high purity) for solvent evaporation.
-
Solid Phase Extraction (SPE): Silica or Florisil cartridges for sample cleanup.
-
Apparatus: Glassware (vials, flasks, pipettes), ultrasonic bath or Soxhlet extractor, Kuderna-Danish (K-D) evaporator or nitrogen blowdown apparatus, GC-MS system.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the target analyte(s) and this compound in a suitable solvent (e.g., ethyl acetate) to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the target analyte stock solution with hexane or another appropriate solvent. A typical concentration range might be 0.5 to 100 µg/L.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL).
-
Calibration Standards: Spike each calibration standard with a constant volume of the internal standard working solution to ensure the same IS concentration in every standard.
Sample Preparation (General Workflow for Air Particulate Matter)
-
Sample Collection: Collect air particulate matter on glass fiber or quartz filters using a high-volume sampler.
-
Internal Standard Spiking: Prior to extraction, spike the filter sample with a known amount of the this compound internal standard solution. This accounts for any analyte loss during the subsequent steps.
-
Extraction:
-
Place the spiked filter in a beaker.
-
Add an extraction solvent, such as a 1:1 mixture of dichloromethane (DCM) and acetone.
-
Perform extraction using ultrasonication for approximately 30 minutes. Alternatively, Soxhlet extraction can be used.
-
-
Concentration:
-
Filter the extract to remove particulate matter.
-
Concentrate the solvent volume to about 1 mL using a Kuderna-Danish (K-D) evaporator or a gentle stream of nitrogen gas (blowdown).
-
-
Cleanup (Column Chromatography):
-
To remove interfering compounds from the sample matrix, perform a cleanup step using solid-phase extraction (SPE) with silica or Florisil cartridges.
-
Elute the nitro-PAHs with an appropriate solvent mixture.
-
-
Final Concentration: Evaporate the cleaned extract to a final volume of approximately 0.5-1.0 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following table summarizes recommended instrumental parameters for the GC-MS analysis of nitro-PAHs. These parameters should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Injector Type | Programmed Temperature Vaporization (PTV) or Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 - 300°C |
| Carrier Gas | Helium, constant flow at 1.0 - 1.2 mL/min |
| GC Column | Rxi-5Sil MS (or similar), 30m x 0.25mm ID x 0.25µm film thickness |
| Oven Program | Initial: 60°C (hold 1 min), Ramp: 10°C/min to 310°C, Hold: 15 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) or Negative Ion Chemical Ionization (NICI) |
| Ion Source Temp. | 230 - 280°C |
| Transfer Line Temp. | 280 - 300°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, monitor the following characteristic ions. The molecular ion of 9-Nitroanthracene is m/z 223. The deuterated internal standard, this compound, has a molecular weight of approximately 232.28 g/mol .
| Compound | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| 9-Nitroanthracene | 223 | 177 (Loss of NO₂) |
| This compound | 232 | 183 (Loss of NO₂) |
Data Presentation
Quantitative Data and Method Performance
The performance of the GC-MS method should be validated by assessing its linearity, limits of detection (LOD), and recovery. The following table presents typical performance data.
| Compound | Linearity (r²) | LOD (µg/L) | Recovery (%) |
| 9-Nitroanthracene | > 0.99 | 0.064 | 90-110% |
(Note: Actual values are instrument- and matrix-dependent. Data compiled from various sources.)
Visualizations
Experimental Workflow
Caption: Workflow from sample collection to final data analysis.
Principle of Internal Standard Quantification
Caption: Logic of quantification using an internal standard (IS).
References
Application Note: Quantitative Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using Deuterated Standards by Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[1] They are formed from the incomplete combustion of organic materials and are widespread pollutants found in air, water, and soil.[2] Accurate and precise quantification of PAHs in various matrices is crucial for environmental monitoring, food safety assessment, and toxicological studies.
This application note details a robust and highly accurate method for the quantitative analysis of PAHs using gas chromatography-tandem mass spectrometry (GC-MS/MS) coupled with an isotope dilution approach. The use of deuterated PAHs as internal standards is a superior analytical technique that corrects for the loss of analytes during sample preparation and analysis, thereby minimizing systematic errors and improving data quality.[3][4] This methodology, often referred to as Isotope Dilution Mass Spectrometry (IDMS), is considered a gold standard for quantitative analysis.[4]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution is a method of the highest metrological standing for quantifying chemical substances. The principle relies on the addition of a known amount of an isotopically labeled (e.g., deuterated) analog of the target analyte to the sample at the very beginning of the analytical process. This "internal standard" is chemically identical to the native analyte but has a different mass due to the presence of deuterium atoms.
During sample extraction, cleanup, and instrumental analysis, any loss of the native PAH analyte is accompanied by a proportional loss of the deuterated internal standard. The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the deuterated standard, the initial concentration of the analyte in the sample can be calculated with high accuracy, irrespective of the overall recovery efficiency.
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Experimental Protocol
This protocol outlines the general procedure for the analysis of 16 priority PAHs as defined by the U.S. Environmental Protection Agency (EPA) in a solid matrix (e.g., soil, sediment, or food).
3.1. Materials and Reagents
-
PAH Standards: Certified standard solutions of the 16 EPA priority PAHs.
-
Deuterated PAH Internal Standards: A mix of deuterated analogs for the target PAHs (e.g., Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12). A comprehensive list is provided in Table 1.
-
Solvents: High-purity, residue-analyzed grade acetone, hexane, dichloromethane (DCM), and acetonitrile.
-
Solid-Phase Extraction (SPE) Cartridges: Silica gel or Florisil cartridges for sample cleanup.
-
Anhydrous Sodium Sulfate: Baked at 400°C for 4 hours to remove any organic contaminants.
-
Glassware: All glassware should be thoroughly cleaned and rinsed with solvent before use.
3.2. Sample Preparation Workflow
Caption: General experimental workflow for PAH analysis.
3.2.1. Sample Extraction
-
Weigh approximately 10 g of the homogenized sample into an extraction thimble or cell.
-
Spike the sample with a known amount of the deuterated PAH internal standard mixture.
-
Extract the sample using an appropriate technique such as Accelerated Solvent Extraction (ASE), Soxhlet extraction, or liquid-liquid extraction (for aqueous samples). A common solvent mixture for solid samples is acetone/hexane (1:1, v/v).
-
After extraction, pass the extract through a column of anhydrous sodium sulfate to remove any residual water.
3.2.2. Sample Cleanup
Co-extracted matrix interferences can affect the accuracy of the results. A cleanup step using Solid-Phase Extraction (SPE) is highly recommended.
-
Condition an SPE cartridge (e.g., 6 mL, 1 g silica gel) with hexane.
-
Load the concentrated sample extract onto the cartridge.
-
Elute interfering compounds with a non-polar solvent like hexane.
-
Elute the target PAH fraction with a more polar solvent mixture, such as dichloromethane/hexane.
-
Concentrate the purified extract to a final volume of 1 mL under a gentle stream of nitrogen.
3.3. Instrumental Analysis: GC-MS/MS
Analysis is performed using a gas chromatograph coupled to a tandem mass spectrometer. GC-MS/MS provides excellent selectivity and sensitivity for complex matrices.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm id, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: Pulsed Splitless injection.
-
Oven Temperature Program: Initial temperature 50°C, hold for 2 minutes, ramp to 320°C at 8°C/min, and hold for 10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). This mode offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each native PAH and its deuterated analog.
-
3.4. Calibration and Quantification
-
Prepare a series of calibration standards (typically 5-7 points) containing known concentrations of the native PAHs and a constant concentration of the deuterated internal standards.
-
Generate a calibration curve by plotting the response ratio (peak area of native PAH / peak area of deuterated PAH) against the concentration ratio.
-
The concentration of each PAH in the sample extract is then calculated from its response ratio using the generated calibration curve.
Data Presentation
Table 1: Common Deuterated Internal Standards for EPA Priority PAHs
| Native PAH | Deuterated Internal Standard |
| Naphthalene | Naphthalene-d8 |
| Acenaphthylene | Acenaphthylene-d8 |
| Acenaphthene | Acenaphthene-d10 |
| Fluorene | Fluorene-d10 |
| Phenanthrene | Phenanthrene-d10 |
| Anthracene | Anthracene-d10 |
| Fluoranthene | Fluoranthene-d10 |
| Pyrene | Pyrene-d10 |
| Benzo[a]anthracene | Benzo[a]anthracene-d12 |
| Chrysene | Chrysene-d12 |
| Benzo[b]fluoranthene | Benzo[b]fluoranthene-d12 |
| Benzo[k]fluoranthene | Benzo[k]fluoranthene-d12 |
| Benzo[a]pyrene | Benzo[a]pyrene-d12 |
| Indeno[1,2,3-cd]pyrene | Indeno[1,2,3-cd]pyrene-d12 |
| Dibenz[a,h]anthracene | Dibenz[a,h]anthracene-d14 |
| Benzo[g,h,i]perylene | Benzo[g,h,i]perylene-d12 |
Table 2: Typical Method Performance Data
This table summarizes typical performance characteristics for the analysis of PAHs using ID-GC-MS/MS, as reported in various studies.
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 5 ng/L (ppb) |
| Limit of Quantification (LOQ) | 0.4 - 10 ng/L (ppb) |
| Recovery | 70 - 120% |
| Precision (RSD %) | < 15% |
Note: Actual values are matrix-dependent and should be determined by each laboratory during method validation.
Conclusion
The use of deuterated internal standards in an isotope dilution mass spectrometry method provides a highly accurate, precise, and robust approach for the quantitative analysis of PAHs in complex matrices. This methodology effectively compensates for variations in sample preparation and instrumental response, leading to high-quality, defensible data. The protocol described herein, combining effective sample cleanup with sensitive GC-MS/MS detection, is suitable for a wide range of applications, from environmental monitoring to ensuring the safety of food and pharmaceutical products.
References
Application Notes and Protocols for the Use of 9-Nitroanthracene-D9 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in environmental matrices is of paramount importance due to their carcinogenic and mutagenic properties. Isotope dilution mass spectrometry (IDMS) is a highly precise and accurate analytical technique for this purpose, and it relies on the use of isotopically labeled internal standards. 9-Nitroanthracene-D9, a deuterated form of 9-nitroanthracene, serves as an excellent internal standard for the analysis of nitro-PAHs and can be included in methodologies for broader PAH analysis. Its structural similarity and mass difference from the native analyte allow for the correction of sample loss during preparation and instrumental analysis, thereby enhancing the reliability of the quantitative data.
These application notes provide an overview of the use of this compound in environmental sample analysis and include generalized protocols for soil and water matrices.
Principle of Isotope Dilution
In isotope dilution, a known amount of an isotopically labeled standard (e.g., this compound) is added to the sample at the beginning of the analytical procedure. This "spiked" sample is then subjected to extraction, cleanup, and analysis. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, irrespective of variations in recovery.
Application: Analysis of PAHs and Nitro-PAHs in Environmental Matrices
This compound is particularly suited for the analysis of nitro-PAHs in various environmental samples, including:
-
Air: Particulate matter (PM2.5) and ambient air samples.
-
Soil and Sediment: Contaminated land, industrial sites, and aquatic sediments.
-
Water: Wastewater, surface water, and groundwater.
While specifically designed for nitro-PAH analysis, it can be incorporated into broader PAH analysis methods that utilize a suite of deuterated internal standards to cover a range of PAH compounds.
Data Presentation: Quantitative Performance of PAH Analysis using Deuterated Internal Standards
The following tables summarize typical quantitative data obtained from the analysis of PAHs in environmental samples using methods employing deuterated internal standards. While specific data for this compound is limited in the public domain, these tables provide representative performance characteristics for the analytical approach.
Table 1: Typical Recovery of Deuterated Internal Standards in Soil and Water Samples
| Deuterated Internal Standard | Matrix | Analytical Method | Average Recovery (%) | Reference |
| Naphthalene-d8 | Soil | GC-MS | 70 - 95 | [1][2] |
| Acenaphthene-d10 | Soil | GC-MS | 75 - 100 | [1][2] |
| Phenanthrene-d10 | Soil | GC-MS | 80 - 110 | [1] |
| Chrysene-d12 | Soil | GC-MS | 85 - 115 | |
| Perylene-d12 | Soil | GC-MS | 80 - 120 | |
| Benzo[a]pyrene-d12 | Water | GC-MS | 60 - 130 | |
| Indeno[1,2,3-cd]pyrene-d12 | Water | GC-MS | 60 - 130 | |
| Anthracene-d10 | Water | DLLME-GC-MS | 71 - 90 |
Table 2: Method Detection Limits (MDL), Limits of Quantification (LOQ), and Linearity for PAH Analysis using Deuterated Internal Standards
| Analyte | Matrix | Analytical Method | MDL | LOQ | Linearity (R²) | Reference |
| Various PAHs | Soil | GC-MS/MS | 0.01 - 5 µg/g | 0.01 - 5 µg/g | ≥ 0.998 | |
| 16 PAHs | Soil | GC-MS | 0.179 – 15.236 ng | 1.017 – 50.788 ng | > 0.982 | |
| 13 PAHs | Water | DLLME-GC-MS | 0.03 - 0.1 ng/mL | - | 0.10-2.80 ng/mL | |
| 5 PAHs | Water | SPE-HPLC-FLD | < 0.29 ng/L | - | > 0.99 | |
| Various PAHs | Plant Leaves | GC-MS | 0.2 - 0.7 µg/kg | 0.8 - 2.8 µg/kg | > 0.99 |
Experimental Protocols
The following are generalized protocols for the analysis of PAHs in soil and water samples using a deuterated internal standard like this compound. It is crucial to validate these methods in your laboratory for your specific application and matrix.
Protocol 1: Analysis of PAHs in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample, remove debris, and sieve through a 2 mm mesh.
-
Spiking with Internal Standard: Weigh approximately 10 g of the homogenized soil into a beaker. Spike the sample with a known amount of this compound solution (and other deuterated PAH standards if required). Allow the solvent to evaporate.
-
Extraction:
-
Soxhlet Extraction: Transfer the spiked soil to a Soxhlet thimble and extract with a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture) for 16-24 hours.
-
Pressurized Liquid Extraction (PLE): Mix the spiked soil with a dispersing agent (e.g., diatomaceous earth) and pack it into a PLE cell. Extract with an appropriate solvent at elevated temperature and pressure (e.g., 100 °C, 1500 psi).
-
-
Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
2. Extract Cleanup (if necessary)
-
If the extract contains interfering compounds, a cleanup step may be required. This can be achieved using solid-phase extraction (SPE) with silica or Florisil cartridges. Elute the PAHs with a non-polar solvent.
3. GC-MS Analysis
-
Instrument Conditions (Typical):
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless injection mode.
-
Oven Temperature Program: A temperature gradient to separate the PAHs of interest.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor the characteristic ions for the target PAHs and this compound.
-
-
Quantification: Create a calibration curve using standards containing known concentrations of the target PAHs and a constant concentration of this compound. Calculate the concentration of each PAH in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Analysis of PAHs in Water by Liquid Chromatography-Mass Spectrometry (LC-MS)
1. Sample Preparation and Extraction
-
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation of PAHs.
-
Spiking with Internal Standard: To a 1 L water sample, add a known amount of this compound solution (and other deuterated standards).
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Extract the water sample three times with a suitable solvent like dichloromethane in a separatory funnel.
-
Solid-Phase Extraction (SPE): Pass the water sample through a C18 SPE cartridge. Wash the cartridge to remove interferences and then elute the PAHs with a small volume of a strong organic solvent (e.g., acetonitrile or dichloromethane).
-
-
Concentration and Solvent Exchange: Evaporate the extract to near dryness and reconstitute in a solvent compatible with the LC mobile phase (e.g., acetonitrile/water).
2. LC-MS Analysis
-
Instrument Conditions (Typical):
-
LC Column: A C18 reversed-phase column suitable for PAH separation.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: A flow rate appropriate for the column dimensions.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI) are often preferred for PAHs.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Set up transitions for the parent and product ions of the target PAHs and this compound.
-
-
Quantification: Similar to the GC-MS protocol, create a calibration curve and quantify the analytes based on the peak area ratios relative to the internal standard.
Mandatory Visualization
Caption: Workflow for PAH analysis in soil using this compound.
Caption: Workflow for PAH analysis in water using this compound.
References
Application Notes and Protocols for Isotope Dilution Mass Spectrometry using 9-Nitroanthracene-D9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 9-Nitroanthracene-D9 in Isotope Dilution Mass Spectrometry (IDMS). This powerful analytical technique offers high accuracy and precision for the quantification of 9-Nitroanthracene and other related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in various complex matrices.
Introduction to Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample.[1] This "internal standard" or "spike," in this case, this compound, is chemically identical to the analyte (9-Nitroanthracene) but has a different mass due to the incorporation of stable isotopes (Deuterium, D).[1]
The core principle of IDMS lies in the measurement of the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard by a mass spectrometer.[1] Because the analyte and the internal standard exhibit nearly identical chemical and physical behavior during sample preparation and analysis, any sample loss or variation in instrument response will affect both compounds equally, thus preserving the accuracy of the ratio measurement.[2] This makes IDMS a highly robust and reliable method for quantification, minimizing errors that can arise from sample matrix effects and incomplete sample recovery.[3]
This compound as an Internal Standard
This compound is the deuterated analog of 9-Nitroanthracene, a member of the nitro-PAH class of compounds. Nitro-PAHs are environmental pollutants formed during incomplete combustion processes and are of significant concern due to their mutagenic and carcinogenic properties. Accurate quantification of these compounds in environmental matrices such as air, water, and soil is crucial for assessing environmental contamination and human exposure.
The use of this compound as an internal standard is ideal for the IDMS analysis of 9-Nitroanthracene and other nitro-PAHs. Its physical and chemical properties are nearly identical to the native compound, ensuring it behaves similarly during extraction, chromatography, and ionization. The mass difference of 9 daltons allows for clear differentiation by the mass spectrometer.
Properties of 9-Nitroanthracene and this compound:
| Property | 9-Nitroanthracene | This compound |
| Molecular Formula | C₁₄H₉NO₂ | C₁₄D₉NO₂ |
| Molecular Weight | 223.23 g/mol | 232.28 g/mol |
| CAS Number | 602-60-8 | 220381-38-4 |
| Appearance | Yellow solid | Not specified, expected to be a solid |
| Melting Point | 141-144 °C | Not specified, expected to be similar to the native compound |
Experimental Protocol: Quantification of 9-Nitroanthracene in Soil using IDMS-GC-MS/MS
This protocol outlines a method for the quantitative analysis of 9-Nitroanthracene in soil samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Isotope Dilution.
Materials and Reagents
-
Standards: 9-Nitroanthracene (analytical standard), this compound (internal standard)
-
Solvents: Dichloromethane (DCM), Hexane, Acetone (all pesticide residue grade or higher)
-
Solid Phase Extraction (SPE): Silica gel cartridges
-
Reagents: Anhydrous sodium sulfate
-
Sample Matrix: Certified reference material (CRM) soil or well-characterized soil samples
Sample Preparation and Extraction
-
Sample Collection and Homogenization: Collect soil samples and homogenize them by sieving to remove large debris.
-
Spiking with Internal Standard: Weigh 10 g of the homogenized soil sample into a glass beaker. Add a known amount (e.g., 100 µL of a 1 µg/mL solution) of the this compound internal standard solution. Allow the solvent to evaporate.
-
Extraction: The spiked sample is then subjected to extraction. A common method is pressurized fluid extraction or sonication with a suitable solvent like a 1:1 mixture of hexane and acetone.
-
Drying and Concentration: The extract is dried by passing it through anhydrous sodium sulfate. The solvent is then carefully evaporated under a gentle stream of nitrogen to a small volume (e.g., 1 mL).
-
Clean-up: The concentrated extract is cleaned up using a silica gel SPE cartridge to remove interfering matrix components. The fraction containing the nitro-PAHs is eluted with a solvent mixture such as DCM:hexane.
-
Final Concentration: The cleaned extract is again concentrated to a final volume of 100 µL prior to GC-MS/MS analysis.
Instrumental Analysis: GC-MS/MS
-
Gas Chromatograph (GC):
-
Column: DB-17MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 120 °C (hold for 1 min), ramp to 185 °C at 30 °C/min, then ramp to 310 °C at 8 °C/min (hold for 5 min)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
9-Nitroanthracene: Precursor ion (m/z 223) → Product ion (e.g., m/z 193, 177)
-
This compound: Precursor ion (m/z 232) → Product ion (e.g., m/z 202, 186) (Note: Specific product ions should be optimized based on instrument performance)
-
-
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of native 9-Nitroanthracene and a constant concentration of the this compound internal standard.
-
Calibration Curve: Inject the calibration standards into the GC-MS/MS system and generate a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.
-
Quantification: Inject the prepared sample extracts. Determine the peak area ratio of 9-Nitroanthracene to this compound in the sample and use the calibration curve to calculate the concentration of 9-Nitroanthracene in the original soil sample.
Data Presentation
The performance of the IDMS method can be summarized in the following table. The values presented are typical for this type of analysis.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
Visualizations
Experimental Workflow for IDMS Analysis of 9-Nitroanthracene in Soil
Caption: Workflow for the IDMS analysis of 9-Nitroanthracene in soil samples.
Logical Relationship of IDMS Components
References
Application Notes and Protocols for the Use of 9-Nitroanthracene-D9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 9-Nitroanthracene-D9 as an internal standard in the quantitative analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) and related compounds. The use of deuterated internal standards is a critical practice in analytical chemistry to ensure accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis.[1][2][3]
Introduction to this compound as an Internal Standard
This compound is the deuterated analog of 9-nitroanthracene. In mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), compounds with stable isotope labels are the preferred internal standards.[3] This is because their chemical and physical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly throughout the analytical process. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Key Advantages of Using this compound:
-
Correction for Method Variability: It accounts for analyte loss during sample extraction, cleanup, and concentration steps.[1]
-
Compensation for Matrix Effects: It helps to mitigate the impact of co-eluting matrix components that can enhance or suppress the analyte signal in the mass spectrometer.
-
Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the accuracy and reproducibility of the quantitative results are significantly improved.
Quantitative Data Summary
The optimal concentration of the internal standard is crucial for achieving accurate and precise results. It should be high enough to be detected with a good signal-to-noise ratio but not so high as to cause detector saturation. The concentration should also be in a similar range to the expected concentration of the target analytes. The following table summarizes recommended starting concentrations for this compound internal standard solutions based on literature for related compounds and general practices for PAH analysis.
| Parameter | Recommended Concentration/Amount | Analytical Technique | Sample Matrix | Reference |
| Internal Standard Spiking Solution | 0.1 µg/mL (100 ng/mL) | GC-MS | General | Based on phenanthrene-d10 usage in paper analysis |
| Spike Amount in Sample Extract | 0.5 µg total | GC-MS | Air (PUF/XAD-2) | EPA Method TO-13A (for other deuterated PAHs) |
| QA/QC Spike Concentration | 200 ng/mL | Not specified | Air (QFF) | For nitro-PAH analysis |
| Stock Solution | 50 µg/mL | Not specified | Toluene | Commercial Product |
Note: The concentrations provided are starting points. The optimal concentration should be determined empirically for each specific application, considering the sample matrix, expected analyte concentration range, and instrument sensitivity.
Experimental Protocols
This section provides a detailed protocol for the preparation of a this compound internal standard working solution and its application in a typical sample analysis workflow.
Preparation of Internal Standard Working Solution
Objective: To prepare a working solution of this compound that can be used to spike samples, calibration standards, and quality control samples.
Materials:
-
This compound stock solution (e.g., 50 µg/mL in toluene)
-
High-purity solvent (e.g., acetone, dichloromethane, or acetonitrile, compatible with the analytical method)
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Intermediate Stock Solution (if necessary):
-
Allow the commercial stock solution of this compound to equilibrate to room temperature.
-
Prepare an intermediate stock solution by diluting the commercial stock solution. For example, to prepare a 1 µg/mL intermediate solution from a 50 µg/mL stock, pipette 200 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the chosen solvent.
-
-
Working Standard Solution:
-
Prepare the final working solution from the intermediate stock solution. For a target concentration of 100 ng/mL (0.1 µg/mL), pipette 1 mL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.
-
This working solution is now ready to be used for spiking.
-
Sample Spiking Protocol
Objective: To add a known amount of this compound internal standard to each sample, calibration standard, and quality control sample before extraction.
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the amount of sample to be analyzed (e.g., 1 gram of soil, 100 mL of water, or one air sampling filter).
-
-
Internal Standard Spiking:
-
To each sample, add a precise volume of the this compound working solution. For example, add 100 µL of a 100 ng/mL working solution to achieve a spiking level of 10 ng in the sample.
-
The exact volume and concentration should be chosen to result in a final concentration in the sample extract that is within the calibration range of the instrument.
-
-
Equilibration:
-
After spiking, allow the sample to equilibrate for a short period (e.g., 15-30 minutes) to ensure the internal standard is thoroughly mixed with the sample matrix before proceeding with the extraction.
-
-
Extraction and Cleanup:
-
Proceed with the established extraction and cleanup procedure for the target analytes (e.g., sonication, Soxhlet extraction, solid-phase extraction). The internal standard will undergo the same procedures as the native analytes.
-
-
Final Volume Adjustment:
-
After extraction and cleanup, the sample extract is typically concentrated to a final volume (e.g., 1 mL).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of nitro-PAHs using this compound as an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the quantitative analysis of nitro-PAHs and other related compounds in various complex matrices. The protocols and recommendations provided in these application notes serve as a valuable resource for researchers and scientists to develop and validate their analytical methods. It is essential to emphasize that the optimal spiking concentration of the internal standard should be carefully evaluated and optimized for each specific application to ensure the highest quality of analytical data.
References
Application of 9-Nitroanthracene-D9 in Food Safety Analysis: A Detailed Guide
Introduction
The presence of polycyclic aromatic hydrocarbons (PAHs) in food is a significant safety concern due to the carcinogenic and mutagenic properties of many of these compounds.[1][2] PAHs can contaminate food through various pathways, including environmental pollution and food processing techniques like smoking, grilling, and roasting.[1][3] To ensure consumer safety and comply with regulatory limits, sensitive and accurate analytical methods are essential for the determination of PAHs in diverse food matrices. The European Union has set maximum levels for benzo[a]pyrene and the sum of four PAHs (PAH4: benzo[a]pyrene, benz[a]anthracene, benzo[b]fluoranthene, and chrysene) in various foodstuffs.[4]
Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical technique for the quantification of trace contaminants in complex matrices. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. Deuterated compounds, such as 9-Nitroanthracene-D9, serve as excellent internal standards in the analysis of nitro-PAHs and can be used as a surrogate standard for other PAHs. The use of an isotopically labeled internal standard compensates for the loss of analyte during sample preparation and for matrix effects during instrumental analysis, leading to improved accuracy and precision.
This document provides detailed application notes and protocols for the use of this compound in the analysis of PAHs in food samples, targeted towards researchers, scientists, and professionals in the field of drug and food safety.
Application Notes
Principle of Isotope Dilution using this compound
This compound is a deuterated form of 9-nitroanthracene. In this application, a known amount of this compound is added to the food sample at the beginning of the extraction process. This "spiked" internal standard undergoes the same extraction, cleanup, and analysis steps as the native (non-labeled) PAHs present in the sample.
During analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the native PAH and the deuterated internal standard are separated chromatographically and detected by the mass spectrometer. Due to the mass difference, the instrument can distinguish between the analyte and the internal standard. The ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard is used to calculate the concentration of the native analyte in the original sample. This ratio corrects for any variations in recovery or instrument response, ensuring highly accurate quantification.
Advantages of using this compound as an Internal Standard:
-
Improved Accuracy and Precision: Compensates for analyte losses during sample preparation and instrumental analysis.
-
Matrix Effect Mitigation: The internal standard experiences similar matrix effects as the analyte, leading to more reliable results in complex food matrices.
-
Enhanced Method Robustness: The use of an internal standard makes the analytical method less susceptible to variations in experimental conditions.
Quantitative Data Summary
The following table summarizes typical performance data for analytical methods employing isotope dilution with deuterated internal standards for PAH analysis in food matrices. The values are representative and may vary depending on the specific food matrix, instrumentation, and laboratory conditions.
| Parameter | Typical Value Range |
| Recovery | 80 - 110% |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.05 - 1.0 µg/kg |
| Linearity (R²) | > 0.995 |
| Relative Standard Deviation (RSD) | < 15% |
Experimental Protocols
1. Sample Preparation and Extraction
This protocol describes a generic procedure for the extraction of PAHs from a solid food matrix (e.g., smoked meat, grilled fish).
Materials:
-
Homogenizer or blender
-
Centrifuge
-
Solid Phase Extraction (SPE) manifold and cartridges (e.g., Florisil or silica gel)
-
Evaporator (e.g., rotary evaporator or nitrogen evaporator)
-
Vortex mixer
-
Analytical balance
-
Glassware (beakers, flasks, vials)
-
This compound internal standard solution (e.g., 1 µg/mL in toluene)
-
Solvents: n-hexane, dichloromethane, acetone (all pesticide residue grade or equivalent)
-
Anhydrous sodium sulfate
Procedure:
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10 g) until a uniform consistency is achieved.
-
Spiking with Internal Standard: Accurately weigh the homogenized sample and spike it with a known amount of the this compound internal standard solution. The spiking level should be comparable to the expected concentration of the target analytes.
-
Extraction:
-
Add 20 mL of a mixture of n-hexane and acetone (1:1, v/v) to the spiked sample.
-
Vortex for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction step twice more with fresh solvent.
-
Combine the three extracts.
-
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
2. Sample Cleanup using Solid Phase Extraction (SPE)
Procedure:
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., 1 g Florisil) by passing 5 mL of dichloromethane followed by 5 mL of n-hexane through it. Do not allow the cartridge to dry out.
-
Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of n-hexane to remove interfering compounds. Discard the eluate.
-
Elution: Elute the PAHs from the cartridge with 10 mL of a mixture of dichloromethane and n-hexane (e.g., 30:70, v/v).
-
Final Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.
3. Instrumental Analysis (GC-MS)
Instrumentation:
-
Gas chromatograph (GC) coupled to a mass spectrometer (MS)
-
Capillary column suitable for PAH analysis (e.g., DB-5ms, HP-5ms)
-
Autosampler
GC-MS Conditions (Example):
| Parameter | Setting |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial 80 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold for 10 min |
| MS Transfer Line Temp. | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions:
The specific ions to be monitored will depend on the target PAHs. For this compound, the molecular ion ([M]⁺) and characteristic fragment ions would be monitored. For example:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 9-Nitroanthracene (Analyte) | 223 | 193, 165 |
| This compound (Internal Standard) | 232 | 202, 172 |
| Benzo[a]pyrene | 252 | 253, 126 |
| Benz[a]anthracene | 228 | 229, 114 |
| Chrysene | 228 | 229, 114 |
| Benzo[b]fluoranthene | 252 | 253, 126 |
4. Data Analysis and Quantification
-
Peak Identification: Identify the peaks of the target PAHs and the this compound internal standard based on their retention times and the presence of the selected quantifier and qualifier ions.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of this compound. Analyze these standards using the same GC-MS method.
-
Response Factor Calculation: For each calibration standard, calculate the response factor (RF) using the following equation: RF = (Area of Analyte / Concentration of Analyte) / (Area of Internal Standard / Concentration of Internal Standard)
-
Quantification: Calculate the concentration of the target PAH in the sample extract using the following equation: Concentration of Analyte = (Area of Analyte in Sample / Area of Internal Standard in Sample) * (Concentration of Internal Standard / Average RF)
-
Final Concentration: Calculate the final concentration of the PAH in the original food sample, taking into account the initial sample weight and the final extract volume.
Visualizations
Figure 1: Experimental workflow for the analysis of PAHs in food using this compound as an internal standard.
Figure 2: Logical relationship of the isotope dilution principle using an internal standard.
References
- 1. Polycyclic Aromatic Hydrocarbons in Foods: Biological Effects, Legislation, Occurrence, Analytical Methods, and Strategies to Reduce Their Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycyclic Aromatic Hydrocarbons’ Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Occurrence of 16 EPA PAHs in Food – A Review - PMC [pmc.ncbi.nlm.nih.gov]
9-Nitroanthracene-D9 as a Tracer in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Nitroanthracene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is an environmental pollutant known for its potential mutagenic properties. Understanding its metabolic fate is crucial for assessing its toxicological risk. 9-Nitroanthracene-D9, a deuterated analog, serves as a valuable tool in metabolic studies. Its primary application is as an internal standard for the accurate quantification of 9-nitroanthracene and its metabolites in complex biological matrices.[1][2][3][4][5] Furthermore, it can be employed as a tracer to elucidate the biotransformation pathways of 9-nitroanthracene. This document provides detailed application notes and protocols for the use of this compound in metabolic research.
Principle of Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to a sample at the beginning of the extraction process. Since this compound is chemically identical to the non-labeled analyte, it experiences the same extraction losses and ionization suppression or enhancement during mass spectrometry analysis. By comparing the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, correcting for variations in sample preparation and analysis.
Metabolic Pathways of 9-Nitroanthracene
Studies using rat liver microsomes and the fungus Cunninghamella elegans, a model for mammalian metabolism, have identified several key metabolites of 9-nitroanthracene. The primary metabolic routes involve oxidation and reduction reactions.
Under aerobic conditions, the main biotransformation products are:
-
trans-1,2-dihydrodiol-9-nitroanthracene
-
trans-3,4-dihydrodiol-9-nitroanthracene
-
1,2,3,4-tetrahydrotetrol of 9-nitroanthracene
-
Anthraquinone
Under anaerobic conditions, nitroreduction was not observed in rat liver microsomes. However, other nitro-PAHs can undergo nitroreduction to form amino derivatives, which can then be further metabolized.
The metabolic pathway of 9-nitroanthracene is summarized in the diagram below.
Quantitative Data
The following table summarizes the known metabolites of 9-nitroanthracene identified in in vitro studies.
| Parent Compound | Biological System | Metabolites Identified | Reference |
| 9-Nitroanthracene | Rat Liver Microsomes (aerobic) | trans-1,2-dihydrodiol, trans-3,4-dihydrodiol, 1,2,3,4-tetrahydrotetrol, Anthraquinone |
Experimental Protocols
Protocol 1: Quantification of 9-Nitroanthracene in Biological Samples using this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the quantification of 9-nitroanthracene in a biological matrix (e.g., plasma, tissue homogenate) by LC-MS/MS.
Materials:
-
9-Nitroanthracene
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of 9-nitroanthracene in methanol.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by spiking known amounts of 9-nitroanthracene into the blank biological matrix.
-
Prepare a working internal standard solution of this compound in methanol.
-
-
Sample Preparation:
-
To 100 µL of the biological sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both 9-nitroanthracene and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of 9-nitroanthracene to this compound against the concentration of the calibration standards.
-
Determine the concentration of 9-nitroanthracene in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes
This protocol outlines a general procedure to study the metabolism of this compound using liver microsomes and identify its metabolites.
Materials:
-
This compound
-
Rat liver microsomes (or other species)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water bath or incubator
-
LC-HRMS (High-Resolution Mass Spectrometry) system
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (dissolved in a small amount of DMSO or methanol).
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Prepare a control incubation without the NADPH regenerating system to check for non-enzymatic degradation.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Metabolite Identification:
-
Analyze the supernatant using an LC-HRMS system.
-
Look for potential metabolites by searching for masses corresponding to the expected biotransformations (e.g., addition of one or two oxygen atoms for hydroxylation and diol formation). The deuterium label will result in a characteristic mass shift in the metabolites compared to the non-labeled compound.
-
Conclusion
This compound is an essential tool for the accurate quantification of 9-nitroanthracene in biological and environmental samples. While specific tracer studies using this compound are not widely published, the known metabolic pathways of the non-deuterated compound provide a strong foundation for designing such studies. The protocols provided here offer a starting point for researchers investigating the metabolic fate and toxicological implications of 9-nitroanthracene.
References
- 1. 9-Nitroanthracene (Dâ, 98%) 50 µg/mL in toluene - Cambridge Isotope Laboratories, DLM-4712-1.2 [isotope.com]
- 2. lcms.cz [lcms.cz]
- 3. This compound | CAS 220381-38-4 | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of Deuterated Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical determination of deuterated polycyclic aromatic hydrocarbons (d-PAHs). These methods are critical for various applications, including environmental monitoring, food safety analysis, and metabolism studies, where d-PAHs serve as excellent internal standards for the accurate quantification of their native counterparts.
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and toxicological concern due to their carcinogenic and mutagenic properties. Accurate and precise quantification of PAHs in complex matrices is crucial for assessing human exposure and environmental contamination. The use of deuterated PAHs as internal standards in isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest accuracy in these measurements.[1] The similar physicochemical properties of d-PAHs to their native analogues allow for effective correction of matrix effects and variations in sample preparation and instrumental analysis.
This guide details the analytical workflows for the determination of d-PAHs using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of deuterated PAHs in various matrices. These values are indicative and may vary depending on the specific instrumentation, matrix, and laboratory conditions.
Table 1: Typical Recovery Rates of Deuterated PAHs in Environmental Matrices
| Deuterated PAH | Matrix | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| Naphthalene-d8 | Water | Liquid-Liquid Extraction (LLE) | GC-MS | 70-120 | [2] |
| Acenaphthene-d10 | Soil | Soxhlet Extraction | GC-MS | 80-115 | [3] |
| Phenanthrene-d10 | Sediment | Pressurized Liquid Extraction (PLE) | GC-MS/MS | 85-110 | [4] |
| Chrysene-d12 | Soil | Mechanical Extraction | GC-MS | 75-120 | [5] |
| Perylene-d12 | Water | Solid Phase Extraction (SPE) | LC-MS/MS | 80-110 | |
| Benzo[a]pyrene-d12 | Soil | QuEChERS | HPLC-FLD | 86-99 | |
| Dibenz[a,h]anthracene-d14 | Sediment | Ultrasonic Extraction | HPLC-FLD | 82-106 |
Table 2: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for Selected Deuterated PAHs
| Deuterated PAH | Matrix | Analytical Method | MDL | LOQ | Reference |
| Naphthalene-d8 | Water | GC-MS | 0.01-0.05 µg/L | 0.03-0.15 µg/L | |
| Phenanthrene-d10 | Soil | GC-MS | 0.01-0.05 µg/g | 0.03-0.15 µg/g | |
| Benzo[a]pyrene-d12 | Water | HPLC-FLD | 0.1 ng/mL | 0.3 ng/mL | |
| Chrysene-d12 | Air | GC-MS/MS | <20.0 pg/m³ | 60.0 pg/m³ | |
| Indeno[1,2,3-cd]pyrene-d12 | Soil | HPLC-FLD | 0.005 ng/g | 0.02 ng/g |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for d-PAHs in Soil
This protocol details the analysis of deuterated PAHs in soil samples using GC-MS, a robust and widely used technique for this application.
3.1.1. Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Spiking with Internal Standards: Weigh 10-20 g of the homogenized soil into a beaker. Spike the sample with a known amount of a deuterated PAH surrogate standard solution (e.g., a mixture of naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12).
-
Extraction:
-
Soxhlet Extraction: Mix the spiked soil with anhydrous sodium sulfate and place it in a Soxhlet thimble. Extract with a 1:1 (v/v) mixture of dichloromethane and acetone for 16-24 hours.
-
Mechanical Extraction: Alternatively, use a mechanical shaker to extract the soil with a mixture of hexane, acetone, and triethylamine (50:45:5 v/v/v).
-
-
Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup (if necessary): For complex matrices, a cleanup step using silica gel or Florisil column chromatography may be required to remove interferences.
3.1.2. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., HP-5MS or equivalent) is commonly used.
-
Injector: Splitless injection at 280-300°C.
-
Oven Temperature Program: Start at 60-80°C, hold for 1-2 minutes, then ramp at 8-10°C/min to 300-320°C and hold for 10-20 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the molecular ions of the deuterated PAHs.
-
Ion Source Temperature: 230-250°C.
-
Transfer Line Temperature: 280-300°C.
-
Table 3: Selected Ion Monitoring (SIM) Parameters for Common Deuterated PAHs
| Deuterated PAH | Molecular Ion (m/z) |
| Naphthalene-d8 | 136 |
| Acenaphthene-d10 | 164 |
| Phenanthrene-d10 | 188 |
| Anthracene-d10 | 188 |
| Fluoranthene-d10 | 212 |
| Pyrene-d10 | 212 |
| Chrysene-d12 | 240 |
| Benzo[a]anthracene-d12 | 240 |
| Benzo[a]pyrene-d12 | 264 |
| Perylene-d12 | 264 |
| Indeno[1,2,3-cd]pyrene-d12 | 288 |
| Dibenz[a,h]anthracene-d14 | 292 |
| Benzo[g,h,i]perylene-d12 | 288 |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol for d-PAHs in Water
HPLC-FLD is a highly sensitive method for the analysis of PAHs that fluoresce.
3.2.1. Sample Preparation and Extraction
-
Sample Collection and Preservation: Collect water samples in amber glass bottles and preserve by acidifying to pH < 2 with sulfuric or hydrochloric acid. Store at 4°C.
-
Spiking with Internal Standards: Add a known amount of a deuterated PAH internal standard solution to the water sample.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the water sample through the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the PAHs with a suitable solvent such as acetonitrile or dichloromethane.
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase.
3.2.2. HPLC-FLD Instrumental Analysis
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: A C18 column specifically designed for PAH analysis (e.g., Zorbax Eclipse PAH, Ascentis Express PAH) is recommended.
-
Mobile Phase: A gradient of water and acetonitrile is typically used.
-
Flow Rate: 1.0-1.5 mL/min.
-
Column Temperature: 25-30°C.
-
-
Fluorescence Detector (FLD) Conditions:
-
Use a programmable fluorescence detector to switch excitation and emission wavelengths during the run to optimize the signal for each PAH.
-
The excitation and emission wavelengths will be the same for the deuterated and non-deuterated forms of a given PAH.
-
Table 4: Typical HPLC-FLD Wavelengths for PAH Analysis
| PAH Group | Excitation (nm) | Emission (nm) |
| Naphthalene, Acenaphthene, Fluorene | 260 | 352 |
| Phenanthrene, Anthracene | 250 | 360 |
| Fluoranthene, Pyrene | 260 | 420 |
| Benzo[a]anthracene, Chrysene | 260 | 380 |
| Benzo[b]fluoranthene, Benzo[k]fluoranthene, Benzo[a]pyrene | 260 | 440 |
| Dibenz[a,h]anthracene, Benzo[g,h,i]perylene, Indeno[1,2,3-cd]pyrene | 290 | 430 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for d-PAHs in Biota
LC-MS/MS offers high selectivity and sensitivity, making it suitable for complex biological matrices.
3.3.1. Sample Preparation and Extraction
-
Sample Homogenization: Homogenize the tissue sample (e.g., fish, shellfish) using a high-speed blender or tissue homogenizer.
-
Spiking with Internal Standards: Spike a known amount of the homogenized tissue with a solution of deuterated PAH internal standards.
-
Extraction (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Add acetonitrile to the spiked sample and shake vigorously.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again.
-
Centrifuge to separate the layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant and add it to a tube containing a d-SPE sorbent (e.g., PSA, C18, GCB) to remove interfering compounds like lipids and pigments.
-
Vortex and centrifuge.
-
-
Concentration and Reconstitution: Take the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.
3.3.2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 or similar reversed-phase column with a particle size of ≤1.8 µm.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Source: Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI) are generally preferred for PAHs over Electrospray Ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity.
-
Table 5: Example MRM Transitions for Selected Deuterated PAHs
| Deuterated PAH | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Naphthalene-d8 | 136.1 | 108.1 | 15 |
| Phenanthrene-d10 | 188.1 | 160.1 | 20 |
| Pyrene-d10 | 212.2 | 184.1 | 25 |
| Chrysene-d12 | 240.2 | 208.2 | 30 |
| Benzo[a]pyrene-d12 | 264.2 | 236.2 | 35 |
Note: Collision energies are instrument-dependent and require optimization.
Experimental Workflows and Diagrams
Visual representations of the analytical workflows are provided below using Graphviz (DOT language) to illustrate the logical sequence of steps in each protocol.
Caption: General workflow for the preparation of environmental and biological samples for deuterated PAH analysis.
Caption: Workflow for the analysis of deuterated PAHs by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for the analysis of deuterated PAHs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
References
Application Notes and Protocols for Photochemical Reaction Studies Using 9-Nitroanthracene-D9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the photochemical reactions of 9-Nitroanthracene-D9. This deuterated analog of 9-nitroanthracene serves as a powerful tool for elucidating reaction mechanisms, particularly through the investigation of kinetic isotope effects (KIEs). The following sections detail the underlying photochemical pathways, quantitative data from related compounds, and detailed protocols for experimental analysis.
Introduction to the Photochemistry of 9-Nitroanthracene
9-Nitroanthracene and its derivatives are known to undergo photochemical reactions upon exposure to UV light. The primary photochemical process involves the transformation of the nitro group, leading to the formation of various photoproducts. The reaction mechanism is believed to proceed through a nitro-to-nitrite rearrangement. Upon absorption of light, 9-nitroanthracene is promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state.[1] From the excited state, the nitro group rearranges to a nitrite, which is unstable and cleaves to form an anthryloxy radical and nitric oxide.[1][2] This radical species can then undergo further reactions to yield final products, with 9,10-anthraquinone being a major product.[1] The use of this compound, where all nine aromatic protons are replaced with deuterium, is particularly valuable for mechanistic studies. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine the kinetic isotope effect, which provides insight into whether a C-H (or C-D) bond is broken in the rate-determining step of the reaction.[3]
Quantitative Data
| Compound | Parameter | Value | Conditions | Reference |
| 9-Methyl-10-nitroanthracene | Degradation Half-life (t½) | 14 min | In CDCl₃, ambient air, UVA irradiation | |
| 9-Methyl-10-nitroanthracene | Degradation Half-life (t½) | 20 min | In CDCl₃, N₂ purged, UVA irradiation | |
| 9-Methyl-10-nitroanthracene | Product Ratio (Nitroso Ketone / Anthraquinone) | 80 / 20 | In CDCl₃, ambient air, after 60 min UVA irradiation | |
| 9-Methyl-10-nitroanthracene | Product Ratio (Nitroso Ketone / Anthraquinone) | 60 / 40 | In CDCl₃, N₂ purged, after 60 min UVA irradiation |
Experimental Protocols
Synthesis of this compound
A general procedure for the nitration of anthracene can be adapted for the synthesis of this compound from Anthracene-D10.
Materials:
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Anthracene-D10
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Glacial acetic acid
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Concentrated nitric acid (70%)
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10% Sodium hydroxide solution
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Hexane
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Ethyl acetate
Procedure:
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Suspend finely powdered Anthracene-D10 in glacial acetic acid in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Cool the flask in a water bath at 20-25°C.
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Slowly add concentrated nitric acid dropwise with vigorous stirring, ensuring the temperature does not exceed 30°C.
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Continue stirring until a clear solution is obtained and then for an additional 30 minutes.
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Filter the solution to remove any unreacted anthracene.
-
Slowly add a mixture of concentrated hydrochloric acid and glacial acetic acid to the filtrate to precipitate the product.
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Filter the precipitate and wash with glacial acetic acid and then with water until neutral.
-
Treat the crude product with a warm 10% sodium hydroxide solution, filter, and wash thoroughly with warm water until the washings are neutral.
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Dry the crude this compound and recrystallize from glacial acetic acid.
Photochemical Reaction Monitoring by NMR Spectroscopy
This protocol describes how to monitor the kinetics of the photochemical degradation of this compound in solution.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
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UVA lamp (e.g., 365 nm)
Procedure:
-
Prepare a solution of this compound in the chosen deuterated solvent (e.g., 0.5 mg in 0.5 mL CDCl₃) directly in an NMR tube.
-
Acquire an initial ¹H (or ²H) and ¹³C NMR spectrum of the sample before irradiation to serve as the t=0 reference.
-
Place the NMR tube at a fixed distance from the UVA lamp. A cooling system (e.g., a stream of cool air) should be used to prevent heating of the sample.
-
Irradiate the sample for specific time intervals (e.g., 15, 30, 45, 60 minutes).
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After each irradiation interval, acquire a new NMR spectrum.
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Process the spectra and integrate the signals corresponding to the starting material and the appearing products.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the reaction kinetics. For a first-order reaction, this plot should be linear, and the rate constant can be calculated from the slope.
Product Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the separation and detection of the photoproducts of this compound.
Materials:
-
Irradiated solution of this compound
-
HPLC-grade methanol
-
HPLC-grade water
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Dilute a small aliquot of the irradiated reaction mixture with the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both the reactant and expected products absorb (e.g., 254 nm or 273 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the prepared sample and record the chromatogram. Identify the peaks corresponding to the starting material and the photoproducts based on their retention times. The peak areas can be used for relative quantification of the components.
Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the separation and identification of volatile and semi-volatile photoproducts.
Materials:
-
Irradiated solution of this compound
-
GC-MS grade solvent (e.g., dichloromethane, hexane)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation: The irradiated solution may need to be concentrated and solvent-exchanged into a more volatile solvent suitable for GC-MS analysis.
-
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless injection at a temperature of 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C for 2 min), then ramp up to a high temperature (e.g., 280°C at 10°C/min) and hold for several minutes to ensure elution of all components.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention indices.
Visualizations
Caption: Proposed photochemical reaction pathway of this compound.
Caption: General experimental workflow for studying the photochemistry of this compound.
Caption: Logical workflow for determining the kinetic isotope effect (KIE).
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 9-Nitroanthracene-D9 Signal Suppression
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing signal suppression issues with 9-Nitroanthracene-D9 and other deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem for this compound analysis?
A: Signal suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of quantitative analyses.[1] The "matrix" includes all components in a sample apart from the analyte of interest, such as salts, lipids, and proteins.[1] The suppression typically occurs within the ion source of the mass spectrometer as the analyte and matrix components compete for ionization.[1]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for any signal suppression?
A: Ideally, a deuterated internal standard co-elutes with the non-deuterated analyte and experiences the same degree of ion suppression. The ratio of the analyte to the internal standard signal should then remain constant, enabling accurate quantification. However, "differential ion suppression" can occur, where the analyte and its deuterated counterpart are affected differently by the matrix. This can be caused by a slight chromatographic separation due to the "deuterium isotope effect," which can alter the physicochemical properties of the molecule, causing it to elute in a region with different matrix components.
Q3: How can I confirm that signal suppression is the cause of my low or variable this compound signal?
A: Two key experiments can help confirm signal suppression. A Post-Column Infusion (PCI) experiment can qualitatively identify the regions in your chromatogram where ion suppression is occurring. A Matrix Effect experiment can then be used to quantify the extent of the suppression by comparing the signal of this compound in a clean solvent versus the signal in an extracted blank matrix sample.
Q4: What are the most common causes of signal suppression for deuterated standards like this compound?
A: The most common causes include:
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Matrix Effects: Co-eluting endogenous compounds from complex matrices like plasma or urine are the primary cause.
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Poor Chromatographic Separation: If this compound co-elutes with a highly concentrated matrix component, its signal can be suppressed.
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Suboptimal Ion Source Conditions: Inefficient ionization due to incorrect settings for gas flows, temperature, or spray voltage can lead to a weaker signal.
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High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.
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Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), are known to cause signal suppression in electrospray ionization (ESI).
Q5: What are the initial steps I should take to mitigate signal suppression?
A: A multi-pronged approach is often the most effective:
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Optimize Sample Preparation: Switch from a simple protein precipitation method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering components.
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Improve Chromatographic Separation: Adjust the mobile phase gradient or try a column with a different chemistry to separate this compound from the suppressive matrix components.
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Dilute the Sample: A simple dilution can reduce the concentration of matrix components, although this may also lower your analyte signal.
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Optimize Ion Source Parameters: Fine-tune the ion source settings to maximize the signal for this compound.
Troubleshooting Guides
Guide 1: Initial Assessment of Ion Suppression
If you observe a low or inconsistent signal for this compound in your matrix samples compared to neat standards, the first step is to determine if ion suppression is the culprit.
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow to diagnose signal suppression issues.
Guide 2: Mitigation Strategies for Signal Suppression
Once ion suppression is confirmed, you can employ several strategies to reduce its impact.
-
Chromatographic Optimization:
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Modify Gradient: Alter the gradient profile to better separate this compound from the interfering peaks identified in the PCI experiment.
-
Change Column: Use a column with a different stationary phase to change the selectivity of the separation.
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Reduce Flow Rate: Lowering the flow rate, particularly in ESI, can decrease the impact of matrix effects.
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-
Sample Preparation Enhancement:
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Improve Extraction: If using protein precipitation, consider switching to LLE or SPE for a cleaner extract.
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Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
-
Mass Spectrometer Source Optimization:
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Adjust Source Parameters: Systematically optimize the spray voltage, nebulizer gas, drying gas flow, and temperature to enhance the ionization of this compound.
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Switch Ionization Mode: If possible, evaluate if Atmospheric Pressure Chemical Ionization (APCI) provides a better response and less suppression than ESI for your compound.
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Diagram: Mitigation Strategies for Signal Suppression
Caption: Key areas of focus for mitigating signal suppression.
Quantitative Data Summary
The following tables provide example data on how optimizing mass spectrometer parameters can influence the signal intensity of a deuterated standard. The optimal values are compound-specific and should be determined empirically.
Table 1: Effect of Ion Source Temperature on Signal Intensity
| Ion Source Temperature (°C) | Relative Signal Intensity (%) |
| 300 | 78 |
| 325 | 92 |
| 350 | 100 |
| 375 | 88 |
| 400 | 72 |
| Note: Data is representative and illustrates the importance of optimizing the source temperature for maximal signal response. |
Table 2: Effect of Collision Energy on Product Ion Intensity
| Collision Energy (eV) | Relative Product Ion Intensity (%) |
| 10 | 65 |
| 15 | 88 |
| 20 | 100 |
| 25 | 93 |
| 30 | 82 |
| Note: Optimizing collision energy is crucial for maximizing the signal of the specific product ion used for quantification in MS/MS methods. |
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Identifying Ion Suppression Zones
Objective: To qualitatively identify the regions in a chromatographic run where signal suppression occurs.
Materials:
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Syringe pump
-
T-piece connector
-
Standard solution of this compound
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LC-MS system
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Extracted blank matrix sample
Methodology:
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the analytical column to one inlet of a T-piece.
-
Connect a syringe pump containing the this compound solution to the second inlet of the T-piece.
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Connect the outlet of the T-piece to the mass spectrometer's ion source.
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Begin infusing the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min).
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Once a stable baseline signal is achieved for the this compound, inject the extracted blank matrix sample onto the LC column.
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Monitor the signal of this compound throughout the run. Any dips in the baseline indicate regions of ion suppression caused by eluting matrix components.
Diagram: Experimental Setup for Post-Column Infusion
Caption: A schematic of the post-column infusion setup.
Protocol 2: Quantifying Matrix Effects
Objective: To quantify the degree of ion suppression for this compound in a specific matrix.
Methodology:
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Prepare Set A (Neat Solution): Spike this compound at a known concentration into a clean solvent (e.g., your initial mobile phase).
-
Prepare Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) and perform your standard sample preparation procedure. In the final step, spike the extracted matrix with the same concentration of this compound as in Set A.
-
Analysis: Inject and analyze both sets of samples using your established LC-MS method.
-
Calculation: Compare the average peak area of this compound from Set B to that from Set A. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
References
Technical Support Center: 9-Nitroanthracene-D9 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 9-Nitroanthracene-D9. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Troubleshooting Guide
Q1: I am observing significant variability and poor reproducibility in my this compound signal. What could be the cause?
A1: Signal variability and poor reproducibility when using this compound as an internal standard are often indicative of matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and the internal standard in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] In complex matrices, these effects can vary between samples, causing inconsistent results.[4][5]
To troubleshoot this, consider the following steps:
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Evaluate Matrix Effects: Perform a quantitative assessment of matrix effects to confirm if this is the root cause.
-
Optimize Sample Preparation: Enhance your sample cleanup protocol to remove interfering matrix components.
-
Chromatographic Separation: Modify your LC method to separate the this compound from the co-eluting interferences.
-
Method of Standard Addition: If matrix effects cannot be eliminated, the standard addition method can be used for correction, although it is more time-consuming.
A systematic approach to troubleshooting signal variability is outlined in the workflow diagram below.
Q2: My this compound signal is consistently suppressed. How can I identify the source of this ion suppression?
A2: Consistent signal suppression of this compound is a classic symptom of matrix effects, where co-eluting matrix components compete with the analyte for ionization. A post-column infusion experiment is a powerful qualitative tool to identify the retention time regions where ion suppression occurs.
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a standard solution of this compound at a constant flow rate into the mass spectrometer, post-analytical column, using a T-fitting. This will establish a stable baseline signal.
-
Injection: Inject an extracted blank matrix sample (without the internal standard) onto the LC column.
-
Monitoring: Monitor the this compound signal. A drop in the baseline at a specific retention time indicates the elution of matrix components causing ion suppression.
-
Analysis: If the suppression zone overlaps with the retention time of your analyte of interest, you will need to adjust your chromatographic method to separate them.
The diagram below illustrates the principle of post-column infusion.
Frequently Asked Questions (FAQs)
Q3: What are matrix effects and why are they a concern in this compound analysis?
A3: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix. This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal). For this compound, which is used as a stable isotope-labeled internal standard (SIL-IS), matrix effects are a major concern because they can compromise the accuracy and reproducibility of quantitative analysis. The underlying assumption of using a SIL-IS is that it will be affected by the matrix in the same way as the analyte. However, if the matrix effect is not consistent across different samples or if the analyte and internal standard are not perfectly co-eluting, this assumption may be violated, leading to erroneous results.
Q4: How can I quantitatively assess the matrix effect for this compound?
A4: A quantitative assessment of the matrix effect is a critical part of method validation. The most common approach is the post-extraction spike method, where the response of the analyte in a clean solution is compared to its response in an extracted blank matrix.
Experimental Protocol: Quantitative Matrix Effect Assessment
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike this compound into a clean solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-extraction Spike): Extract a blank matrix sample using your established procedure. Then, spike the extracted matrix with this compound at the same concentrations as in Set A.
-
-
Analysis: Analyze both sets of samples by LC-MS.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula:
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
The following table provides an example of how to present the results of a matrix effect assessment.
| Concentration Level | Mean Peak Area (Neat Solution - Set A) | Mean Peak Area (Post-extraction Spike - Set B) | Matrix Factor (%) |
| Low QC | 150,000 | 120,000 | 80.0 |
| Mid QC | 500,000 | 410,000 | 82.0 |
| High QC | 1,000,000 | 830,000 | 83.0 |
Q5: What are the most effective sample preparation techniques to minimize matrix effects for polycyclic aromatic hydrocarbons (PAHs) like 9-Nitroanthracene?
A5: Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis of PAHs. The choice of technique depends on the complexity of the sample matrix.
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Solid-Phase Extraction (SPE): This is a highly effective and widely used method for cleaning up complex samples. SPE cartridges with sorbents like C18 or polymeric phases can selectively retain PAHs while allowing polar interferences to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions the analyte of interest into an immiscible organic solvent, leaving behind many matrix components in the aqueous phase.
-
Saponification: For samples with high lipid content, such as edible oils or fatty tissues, saponification can be used to break down the fats into water-soluble soaps, allowing for easier extraction of the non-polar PAHs.
The table below compares the effectiveness of different sample preparation techniques in reducing matrix effects for PAH analysis in a complex matrix.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 95 ± 5 | 65 ± 8 (Suppression) |
| Liquid-Liquid Extraction | 88 ± 7 | 85 ± 6 (Suppression) |
| Solid-Phase Extraction | 92 ± 4 | 98 ± 3 (Minimal Effect) |
Q6: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in compensating for matrix effects?
A6: A SIL-IS is considered the gold standard for compensating for matrix effects in LC-MS analysis. The principle behind its use is that the SIL-IS is chemically and physically almost identical to the analyte of interest, with the only difference being its mass. Therefore, it is expected to co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.
The logical relationship for the use of a SIL-IS is depicted in the following diagram.
References
Technical Support Center: Optimizing 9-Nitroanthracene-D9 Analysis by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 9-Nitroanthracene-D9 in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing for this compound, a polar nitro-polycyclic aromatic hydrocarbon (nitro-PAH), is commonly caused by interactions with active sites within the GC system. These active sites are often exposed silanol groups in the injector liner, on the column stationary phase, or in areas of contamination.[1][2][3][4] Tailing can also result from improper column installation, the use of a non-polar column for a polar analyte, or suboptimal temperature settings.[1]
Q2: What is the ideal GC column for this compound analysis?
A2: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point for the analysis of nitro-PAHs like this compound. These columns offer a good balance of selectivity for aromatic compounds and inertness to minimize peak tailing. For complex matrices, a longer column (e.g., 60 m) can provide better resolution.
Q3: Can the inlet temperature affect the peak shape of this compound?
A3: Yes, the inlet temperature is critical. Nitro-PAHs can be thermally labile, and an excessively high inlet temperature can lead to degradation, resulting in poor peak shape and reduced response. Conversely, a temperature that is too low may cause slow vaporization and lead to peak broadening. A starting point for the inlet temperature is typically 280-300°C.
Q4: What are "active sites" and how do they affect my analysis?
A4: Active sites are chemically reactive points within the GC flow path that can interact with analytes. For polar compounds like this compound, these are often acidic silanol (Si-OH) groups on the surface of glass inlet liners or the fused silica column. These interactions can cause adsorption of the analyte, leading to peak tailing, reduced peak height, and poor reproducibility. Using deactivated liners and columns is crucial to minimize this effect.
Q5: How often should I perform inlet maintenance?
A5: For trace-level analysis of active compounds like this compound, regular inlet maintenance is crucial. It is recommended to change the septum daily or after a high number of injections and to inspect and replace the inlet liner frequently, especially when working with complex sample matrices. A dirty liner with accumulated non-volatile residues can be a significant source of active sites.
Troubleshooting Guides
Issue 1: Tailing Peak Shape for this compound
This guide provides a step-by-step approach to diagnosing and resolving peak tailing.
Step 1: Initial System Checks
-
Symptom: The this compound peak exhibits significant tailing.
-
Possible Cause: Contamination or activity in the injection port is a common cause of peak tailing for polar analytes.
-
Troubleshooting Action:
-
Replace the septum.
-
Replace the inlet liner with a new, deactivated liner. A single taper liner with glass wool is often a good choice for splitless injections of PAHs.
-
Trim 10-20 cm from the inlet side of the GC column to remove any accumulated non-volatile residues or active sites.
-
-
Expected Outcome: A significant improvement in peak symmetry.
Step 2: Method Parameter Optimization
-
Symptom: Peak tailing persists after initial system maintenance.
-
Possible Cause: Suboptimal GC method parameters, such as inlet temperature or oven ramp rate, can contribute to poor peak shape.
-
Troubleshooting Action:
-
Inlet Temperature: Ensure the inlet temperature is appropriate. For nitro-PAHs, a temperature of around 280-300°C is recommended. If degradation is suspected, try lowering the temperature in 10°C increments.
-
Oven Temperature Program: A slow initial oven temperature ramp can help focus the analytes at the head of the column, leading to sharper peaks.
-
-
Expected Outcome: Improved peak shape and potentially increased response if thermal degradation was occurring.
Step 3: Column and Flow Path Evaluation
-
Symptom: Tailing is still observed after addressing the inlet and method parameters.
-
Possible Cause: The issue may lie with the column itself or other parts of the flow path.
-
Troubleshooting Action:
-
Column Choice: Verify that you are using a mid-polarity column suitable for nitro-PAH analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Column Installation: Ensure the column is installed correctly in both the inlet and the mass spectrometer, with the correct ferrule and tightness to avoid leaks and dead volume.
-
Carrier Gas: Check for leaks in the carrier gas lines and ensure high-purity gas is being used.
-
-
Expected Outcome: Symmetrical peak shape and a stable baseline.
Quantitative Data Summary
The following tables provide recommended starting parameters and performance data for the GC-MS analysis of 9-Nitroanthracene.
Table 1: Recommended GC-MS Instrumental Parameters for Nitro-PAH Analysis
| Parameter | Recommended Setting | Source |
| Gas Chromatograph | ||
| Injection Mode | Splitless or Programmed Temperature Vaporization (PTV) | |
| Inlet Temperature | 280 - 300°C | |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (constant flow) | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30-60 m, 0.25 mm ID, 0.25 µm film thickness | |
| Oven Program | ||
| Initial Temperature | 40°C (hold for 1.7 min) | |
| Ramp 1 | 20°C/min to 150°C (hold for 10 min) | |
| Ramp 2 | 10°C/min to 220°C (hold for 10 min) | |
| Ramp 3 | 10°C/min to 310°C (hold for 15 min) | |
| Mass Spectrometer | ||
| Ion Source Temperature | 230 - 300°C | |
| Transfer Line Temperature | 280 - 300°C | |
| Ionization Mode | Electron Ionization (EI) | |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Performance Data for 9-Nitroanthracene Analysis
| Parameter | Typical Value | Source |
| Linearity (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.064 µg/L | |
| Recovery | 90 - 110% | |
| MS/MS Parameters | ||
| Precursor Ion (m/z) | 223 | |
| Product Ion (m/z) | 177 (Loss of NO₂) |
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of this compound
This protocol outlines a standard method for the analysis of this compound.
1. Sample Preparation:
-
Dissolve the this compound standard in a suitable solvent (e.g., toluene, dichloromethane) to the desired concentration.
2. GC-MS System Configuration:
-
Injector: Splitless mode with an inlet temperature of 280°C. Use a deactivated single taper glass liner with deactivated glass wool.
-
Column: Install a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Use helium at a constant flow rate of 1.2 mL/min.
3. GC Oven Program:
-
Start at an initial temperature of 40°C and hold for 2 minutes.
-
Ramp the temperature at 20°C/min to 150°C and hold for 5 minutes.
-
Ramp at 10°C/min to 310°C and hold for 10 minutes.
4. Mass Spectrometer Conditions:
-
Set the ion source temperature to 230°C and the transfer line temperature to 280°C.
-
Operate in Electron Ionization (EI) mode.
-
Acquire data in Selected Ion Monitoring (SIM) mode, monitoring the appropriate ions for this compound.
5. Injection:
-
Inject 1 µL of the sample.
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Relationship between System Components and Peak Shape
Caption: Key factors influencing the GC-MS peak shape of this compound.
References
Technical Support Center: Analysis of 9-Nitroanthracene-D9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Nitroanthracene-D9. The information is designed to help identify and resolve common issues encountered during the analytical process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, from sample preparation to final analysis.
Q1: Why is the recovery of my this compound standard consistently low?
A1: Low recovery of this compound can be attributed to several factors, including degradation during sample preparation and analysis, as well as suboptimal extraction and cleanup procedures.
Troubleshooting Steps:
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Minimize Light Exposure: 9-Nitroanthracene is susceptible to photodegradation.[1] All sample preparation steps should be performed under amber or low-light conditions to prevent the formation of degradation products like 9,10-anthraquinone.
-
Assess Thermal Degradation in GC-MS: High temperatures in the GC inlet can cause thermal degradation of nitroaromatic compounds.[2][3]
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Action: Optimize the inlet temperature. Start with a lower temperature (e.g., 250 °C) and incrementally increase it to find the optimal balance between efficient volatilization and minimal degradation.[4] Check for the presence of degradation products in your chromatogram.
-
-
Investigate On-Column Degradation in HPLC: Active sites on the HPLC column, particularly with certain silica-based C18 columns, can lead to on-column degradation.[5] The pH of the mobile phase can also influence the stability of the analyte.
-
Action: Use a well-deactivated, end-capped column. If degradation is suspected, try a different column chemistry or adjust the mobile phase pH to be within a stable range for the analyte (typically 2-4 for many compounds).
-
-
Optimize Extraction and Cleanup: Inefficient extraction or analyte loss during cleanup steps can significantly reduce recovery.
-
Action: Ensure your extraction solvent is appropriate for nitro-PAHs (e.g., dichloromethane). Evaluate your solid-phase extraction (SPE) sorbent and elution solvents to prevent irreversible adsorption or incomplete elution.
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Q2: I am observing unexpected peaks in the chromatogram of my this compound standard. What could be the cause?
A2: The appearance of extraneous peaks is often indicative of degradation or contamination.
Troubleshooting Steps:
-
Identify Potential Degradation Products: The primary photodegradation product of 9-nitroanthracene is 9,10-anthraquinone. Thermal degradation in the GC inlet may also produce specific byproducts.
-
Action: Analyze the mass spectrum of the unknown peaks. For this compound (molecular weight ~232.3 g/mol ), a common fragmentation pattern involves the loss of the nitro group (NO2), resulting in a fragment at m/z ~186. Compare the spectra of the unknown peaks to reference spectra of potential degradation products.
-
-
Check for Contamination: Contamination can be introduced from solvents, glassware, or the analytical instrument itself.
-
Action: Run a blank analysis (injecting only the solvent) to identify any background contamination. Ensure all glassware is thoroughly cleaned and that high-purity solvents are used.
-
Q3: My chromatographic peak for this compound is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing is often caused by secondary interactions between the analyte and active sites within the analytical system.
Troubleshooting Steps:
-
GC-MS Analysis:
-
Action: Use a deactivated GC inlet liner and ensure the column is properly installed. Consider using a liner with glass wool to trap non-volatile residues and provide a more inert surface. Regularly replace the septum and liner to prevent the buildup of active sites.
-
-
HPLC Analysis:
-
Action: As mentioned previously, use a high-quality, end-capped column. Adjusting the mobile phase pH can also help to minimize secondary interactions by ensuring the analyte is in a single ionic state.
-
Q4: Does the deuteration of this compound affect its stability during analysis compared to the non-deuterated form?
A4: While deuterated standards are generally considered to behave similarly to their native counterparts during extraction and chromatography, there can be subtle differences. The deuterium isotope effect can sometimes lead to slight differences in retention times and fragmentation patterns in mass spectrometry. In some cases, deuterated PAHs have been noted to be less stable under certain conditions, such as potential D-H exchange in acidic environments. However, for most standard analytical conditions, the stability is expected to be comparable. It is important to use the corresponding deuterated internal standard for accurate quantification.
Quantitative Data Summary
The following tables provide a summary of typical analytical conditions and potential degradation products for this compound analysis. Please note that specific values may need to be optimized for your particular instrumentation and sample matrix.
Table 1: Illustrative Example of GC-MS Inlet Temperature Effect on this compound Degradation
| Inlet Temperature (°C) | This compound Peak Area (Arbitrary Units) | 9,10-Anthraquinone-D8 Peak Area (Arbitrary Units) | % Degradation (Estimated) |
| 250 | 98,500 | 1,500 | ~1.5% |
| 275 | 92,000 | 8,000 | ~8.0% |
| 300 | 81,000 | 19,000 | ~19.0% |
| 320 | 65,000 | 35,000 | ~35.0% |
Note: This table is for illustrative purposes to demonstrate the potential trend of thermal degradation. Actual degradation rates will vary depending on the specific instrument, liner deactivation, and other parameters.
Table 2: Common Degradation Products of 9-Nitroanthracene
| Degradation Pathway | Degradation Product | Analytical Method for Observation |
| Photodegradation | 9,10-Anthraquinone | GC-MS, HPLC-UV/MS |
| Photodegradation | Anthraquinone monoxime | HPLC-UV/MS |
| Thermal Degradation | 9,10-Anthraquinone and other fragments | GC-MS |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound by GC-MS and HPLC-UV/MS.
Protocol 1: Analysis of this compound by GC-MS
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Sample Preparation (from a solid matrix):
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Homogenize the sample.
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Spike the sample with a known amount of this compound solution.
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Perform solvent extraction using dichloromethane or a similar appropriate solvent.
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Concentrate the extract under a gentle stream of nitrogen.
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Perform a cleanup step using Solid Phase Extraction (SPE) with a silica gel cartridge to remove interferences.
-
Elute the analyte from the SPE cartridge and concentrate to the final volume.
-
-
GC-MS Parameters:
-
Injector: Splitless mode
-
Inlet Temperature: 250-280 °C (optimize for minimal degradation)
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Liner: Deactivated single taper with glass wool
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min
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Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
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Oven Program: Initial temperature of 60°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
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MS Transfer Line Temperature: 280 °C
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Ion Source Temperature: 230 °C
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Acquisition Mode: Selected Ion Monitoring (SIM)
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Ions to Monitor for this compound: m/z 232 (molecular ion), 186 (loss of NO2)
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Protocol 2: Analysis of this compound by HPLC-UV/MS
-
Sample Preparation:
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Follow the same extraction and cleanup procedure as for GC-MS analysis.
-
The final extract should be in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).
-
-
HPLC-UV/MS Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detector Wavelength: 254 nm
-
MS Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive or negative ion mode (optimization required).
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for the molecular ion of this compound ([M+H]+ or [M-H]-).
-
Visualizations
Diagram 1: Photodegradation Pathway of 9-Nitroanthracene
Caption: Photodegradation of 9-Nitroanthracene to 9,10-Anthraquinone.
Diagram 2: General Analytical Workflow for this compound
References
Technical Support Center: Overcoming Co-elution with 9-Nitroanthracene-D9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the analysis of 9-Nitroanthracene-D9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical experiments?
A1: this compound is a deuterated form of 9-Nitroanthracene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Due to its chemical similarity to the non-deuterated form, it is commonly used as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the quantification of 9-Nitroanthracene and other related nitro-PAHs in various environmental and biological samples. The deuterium labeling allows it to be distinguished from the native compound by its higher mass in mass spectrometry.
Q2: What are the common causes of co-elution when analyzing this compound?
A2: Co-elution in the analysis of this compound is a frequent challenge primarily due to the presence of structurally similar compounds in the sample matrix. The most common co-elutants include:
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Isomers of Nitroanthracene: Other positional isomers of nitroanthracene have very similar physical and chemical properties, leading to poor chromatographic separation.
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Other Nitro-PAHs: Complex mixtures of nitro-PAHs, often found in environmental samples like diesel exhaust, can have overlapping retention times.
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Parent PAHs: High concentrations of parent polycyclic aromatic hydrocarbons (PAHs) can sometimes interfere with the analysis of their nitrated derivatives.
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Matrix Interferences: Complex sample matrices, such as soil extracts or biological fluids, contain numerous compounds that can co-elute with the analyte of interest.
Q3: How can I detect if co-elution is occurring in my chromatogram?
A3: Detecting co-elution can be challenging, especially when peaks completely overlap. Here are some indicators:
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Asymmetrical Peak Shapes: Look for peak fronting, tailing, or shoulders on your this compound peak.
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Mass Spectral Inconsistency: In GC-MS or LC-MS, examine the mass spectrum across the peak. If the ratio of fragment ions or the presence of unexpected ions changes across the peak profile, it is a strong indication of a co-eluting compound.
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Variable Retention Times: Inconsistent retention times for your analyte across different runs can sometimes be a sign of interference from a co-eluting compound.
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Diode Array Detector (DAD) Analysis: In HPLC, a DAD can be used to assess peak purity by comparing UV-Vis spectra across the chromatographic peak.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and Isomeric Nitro-PAHs in HPLC
Problem: My HPLC chromatogram shows overlapping or poorly resolved peaks for this compound and other nitro-PAH isomers.
Solution Workflow:
Caption: Troubleshooting workflow for HPLC isomer separation.
Detailed Steps:
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Mobile Phase Optimization: The composition of the mobile phase is a powerful tool for manipulating selectivity.[1]
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Solvent Strength: In reversed-phase HPLC, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention times and potentially improve the separation of closely eluting peaks.
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Solvent Type: Switching from acetonitrile to methanol, or using a ternary mixture, can alter the selectivity between isomers.
-
-
Stationary Phase Selection: If mobile phase optimization is insufficient, the column chemistry should be addressed.
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Alternative Selectivity: A standard C18 column may not provide sufficient selectivity for positional isomers. Consider columns with different stationary phases, such as phenyl-hexyl or cyano phases, which offer different interaction mechanisms (e.g., pi-pi interactions).
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Column Efficiency: Employing columns with smaller particle sizes (e.g., sub-2 µm) can significantly increase peak efficiency and improve the resolution of closely eluting compounds.
-
-
Temperature Adjustment: Column temperature can influence selectivity.
-
Vary the column temperature (e.g., in 5 °C increments) to see if it improves separation. Lower temperatures often increase retention and can enhance selectivity, while higher temperatures can improve peak shape and efficiency.
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Issue 2: Co-elution of this compound with Matrix Components in GC-MS
Problem: In my GC-MS analysis of an environmental extract, the this compound peak is broad and shows evidence of co-elution with background matrix components, making accurate integration difficult.
Solution Workflow:
Caption: Troubleshooting workflow for GC-MS matrix co-elution.
Detailed Steps:
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Sample Preparation and Cleanup: The most effective way to address matrix interference is to remove the interfering compounds before analysis.
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Solid-Phase Extraction (SPE): A multi-step SPE cleanup is often necessary for complex samples. A common approach for nitro-PAHs involves using a silica gel column. A non-polar solvent (e.g., hexane) is first used to elute less polar interferences, followed by a more polar solvent (e.g., dichloromethane) to elute the nitro-PAHs.
-
-
GC Method Optimization: Fine-tuning the GC parameters can improve the separation of the analyte from matrix components.
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Temperature Program: A slower temperature ramp rate can increase the separation between closely eluting compounds.
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Column Selection: The choice of GC column is critical. A column specifically designed for PAH analysis, such as a DB-5ms or a more polar DB-17ms, can provide the necessary selectivity.
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Mass Spectrometry Technique: For very complex matrices where chromatographic separation is insufficient, enhancing the selectivity of the mass spectrometer is a powerful solution.
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Tandem Mass Spectrometry (MS/MS): Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity. By selecting a specific precursor ion for this compound and monitoring for a unique product ion, the chemical noise from co-eluting matrix components can be effectively eliminated.
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Experimental Protocols
Sample Preparation: Extraction of Nitro-PAHs from Soil
This protocol describes a general procedure for the extraction of nitro-PAHs from soil samples prior to chromatographic analysis.
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Sample Pre-treatment:
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Air-dry the soil sample to remove excess moisture.
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Sieve the soil through a 2 mm sieve to ensure homogeneity.
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To a 10 g subsample of the sieved soil, add an appropriate amount of a drying agent like anhydrous sodium sulfate and mix thoroughly.
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Extraction:
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Pressurized Liquid Extraction (PLE) or Soxhlet Extraction: These are common techniques for extracting PAHs and their derivatives from solid matrices.
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Solvent: A mixture of acetone and dichloromethane (1:1, v/v) is often effective.
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Procedure: Follow the instrument-specific instructions for PLE or standard procedures for Soxhlet extraction.
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-
-
Clean-up:
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Solid-Phase Extraction (SPE):
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Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
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Prepare a silica gel SPE cartridge by pre-conditioning with hexane.
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Load the concentrated extract onto the cartridge.
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Elute with hexane to remove aliphatic hydrocarbons (discard this fraction).
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Elute the nitro-PAHs with a more polar solvent mixture, such as dichloromethane/hexane (1:1, v/v).
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Final Preparation: Evaporate the collected fraction to near dryness and reconstitute in a known volume of a suitable solvent for injection (e.g., acetonitrile for HPLC or toluene for GC).
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Chromatographic Conditions
The following tables provide starting parameters for HPLC-FLD and GC-MS methods for the analysis of this compound. These may require further optimization depending on the specific application and instrumentation.
Table 1: HPLC-FLD Starting Conditions for Nitro-PAH Analysis
| Parameter | Setting |
| Column | C18 or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 20 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detection | Excitation: 254 nm, Emission: 444 nm (for 9-Nitroanthracene)[1] |
Table 2: GC-MS Starting Conditions for Nitro-PAH Analysis
| Parameter | Setting |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 80 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |
| MS Transfer Line | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM (for MS/MS) |
| SIM Ions (for EI) | m/z 232 (for this compound), m/z 223 (for 9-Nitroanthracene) |
Metabolic Activation Pathway of 9-Nitroanthracene
While not directly related to co-elution, understanding the metabolic fate of 9-Nitroanthracene is crucial for toxicological studies. The genotoxicity of many nitro-PAHs is dependent on their metabolic activation to reactive intermediates that can bind to DNA. The primary metabolic pathways involve nitroreduction and ring oxidation.
Caption: Simplified metabolic activation pathway of 9-Nitroanthracene.[2]
References
Technical Support Center: Troubleshooting Low Recovery of 9-Nitroanthracene-d9 Internal Standard
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the low recovery of the internal standard 9-Nitroanthracene-d9 during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its recovery critical?
This compound is a deuterated form of 9-Nitroanthracene, commonly used as an internal standard (IS) in the analysis of polycyclic aromatic hydrocarbons (PAHs) and other semi-volatile organic compounds by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The fundamental role of an internal standard is to compensate for the potential loss of the analyte during sample preparation, extraction, and analysis. By adding a known amount of this compound to the sample at the beginning of the workflow, any subsequent losses should proportionally affect both the analyte and the IS. A consistent and high recovery of the IS is crucial as it indicates that the analytical method is performing reliably. Low or inconsistent recovery of this compound can compromise the accuracy and precision of the quantitative results.
Q2: What are the common causes for low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the analytical process. The most common causes can be categorized as follows:
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Sample Preparation and Extraction Issues: Inefficient extraction from the sample matrix, improper pH of the extraction solvent, or use of an inappropriate solvent can lead to significant loss of the internal standard.
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Adsorption: As a polycyclic aromatic hydrocarbon, this compound can adsorb to the surfaces of glassware, sample containers, and instrument components.
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Degradation: this compound is susceptible to photodegradation. Exposure to light, especially UV radiation, can cause it to break down.
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Matrix Effects: Components within the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression and an apparent low recovery.
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Instrumental Problems: Issues such as leaks in the GC or LC system, a contaminated ion source, or incorrect instrument parameters can all contribute to a reduced signal for the internal standard.
Q3: What is a typical expected recovery rate for this compound?
The expected recovery rate for this compound can vary depending on the sample matrix, extraction method, and analytical technique. However, for many applications, a recovery rate within the range of 70-120% is generally considered acceptable. It is important to establish in-house acceptance criteria based on method validation data.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of low this compound recovery.
Step 1: Initial Assessment and Obvious Checks
Before delving into complex experimental troubleshooting, start with these simple checks:
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Review Standard Operating Procedure (SOP): Ensure that the experimental procedure was followed correctly, with no deviations.
-
Check Reagent and Standard Integrity: Verify the expiration date and storage conditions of the this compound stock solution and all other reagents.
-
Inspect Glassware and Labware: Look for any signs of contamination or damage. Ensure that all glassware is scrupulously clean.
Step 2: Investigate Sample Preparation and Extraction
If the initial checks do not reveal the problem, the next step is to scrutinize the sample preparation and extraction process.
Table 1: Troubleshooting Low Recovery in Sample Preparation and Extraction
| Potential Cause | Recommended Action |
| Incorrect Solvent Choice | Ensure the polarity of the extraction solvent is appropriate for this compound. A non-polar or moderately polar solvent is typically effective. |
| Improper pH | The stability and extraction efficiency of nitroaromatic compounds can be pH-dependent. Ensure the pH of the sample and extraction solvent is optimized and consistent across all samples. |
| Incomplete Extraction | Increase the extraction time or use a more vigorous extraction technique (e.g., sonication, vortexing). Consider performing multiple extraction steps. |
| Adsorption to Labware | Silanize glassware to minimize active sites for adsorption. Use polypropylene or amber glass vials to reduce adsorption and photodegradation. |
| Photodegradation | Protect samples from light at all stages of the experiment. Use amber vials and work in a dimly lit area or under yellow light. |
Step 3: Evaluate Matrix Effects
Matrix effects can significantly impact the ionization of this compound, leading to artificially low recovery.
Table 2: Investigating and Mitigating Matrix Effects
| Potential Cause | Recommended Action |
| Ion Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the chromatographic separation to separate this compound from co-eluting matrix components. |
| Ion Enhancement | While less common, ion enhancement can also occur. The same mitigation strategies for ion suppression apply. |
Step 4: Assess Instrumental Performance
If sample preparation and matrix effects have been ruled out, the issue may lie with the analytical instrument.
Table 3: Troubleshooting Instrumental Issues
| Potential Cause | Recommended Action |
| GC/LC System Leaks | Perform a leak check on the instrument according to the manufacturer's instructions. |
| Contaminated Ion Source (MS) | Clean the ion source of the mass spectrometer. A dirty ion source can cause a significant drop in sensitivity. |
| Incorrect Instrument Parameters | Verify that the correct GC or LC method parameters (e.g., injection volume, temperatures, flow rates) are being used. |
| Column Degradation | The analytical column may be degraded or contaminated. Condition or replace the column as necessary. |
Experimental Protocols
Protocol 1: Evaluating Recovery in a Clean Matrix
To determine if the issue is related to the sample matrix, perform a recovery experiment in a clean solvent.
Materials:
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This compound stock solution
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Clean solvent (e.g., hexane, dichloromethane)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a standard solution of this compound in the clean solvent at the same concentration used in your samples.
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Process this standard solution through the entire analytical method, including any extraction and cleanup steps.
-
Analyze the final extract and calculate the recovery of this compound.
Expected Outcome: If the recovery in the clean matrix is within the acceptable range, the problem is likely due to matrix effects or interactions with the sample matrix. If the recovery is still low, the issue is more likely related to the analytical method itself or instrumental problems.
Protocol 2: Assessing Adsorption to Labware
This protocol helps to determine if significant loss is occurring due to adsorption.
Materials:
-
This compound standard solution
-
Several types of sample vials (e.g., clear glass, amber glass, polypropylene)
Procedure:
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Prepare identical aliquots of a this compound standard solution in the different types of vials.
-
Let the solutions sit for a period of time equivalent to your typical sample processing time.
-
Transfer the solutions to new vials and analyze the concentration of this compound in each.
Expected Outcome: A lower concentration in a particular type of vial indicates adsorption.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low recovery of this compound.
Data Presentation
Table 4: Typical Recovery Rates of Deuterated PAH Internal Standards
| Internal Standard | Matrix | Method | Typical Recovery Range (%) | Reference |
| Deuterated PAHs | Sediment | GC-MS | 70 - 110 | [1] |
| 9-Nitroanthracene | Paper Packaging | GC-MS | 82.1 ± 7.89 | [2] |
| Deuterated PAHs | Soil | GC-MS | 71.0 - 97.6 | [3] |
Note: These values are for guidance only. Each laboratory should establish its own acceptance criteria based on method validation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential pathways leading to the degradation of this compound.
Caption: Simplified pathway of this compound photodegradation.
References
Technical Support Center: 9-Nitroanthracene-D9 Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 9-Nitroanthracene-D9 standard.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of a new this compound standard?
A1: The chemical purity of a new this compound standard is typically specified as ≥98% as determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] Some suppliers may offer different purity grades. Always refer to the Certificate of Analysis (CoA) provided with your specific lot for the exact purity value.
Q2: How should I store the this compound standard?
A2: The this compound standard, whether in solid form or in solution, should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] Exposure to light can lead to photodegradation.
Q3: What solvent should I use to prepare solutions of this compound?
A3: Toluene is a common solvent for preparing solutions of this compound, as it is often supplied in this solvent.[1] Other organic solvents like acetone can also be used.[2] The choice of solvent will depend on the analytical method and the required concentration. Ensure the solvent is of high purity (e.g., HPLC or LC-MS grade) to avoid introducing contaminants.
Q4: Is there a risk of deuterium (D) to hydrogen (H) exchange with the this compound standard?
A4: While the deuterium atoms on the aromatic ring of this compound are generally stable, there is a potential for H/D exchange under certain conditions, such as in the presence of acidic or basic media, or upon exposure to UV radiation in the presence of a hydrogen source like water.[3] It is crucial to use aprotic and dry solvents and to store the standard under the recommended conditions to maintain its isotopic purity.
Troubleshooting Guide
This guide addresses common issues encountered during the use of the this compound standard in analytical experiments.
Issue 1: Unexpected Peaks in Chromatogram
Symptom: You observe additional peaks in your GC-MS or LC-MS chromatogram that do not correspond to this compound.
Possible Causes and Solutions:
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Contamination from the standard: The standard itself may contain impurities from its synthesis or degradation.
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Contamination from the solvent or glassware: The solvent used to dissolve the standard or the glassware may be contaminated.
-
Degradation of the standard: The standard may have degraded due to improper storage or handling.
Troubleshooting Steps:
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Analyze a solvent blank: Inject a sample of the solvent used to prepare your standard solution to check for solvent-borne contaminants.
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Verify storage conditions: Ensure the standard has been stored according to the manufacturer's recommendations (room temperature, protected from light).
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Check for common impurities: Analyze your standard using the appropriate analytical method (GC-MS or LC-MS) and look for the mass-to-charge ratios (m/z) of potential impurities listed in the table below.
Issue 2: Inaccurate Quantification Results
Symptom: The concentration of your this compound standard, when back-calculated from a calibration curve, is significantly lower than expected.
Possible Causes and Solutions:
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Degradation of the standard: The standard may have degraded, leading to a lower concentration of the active molecule.
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Inaccurate initial dilution: Errors in pipetting or volumetric measurements during the preparation of the stock solution can lead to inaccurate concentrations.
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Adsorption to surfaces: The analyte may adsorb to the surface of glassware or sample vials.
Troubleshooting Steps:
-
Prepare a fresh stock solution: Prepare a new stock solution from the solid standard, paying close attention to accurate weighing and dilution.
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Use silanized glassware: To minimize adsorption, use silanized glassware for the preparation and storage of your solutions.
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Evaluate for degradation products: Analyze your standard solution for the presence of known degradation products, such as 9,10-Anthraquinone-D8.
Potential Contaminants and Degradation Products
The following table summarizes potential impurities and degradation products that may be present in a this compound standard.
| Compound Name | Potential Source | Typical Analytical Method | Expected m/z (for D-labeled species) |
| Anthracene-D10 | Incomplete nitration during synthesis | GC-MS, LC-MS | 188 |
| Other Nitroanthracene-D9 Isomers | Byproducts of the nitration reaction | HPLC, GC-MS | 232 |
| 9,10-Anthraquinone-D8 | Photodegradation or oxidation of this compound | HPLC, GC-MS | 216 |
| 9-Nitro-10-chloro-9,10-dihydroanthracene-D9 | Synthesis intermediate | LC-MS | 268 (with Cl isotope pattern) |
| Non-deuterated 9-Nitroanthracene | Impurity in the deuterated starting material | GC-MS, LC-MS | 223 |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol outlines a general procedure for assessing the purity of a this compound standard and identifying potential volatile impurities.
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Sample Preparation:
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Accurately weigh approximately 1 mg of the this compound standard.
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Dissolve in 1 mL of high-purity toluene to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 10 µg/mL with toluene.
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-
GC-MS Parameters:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Oven Program: Hold at 100°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 50-350.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound (expected retention time will vary based on the specific GC system).
-
Calculate the area percentage of the main peak relative to the total peak area to estimate purity.
-
Examine the mass spectra of any additional peaks to identify potential impurities by comparing with a spectral library (e.g., NIST) and considering the m/z values of expected contaminants.
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Protocol 2: Purity and Degradation Analysis by LC-MS
This protocol is suitable for analyzing the purity of the this compound standard and detecting less volatile impurities and degradation products.
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
-
LC-MS Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
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Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode, or Atmospheric Pressure Photoionization (APPI).
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MS Scan Range: m/z 100-400.
-
-
Data Analysis:
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Determine the peak area of this compound.
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Search for the expected m/z of potential impurities and degradation products in the chromatogram.
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Calculate the purity based on the relative peak areas.
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Visualizations
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Caption: Primary degradation pathway of this compound.
References
Technical Support Center: Optimizing Ionization Efficiency for 9-Nitroanthracene-D9
Welcome to the technical support center for the analysis of 9-Nitroanthracene-D9. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mass spectrometry experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is best for this compound analysis?
A1: For non-polar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are generally more effective than Electrospray Ionization (ESI).[1][2][3][4] Both APCI and APPI are well-suited for a broad range of compound polarities and are particularly advantageous for low-polarity molecules.[5] Negative ion mode is often preferred for nitroaromatic compounds to enhance sensitivity.
Q2: Can I use Electrospray Ionization (ESI) for this compound?
A2: While ESI is less conventional for non-polar, uncharged molecules, it can sometimes be employed. Success with ESI may require specific mobile phase compositions, such as the use of additives or post-column derivatization, to facilitate ion formation. However, ESI is more susceptible to ion suppression and matrix effects with complex samples compared to APCI and APPI.
Q3: What are the expected ions for this compound in mass spectrometry?
A3: In negative ion mode, you can expect to observe the molecular anion (M⁻) or fragments resulting from the loss of NO ([M-NO]⁻) or NO₂ ([M-NO₂]⁻). In positive ion mode, the protonated molecule ([M+H]⁺) may be observed, particularly with APCI. The specific ions observed and their relative intensities will depend on the ionization source and its settings.
Q4: Why am I seeing a weak or no signal for this compound?
A4: A weak or absent signal can be due to several factors:
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Suboptimal Ionization Technique: As mentioned, ESI may not be efficient for this compound. Consider switching to APCI or APPI.
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Incorrect Ionization Polarity: this compound is expected to ionize more efficiently in negative ion mode.
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Poor Source Parameters: The ion source settings (e.g., temperature, gas flows, voltages) may not be optimized.
-
Inappropriate Mobile Phase: The solvent composition, pH, and additives can significantly impact ionization efficiency.
-
Sample Degradation: Ensure the stability of your analyte in the prepared sample solution.
-
Instrument Contamination: A dirty ion source can lead to signal suppression.
Q5: How can I improve the chromatographic peak shape for this compound?
A5: Poor peak shape (e.g., fronting, tailing, or splitting) can be addressed by:
-
Optimizing the Mobile Phase: Ensure the sample solvent is compatible with or weaker than the initial mobile phase. Using a strong sample solvent can cause peak distortion.
-
Adjusting the Gradient: A well-optimized gradient elution can improve peak shape and resolution.
-
Checking for Column Contamination: Contaminants on the column can lead to peak tailing. Flushing the column may help.
-
Verifying System Integrity: Check for leaks, blockages, or excessive extra-column volume in your LC system.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Ionization | Switch to a more suitable ionization source like APCI or APPI. Operate in negative ion mode. |
| Suboptimal Source Parameters | Systematically optimize source parameters such as vaporizer temperature, corona discharge current (APCI), gas flows (nebulizer, auxiliary, sheath), and capillary voltage. |
| Incompatible Mobile Phase | Use mobile phases with volatile buffers like ammonium acetate or formate. For reversed-phase chromatography, methanol may provide better sensitivity for some PAHs than acetonitrile. |
| Ion Suppression | Dilute the sample to minimize matrix effects. Improve sample clean-up procedures. Adjust chromatography to separate the analyte from interfering matrix components. |
| Instrument Contamination | Clean the ion source, ion transfer optics, and mass analyzer entrance according to the manufacturer's guidelines. |
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)
| Possible Cause | Troubleshooting Step |
| Sample Solvent Effects | Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Secondary Interactions | Add a small amount of a competing agent to the mobile phase, if compatible with MS detection. |
| System Plumbing Issues | Check all fittings for leaks and ensure tubing has minimal length and dead volume. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Unstable Temperature | Use a column oven to maintain a consistent column temperature. |
| Mobile Phase Preparation | Prepare fresh mobile phase daily. Ensure accurate and consistent composition. If using buffers, verify the pH. |
| Insufficient Column Equilibration | Increase the column equilibration time between injections, especially for gradient methods. |
| Pump Performance Issues | Check for pressure fluctuations and ensure the pump is delivering a consistent flow rate. |
Data Presentation
Table 1: Recommended Starting APCI Source Parameters (Negative Ion Mode)
| Parameter | Recommended Value |
| Vaporizer Temperature | 350 - 450 °C |
| Corona Discharge Current | 2 - 5 µA |
| Nebulizer Gas (e.g., N₂) Pressure | 30 - 50 psi |
| Drying Gas (e.g., N₂) Flow | 5 - 10 L/min |
| Capillary Voltage | 2 - 4 kV |
Note: These are general starting points. Optimal values may vary depending on the instrument manufacturer and specific experimental conditions.
Experimental Protocols
Protocol 1: Optimization of APCI Source Parameters
-
Prepare a standard solution of this compound at a concentration that provides a moderate signal (e.g., 100 ng/mL).
-
Set up a flow injection analysis (FIA) by connecting the LC pump directly to the mass spectrometer's ion source, bypassing the analytical column.
-
Infuse the standard solution at a constant flow rate (e.g., 0.2-0.4 mL/min) with a typical mobile phase composition (e.g., 80:20 methanol:water).
-
Systematically vary one source parameter at a time while keeping others constant. For example:
-
Vary the vaporizer temperature from 300 °C to 500 °C in 50 °C increments.
-
Vary the corona discharge current from 1 µA to 5 µA in 1 µA increments.
-
Vary the nebulizer gas pressure in 5 psi increments.
-
-
Monitor the signal intensity of the target ion(s) for this compound at each parameter setting.
-
Plot the signal intensity against each parameter to determine the optimal value that provides the highest signal-to-noise ratio.
-
Verify the optimized parameters with a chromatographic separation to ensure they are suitable for the LC-MS method.
Visualizations
Caption: Workflow for optimizing ion source parameters.
Caption: Troubleshooting guide for low or no signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography/negative ion atmospheric pressure photoionization mass spectrometry: a highly sensitive method for the analysis of organic explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Targeted LC-MS Orbitrap Method for the Analysis of Azaarenes, and Nitrated and Oxygenated PAHs in Road Paving Emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atmospheric-pressure photoionization - Wikipedia [en.wikipedia.org]
How to correct for matrix effects with 9-Nitroanthracene-D9
This technical support center provides guidance for researchers, scientists, and drug development professionals on the correction of matrix effects in mass spectrometry, with a specific focus on the use of 9-Nitroanthracene-d9.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[3][4] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, salts, lipids, and metabolites.[1]
Q2: What is this compound and how is it used in mass spectrometry?
A2: this compound is a deuterated form of 9-Nitroanthracene. Deuterated compounds, particularly polycyclic aromatic hydrocarbons (PAHs) like this compound, are primarily used as internal standards for the quantitative analysis of PAHs in environmental samples, often using gas chromatography-mass spectrometry (GC-MS). An internal standard is a compound with a known concentration that is added to a sample to aid in the quantification of an analyte. While 9-Nitroanthracene has been used as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, its deuterated form is most commonly employed as an internal standard for analyzing its non-deuterated counterpart and similar compounds.
Q3: Can this compound be used to correct for matrix effects for any analyte?
A3: It is not recommended to use this compound as an internal standard to correct for matrix effects for all types of analytes. The ideal internal standard, especially a stable isotope-labeled (SIL) one, should have nearly identical physicochemical and chromatographic properties to the analyte it is intended to correct for. This ensures that both the analyte and the internal standard are affected by the matrix in the same way. Therefore, this compound is most suitable for correcting for matrix effects when quantifying 9-Nitroanthracene or other structurally similar PAHs.
Q4: What is the "gold standard" for correcting matrix effects?
A4: The use of a stable isotope-labeled (SIL) internal standard that is an isotopic version of the analyte of interest is considered the "gold standard" for correcting matrix effects. Because SIL internal standards have nearly identical chemical and physical properties to the analyte, they co-elute and experience the same degree of ion suppression or enhancement, providing the most accurate correction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in analyte quantification despite using this compound as an internal standard. | The analyte and this compound are not structurally similar, leading to different responses to matrix effects. | 1. Verify that your analyte of interest is a polycyclic aromatic hydrocarbon (PAH) or a structurally very similar compound. 2. If not, select a more appropriate stable isotope-labeled internal standard that closely matches the structure of your analyte. |
| Significant ion suppression is still observed for the analyte. | The concentration of matrix components is too high, overwhelming the ionization source. | 1. Dilute the sample to reduce the concentration of interfering matrix components. 2. Improve sample preparation methods (e.g., solid-phase extraction, liquid-liquid extraction) to remove more of the matrix before analysis. |
| Inconsistent internal standard response across samples. | This can be due to errors in sample preparation or significant variations in the matrix composition between samples. | 1. Ensure precise and consistent addition of the internal standard to all samples and calibration standards. 2. Evaluate the matrix effect variability between different lots of the sample matrix. |
Experimental Protocols
Protocol: Quantifying Matrix Effects Using a Post-Extraction Spike
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare three sets of samples:
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Set A (Neat Solution): Analyte and internal standard (e.g., this compound) spiked into the mobile phase or a clean solvent.
-
Set B (Blank Matrix Post-Spike): Extract a blank sample matrix (containing no analyte). Spike the extracted matrix with the analyte and internal standard at the same concentrations as Set A.
-
Set C (Sample): The actual sample to be analyzed, spiked with the internal standard.
-
-
Analyze all three sets of samples using the developed LC-MS method.
-
Calculate the Matrix Effect (%ME) using the following formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
A %ME value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Quantitative Data Summary
The following table summarizes representative data on the impact of matrix effects and the effectiveness of correction with an appropriate internal standard.
| Analyte | Matrix | Matrix Effect (without IS) | Recovery (with appropriate SIL IS) |
| Pesticide A | Vegetable Extract | 45% (Ion Suppression) | 98% |
| Drug Compound B | Human Plasma | 130% (Ion Enhancement) | 102% |
| Environmental Contaminant C | Soil Extract | 60% (Ion Suppression) | 95% |
Visualizing the Concepts
Understanding Matrix Effects
The following diagram illustrates the principle of ion suppression and enhancement in the mass spectrometer's ion source.
Caption: The impact of matrix components on analyte ionization.
Experimental Workflow for Matrix Effect Correction
This diagram outlines the workflow for using an internal standard to correct for matrix effects.
Caption: Workflow for internal standard-based matrix effect correction.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Nitroanthracene | C14H9NO2 | CID 11767 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 9-Nitroanthracene-D9 in Solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 9-Nitroanthracene-D9 in solution. It includes a troubleshooting guide for common experimental issues, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments with this compound solutions.
Q1: My this compound solution is showing a progressive decrease in concentration over a short period, even when stored in the refrigerator. What could be the cause?
A: The most likely cause is photodegradation. 9-Nitroanthracene is highly susceptible to degradation upon exposure to light, particularly UV light.[1][2] Even ambient laboratory light can be sufficient to cause degradation over time.
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Immediate Action: Ensure your solutions are stored in amber glass vials or vials wrapped in aluminum foil to completely block light.[3]
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Preventative Measures: Prepare and handle solutions under subdued light conditions. Use incandescent lighting or UV-shielded fluorescent lights in the laboratory if possible.[3]
Q2: I am observing an unexpected peak in my chromatogram that grows over time, while the this compound peak decreases. What is this new peak?
A: The growing peak is likely a degradation product. The primary and most stable photoproduct of 9-nitroanthracene is 9,10-anthraquinone. Upon exposure to light, 9-nitroanthracene can undergo a rearrangement and subsequent reactions to form this quinone.
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Identification: You can confirm the identity of the new peak by comparing its retention time and mass spectrum with a 9,10-anthraquinone standard.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Q3: My solution appears to be stable when stored in the dark, but I see degradation after analysis, especially with repeated injections from the same vial in an autosampler. Why?
A: Autosamplers in analytical instruments (like HPLC or GC) are often not light-proof. If the vials sit in the autosampler tray for an extended period under ambient light, degradation can occur. Additionally, elevated temperatures in a GC injector port can cause thermal degradation.
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Mitigation for Autosamplers: Use amber autosampler vials. If clear vials must be used, try to minimize the time the vials are in the tray before injection. If the analysis queue is long, consider placing a UV-blocking cover over the autosampler tray.
-
GC Analysis: While 9-nitroanthracene is a semi-volatile compound, high injector temperatures can lead to degradation. Use the lowest possible injector temperature that still allows for efficient volatilization and good peak shape. A study on the thermal degradation of small molecules showed significant changes at 250°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A: Toluene is a common solvent for commercially available solutions. For analytical dilutions, acetonitrile is often recommended for PAH compounds as it can offer better stability compared to other solvents. The choice of solvent may also depend on the analytical technique being used (e.g., compatibility with HPLC mobile phase or GC column).
Q2: What are the ideal storage conditions for this compound solutions?
A: To ensure long-term stability, solutions should be stored:
-
In the dark: Use amber glass vials or wrap clear vials in aluminum foil.
-
At low temperatures: Refrigeration (2-8°C) or freezing (≤ -18°C) is recommended. Studies on other PAHs have shown stability for up to a year at -18°C to -20°C.
Q3: How long can I expect my this compound solution to be stable?
A: The stability is highly dependent on storage conditions. If properly protected from light and stored at or below 4°C, solutions in solvents like acetonitrile or toluene can be stable for several months to a year. However, it is best practice to perform periodic checks of the solution concentration against a freshly prepared standard or a certified reference material. For critical applications, it is recommended to conduct an in-house stability study.
Q4: Is this compound susceptible to hydrolysis?
A: 9-Nitroanthracene is insoluble in water. Therefore, hydrolysis is not considered a significant degradation pathway in organic solvents with low water content. However, it is good practice to use high-purity, dry solvents to prepare solutions to minimize any potential reactions.
Quantitative Stability Data
Direct quantitative stability data for this compound is limited in the literature. The table below summarizes stability information based on studies of 9-nitroanthracene and related nitro-PAH compounds to provide guidance.
| Condition | Solvent | Stability Assessment | Comments |
| Light Exposure | Chloroform | Highly Unstable (Half-life of 14 min for 9-methyl-10-nitroanthracene under UVA lamp) | Photodegradation is the most significant stability concern. The primary degradation product is 9,10-anthraquinone. |
| Light Exposure | Methanol | Unstable | Photodegradation observed, similar to chloroform. |
| Storage: Dark | Toluene | Stable (Recommended for commercial standards) | Store in sealed amber vials to prevent both photodegradation and solvent evaporation. |
| Storage: Dark, 4°C | Acetonitrile | Stable (Up to 4 weeks for 61 PAHs) | Acetonitrile is a preferred solvent for HPLC analysis due to good PAH stability. |
| Storage: Dark, -18°C | Toluene | Stable (Recommended for long-term storage of PAH standards) | Standard solutions are typically replaced every 12 months as a precaution. |
| Elevated Temp. | Various | Potentially Unstable | Thermal degradation is possible at high temperatures (e.g., >100°C), but less significant than photodegradation under normal lab conditions. |
Experimental Protocols
Protocol for In-House Stability Assessment of this compound Solution
This protocol outlines a procedure for researchers to determine the stability of their working solutions under specific laboratory conditions.
1. Objective: To evaluate the stability of a this compound solution over time under defined storage conditions (e.g., refrigerated, room temperature, in autosampler) and light exposure (dark vs. ambient light).
2. Materials and Equipment:
-
This compound solid material or certified stock solution
-
High-purity solvent (e.g., acetonitrile, toluene)
-
Class A volumetric flasks and pipettes
-
Amber and clear glass vials with PTFE-lined caps
-
Analytical instrument (e.g., HPLC-UV/MS, GC-MS)
-
Refrigerator (2-8°C)
-
Freezer (≤ -18°C)
3. Experimental Workflow:
Caption: Experimental workflow for a solution stability study.
4. Procedure:
-
Preparation (Time = 0):
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Dilute the stock solution to a typical working concentration.
-
Aliquot this working solution into multiple sets of vials for each storage condition to be tested (e.g., 5 amber vials for refrigerated storage, 5 clear vials for room temperature/light storage). This avoids repeated opening of the same vial.
-
-
Initial Analysis (T=0):
-
Immediately analyze three aliquots of the freshly prepared working solution to establish the initial concentration (C₀).
-
-
Storage:
-
Place the sets of vials in their designated storage locations:
-
Condition 1 (Ideal): Refrigerator (2-8°C), protected from light (amber vials).
-
Condition 2 (Stress - Light): Room temperature, exposed to ambient laboratory light (clear vials).
-
Condition 3 (Stress - Temp): Room temperature, protected from light (amber vials).
-
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 24 hours, 7 days, 14 days, 1 month, 3 months), retrieve one vial from each storage condition.
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Allow the refrigerated/frozen samples to equilibrate to room temperature before analysis.
-
Analyze each sample in triplicate.
-
-
Data Analysis:
-
Calculate the average concentration for each condition at each time point.
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Express the stability as the percentage of the initial concentration remaining: (Cₜ / C₀) * 100.
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A common threshold for stability is that the concentration should not fall below 90% of the initial value.
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Plot the percentage remaining versus time for each condition to visualize the degradation rate.
-
Potential Photodegradation Pathway
The photodegradation of 9-nitroanthracene is initiated by the absorption of light, leading to a nitro-nitrite rearrangement, followed by radical formation and eventual oxidation to 9,10-anthraquinone.
Caption: Simplified photodegradation pathway of 9-Nitroanthracene.
References
Technical Support Center: 9-Nitroanthracene-D9 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of 9-Nitroanthracene-D9.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, from sample preparation to data analysis.
Question 1: Why is there high background noise and/or a rising baseline in my chromatogram?
Answer: High background noise and a rising baseline are common issues when analyzing complex matrices and can obscure the signal of this compound.
Potential Causes:
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Contaminated Solvents or Reagents: Impurities in solvents, acids, or other reagents can introduce a high background.
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Matrix Effects: Complex sample matrices, such as soil extracts or air particulate matter, contain numerous co-extracted compounds that can create a high chemical background.[1][2]
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Instrument Contamination: Contamination in the GC inlet, column, or MS ion source can lead to a consistently high baseline.
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Improper Sample Preparation: Inadequate cleanup of the sample extract can leave behind a high concentration of interfering matrix components.
Troubleshooting Steps:
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Analyze Blanks: Inject a solvent blank to determine if the contamination is from the instrument or solvents.
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Use High-Purity Solvents: Ensure all solvents and reagents are of high purity (e.g., HPLC or MS grade).
-
Optimize Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove matrix interferences.
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Instrument Maintenance: Clean the GC inlet liner, trim the analytical column, and clean the MS ion source regularly.
Question 2: My this compound peak is showing poor shape (e.g., tailing or fronting). What could be the cause?
Answer: Poor peak shape for this compound can lead to inaccurate integration and quantification.
Potential Causes:
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Active Sites in the GC System: Active sites in the GC inlet liner, column, or connections can cause peak tailing for polar analytes.
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Column Overload: Injecting too much sample onto the column can lead to peak fronting.
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Inappropriate Injection Technique: A slow injection or an inappropriate injection volume can broaden the peak.
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Column Degradation: A contaminated or degraded analytical column can result in poor peak shapes.
Troubleshooting Steps:
-
Deactivate the Inlet: Use a deactivated inlet liner and ensure all connections are properly made and inert.
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Optimize Injection Volume: Reduce the injection volume or dilute the sample.
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Check Injection Parameters: Ensure the injection is performed in a rapid and consistent manner.
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Condition or Replace the Column: Bake out the column at a high temperature (within its limits) to remove contaminants or replace it if it is old or severely contaminated.
Question 3: I am observing signal suppression or enhancement for this compound. How can I mitigate this?
Answer: Signal suppression or enhancement, collectively known as matrix effects, is a significant challenge in mass spectrometry-based analysis of complex samples.
Potential Causes:
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Co-eluting Matrix Components: Compounds that elute at the same time as this compound can compete for ionization in the MS source, leading to a decrease (suppression) or increase (enhancement) in its signal.
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High Concentration of Matrix Components: A high overall concentration of co-extracted materials can alter the ionization efficiency in the MS source.[1][2]
Troubleshooting Steps:
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Improve Chromatographic Separation: Optimize the GC or LC method to separate this compound from interfering matrix components.
-
Enhance Sample Cleanup: Utilize more rigorous sample cleanup procedures to remove a larger portion of the matrix.
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Matrix-Matched Calibration: Prepare calibration standards in a matrix that is similar to the samples being analyzed to compensate for consistent matrix effects.
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Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on the ionization of this compound.
Frequently Asked Questions (FAQs)
What are the most common interferences in this compound analysis?
The most common interferences in this compound analysis can be categorized as:
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Isobaric Interferences: These are compounds that have the same nominal mass as this compound. While the use of a deuterated standard helps to differentiate it from its non-labeled counterpart, other compounds in the matrix could potentially have fragments with the same mass-to-charge ratio (m/z) as the monitored ions for this compound.
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Co-eluting Compounds: These are substances that have similar chromatographic retention times to this compound. In complex environmental samples, these can include other polycyclic aromatic hydrocarbons (PAHs), their derivatives, and other organic compounds.[3]
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Matrix Effects: As detailed in the troubleshooting guide, components of the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement.
How can I differentiate this compound from its native (non-deuterated) form in a sample?
This compound is a stable isotope-labeled internal standard. Due to the nine deuterium atoms, its molecular weight is higher than that of the native 9-Nitroanthracene. In mass spectrometry, this mass difference allows for their distinct detection and quantification based on their unique mass-to-charge ratios (m/z).
What are the recommended analytical techniques for this compound analysis?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and recommended techniques for the analysis of this compound. These methods offer the high selectivity and sensitivity required for detecting and quantifying this compound in complex matrices.
Quantitative Data Summary
The impact of matrix effects on the analysis of nitro-PAHs can be significant. The following table summarizes typical ranges of signal suppression or enhancement observed in different matrices.
| Matrix Type | Analytical Technique | Analyte(s) | Observed Matrix Effect | Reference |
| Air Particulate Matter | TD-GC-MS | PAHs and Nitro-PAHs | Pronounced at high PM loadings | |
| Air Particulate Matter | LC-MS/MS | Monoaromatic nitro-compounds | Thoroughly investigated to ensure specificity | |
| Soil | GC-MS | PAHs | Matrix enhancement effect observed |
Experimental Protocols
Detailed Methodology for GC-MS Analysis of 9-Nitroanthracene in Soil
This protocol provides a general guideline for the extraction and analysis of 9-Nitroanthracene from soil samples using this compound as an internal standard.
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Sample Preparation and Extraction:
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Weigh approximately 10 g of homogenized soil into a centrifuge tube.
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Spike the sample with a known amount of this compound solution.
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Add 20 mL of a 1:1 mixture of acetone and hexane.
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Vortex the sample for 1 minute and then sonicate for 15 minutes.
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Centrifuge the sample at 3000 rpm for 5 minutes.
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Carefully transfer the supernatant to a clean tube.
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Repeat the extraction process on the soil pellet with another 20 mL of acetone:hexane.
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Combine the supernatants.
-
-
Extract Cleanup (Solid Phase Extraction - SPE):
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Condition a silica SPE cartridge with hexane.
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Load the combined extract onto the cartridge.
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Wash the cartridge with hexane to remove non-polar interferences.
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Elute the nitro-PAH fraction with a mixture of dichloromethane and hexane.
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Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
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Injector: Splitless mode at 280°C.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
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9-Nitroanthracene: m/z 223 (molecular ion), 193, 176.
-
This compound: m/z 232 (molecular ion).
-
-
-
-
Quantification:
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Create a calibration curve using standards containing known concentrations of 9-Nitroanthracene and a constant concentration of this compound.
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Calculate the concentration of 9-Nitroanthracene in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: A troubleshooting workflow for common issues in this compound analysis.
Caption: A generalized experimental workflow for the analysis of 9-Nitroanthracene in soil.
References
- 1. Direct quantification of PAHs and nitro-PAHs in atmospheric PM by thermal desorption gas chromatography with electron ionization mass spectroscopic detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
Technical Support Center: Enhancing Sensitivity for Low-Level 9-Nitroanthracene-D9 Detection
Welcome to the technical support center for the analysis of 9-Nitroanthracene-D9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing detection sensitivity and troubleshooting common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why use this compound as an internal standard?
A1: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS). The best internal standard for mass spectrometry applications is an isotopically labeled version of the analyte of interest.[1] Ideally, it exhibits the same chemical and physical properties as the unlabeled analyte (9-Nitroanthracene), including extraction recovery, chromatographic retention time, and ionization response.[1] This allows it to accurately account for variations in sample preparation, injection volume, and instrument response, leading to more robust and reliable quantification.
Q2: What is the primary advantage of using a deuterated internal standard for low-level detection?
A2: The primary advantage is its ability to compensate for matrix effects.[2] Matrix effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the analyte signal, leading to inaccurate quantification.[3] Since the deuterated standard co-elutes and behaves almost identically to the analyte, it experiences the same matrix effects, allowing for accurate correction and more precise results at low concentrations.[4]
Q3: Can the deuterium labels on this compound exchange or be lost during sample preparation?
A3: Deuterium labels can sometimes be lost through isotopic exchange, especially under certain pH or temperature conditions. It is crucial to evaluate the stability of the deuterated standard under your specific experimental conditions. To test for this, you can incubate the this compound in a blank matrix for the duration of your sample preparation and analysis time and then check for any increase in the non-labeled 9-Nitroanthracene signal.
Q4: Are there any chromatographic differences between 9-Nitroanthracene and its D9-labeled counterpart?
A4: Yes, deuterated compounds can sometimes exhibit slightly shorter retention times in chromatography compared to their non-deuterated analogs. This can lead to differential matrix effects if the two compounds do not completely co-elute. It is essential to verify co-elution by overlaying the chromatograms of both the analyte and the internal standard.
Troubleshooting Guides
This section addresses specific issues that may arise during the low-level detection of this compound.
Issue 1: Poor Signal Intensity or No Detectable Peak
Question: I am not detecting a signal for my low-level this compound standard, or the signal is very weak. What are the possible causes and solutions?
Answer: Low or no signal can stem from several factors, ranging from sample preparation to instrument settings.
-
Inadequate Sample Concentration: The concentration of your standard may be below the instrument's limit of detection (LOD).
-
Solution: Concentrate your sample using techniques like nitrogen evaporation or solid-phase extraction (SPE).
-
-
Suboptimal Ionization Mode: For nitroaromatic compounds, Negative Chemical Ionization (NCI) is significantly more sensitive than Electron Impact (EI) ionization.
-
Solution: If using a GC-MS system, switch to NCI mode. NCI can increase sensitivity by two to three orders of magnitude for compounds with electronegative functional groups like the nitro group.
-
-
Improper GC-MS Parameters: Incorrect injector temperature, flow rate, or transfer line temperature can lead to analyte loss.
-
Solution: Ensure your GC-MS parameters are optimized for semi-volatile compounds. Refer to the experimental protocols section for recommended settings.
-
-
Sample Loss During Preparation: The analyte can be lost during extraction, cleanup, or solvent exchange steps.
-
Solution: Evaluate your sample preparation procedure for analyte recovery. Perform spike-and-recovery experiments at each stage to identify where losses are occurring. Using techniques like Supported Liquid Extraction (SLE) or optimized SPE can improve recovery.
-
Issue 2: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results for 9-Nitroanthracene are highly variable and inaccurate, even though I am using this compound. What could be the problem?
Answer: Inaccurate quantification when using a deuterated internal standard often points to issues with how the standard is behaving relative to the native analyte.
-
Lack of Co-elution: As mentioned in the FAQs, a slight difference in retention time between the analyte and the deuterated standard can expose them to different levels of ion suppression from the matrix.
-
Solution: Adjust your chromatographic method to ensure complete co-elution. This might involve using a column with slightly lower resolution or adjusting the temperature program.
-
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard might experience different degrees of ion suppression.
-
Solution: Evaluate the matrix effect by performing a post-extraction addition experiment. This involves comparing the signal of the standard in a clean solvent versus the signal when spiked into a blank, extracted matrix. If significant differential effects are observed, further sample cleanup to remove interfering matrix components is necessary.
-
-
Impurity of the Internal Standard: The this compound standard may contain unlabeled 9-Nitroanthracene as an impurity, leading to an overestimation of the analyte.
-
Solution: Always check the certificate of analysis for your standard to confirm its isotopic and chemical purity.
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
Question: The chromatographic peak for this compound is tailing or fronting, affecting integration and reproducibility. What should I do?
Answer: Poor peak shape is often caused by interactions within the GC system or by issues with the sample solvent.
-
Active Sites in the GC System: Active sites in the injector liner or the front of the GC column can cause polar or active compounds to tail.
-
Solution: Use a fresh, deactivated injector liner. If the problem persists, trim 10-20 cm from the front of the GC column to remove any accumulated non-volatile residues or active sites.
-
-
Solvent Mismatch: If the sample solvent is not compatible with the stationary phase (e.g., a polar solvent with a non-polar column), it can cause peak distortion.
-
Solution: Ensure your sample is dissolved in a solvent that is compatible with your GC column. For reversed-phase LC, ensure the sample solvent is not significantly stronger than the mobile phase.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute your sample. Alternatively, use a column with a higher capacity (thicker film or wider internal diameter).
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of 9-Nitroanthracene using GC-MS based methods. Note that actual performance is instrument and matrix-dependent.
Table 1: Method Performance for 9-Nitroanthracene by GC/MS
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.064 µg/L |
| Recovery (%) | 90-110% | |
Table 2: GC-MS/MS Detection Limits for Selected Nitro-PAHs
| Compound | Limit of Detection (LOD) (µg/L) |
|---|---|
| 9-Nitroanthracene | 0.064 |
| 1-Nitropyrene | 0.073 |
| 2-Nitrofluorene | 0.031 |
| 2-Nitrofluoranthene | 0.046 |
Data adapted from a study on various Nitro-PAHs, demonstrating typical sensitivity.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for extracting 9-Nitroanthracene from a liquid sample, such as plasma or urine.
-
Sample Pre-treatment:
-
To 1 mL of the sample, add the this compound internal standard to achieve the desired final concentration.
-
Vortex the sample for 30 seconds.
-
If the sample is biological, perform protein precipitation by adding 2 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample (or the supernatant after protein precipitation) onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 25% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge using 2 mL of a suitable organic solvent, such as dichloromethane or acetone.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of a solvent compatible with your chromatographic system (e.g., toluene for GC-MS).
-
Protocol 2: GC-MS Analysis in Negative Chemical Ionization (NCI) Mode
This protocol provides recommended instrumental parameters for the sensitive detection of 9-Nitroanthracene.
Table 3: Recommended GC-MS Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Gas Chromatograph | ||
| Injection Mode | Splitless or Programmed Temperature Vaporization (PTV) | |
| Injector Temperature | 280-300°C | |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | |
| Oven Program | Initial temp 40°C, hold for 1.7 min; ramp at 20°C/min to 150°C, hold for 10 min; ramp at 10°C/min to 310°C, hold for 15 min. | |
| Mass Spectrometer | ||
| Ionization Mode | Negative Chemical Ionization (NCI) | |
| Reagent Gas | Methane or Ammonia | |
| Ion Source Temperature | 200-230°C | |
| Transfer Line Temp | 280-300°C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | 9-Nitroanthracene: m/z 223; this compound: m/z 232 | |
Visualizations
Caption: General workflow for the analysis of 9-Nitroanthracene using a deuterated internal standard.
Caption: Troubleshooting logic for addressing low signal intensity issues.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Utilizing 9-Nitroanthracene-D9 and Alternative Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical data. This guide provides an objective comparison of the performance of deuterated internal standards in the analysis of polycyclic aromatic hydrocarbons (PAHs), with a special focus on the potential application of 9-Nitroanthracene-D9. This document outlines supporting experimental data, detailed methodologies for key experiments, and visual representations of analytical workflows.
Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analytes of interest, allowing for effective correction of variations in sample preparation, injection volume, and instrument response.
Comparison of Internal Standard Performance
It is important to note that 9-Nitroanthracene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Therefore, its deuterated analog, this compound, is most appropriately used as an internal standard for the analysis of other nitro-PAHs, rather than the more common, non-nitrated PAHs. The principle of using an internal standard that is structurally and chemically similar to the analyte supports this application.
Table 1: Performance Data of Commonly Used Deuterated Internal Standards for PAH Analysis
| Internal Standard | Analyte(s) | Method | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD/LOQ (ng/mL) |
| Chrysene-d12 & Benzo[a]pyrene-d12 | Benzo[a]anthracene, Chrysene, Benzo[b]fluoranthene, Benzo[a]pyrene | GC-MS | > 0.99 | 81.09 - 116.42 | 0.07 - 10.73 | LOD: 0.03 - 0.15 µg/kg, LOQ: 0.09 - 0.44 µg/kg[1] |
| Anthracene-d10 | 13 PAHs | GC-MS | 0.983 - 0.999 | 71 - 90 | 4 - 11 | LOD: 0.03 - 0.1 |
| Various Deuterated PAHs | 31 PAHs | GC-MS | > 0.99 | 71.0 - 97.6 | 0.5 - 13.5 | LOD: 0.2 - 0.7 ng/g, LOQ: 0.8 - 2.8 ng/g[2][3] |
| ¹³C-labeled PAHs | 16 PAHs | GC-HRMS | Not specified | 66 - 92 | 3 - 13 | Not specified[4] |
Table 2: Potential Application and Expected Performance of this compound for Nitro-PAH Analysis
| Internal Standard | Potential Analyte(s) | Method | Expected Linearity (R²) | Expected Recovery (%) | Expected Precision (RSD %) | Rationale |
| This compound | Nitro-PAHs (e.g., 1-Nitropyrene, 9-Nitroanthracene) | GC-MS, HPLC | > 0.99 | 70 - 120 | < 15 | Structural and chemical similarity to nitro-PAH analytes would provide effective correction for matrix effects and sample preparation variability. The use of 1-nitropyrene-d9 has been shown to improve the signal intensity for other nitro-PAHs.[5] |
Experimental Protocols
A detailed methodology for the analysis of PAHs using a deuterated internal standard by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol can be adapted for the use of this compound in the analysis of nitro-PAHs.
General Protocol for PAH Analysis by GC-MS with Internal Standard
1. Sample Preparation (Extraction and Cleanup)
-
Extraction: Weigh a homogenized sample (e.g., 1-10 g of soil or sediment) into a clean extraction vessel. Spike the sample with a known amount of the deuterated internal standard solution (e.g., this compound). The choice of extraction solvent and technique depends on the sample matrix. Common methods include Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with solvents like dichloromethane or a hexane/acetone mixture.
-
Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup: To remove interfering compounds, a cleanup step is often necessary. This can be achieved using solid-phase extraction (SPE) with silica or Florisil cartridges. The PAHs are eluted with an appropriate solvent mixture, which is then concentrated.
2. Instrumental Analysis (GC-MS)
-
GC Conditions:
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Pulsed splitless injection of 1 µL of the final extract.
-
Temperature Program: An optimized temperature program is used to separate the target PAHs. A typical program might be: initial temperature of 60°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for each target PAH and the deuterated internal standard are monitored.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of the internal standard.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the PAHs in the samples by calculating their concentrations from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for analytical method validation using an internal standard.
Caption: Experimental workflow for PAH analysis using an internal standard.
Caption: Key parameters for analytical method validation.
References
- 1. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Documents download module [ec.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs) in mainstream cigarette smoke by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aaqr.org [aaqr.org]
9-Nitroanthracene-D9 as an Internal Standard: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly of polycyclic aromatic hydrocarbons (PAHs), the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of 9-Nitroanthracene-D9's performance as an internal standard against other alternatives, supported by experimental data.
The Gold Standard: Deuterated Internal Standards
Deuterated stable isotope-labeled internal standards (SIL-IS) are widely considered the "gold standard" in mass spectrometry-based quantitative analysis.[1] The fundamental principle lies in the near-identical physicochemical properties of the deuterated standard to the native analyte. This similarity ensures that the internal standard experiences the same variations as the analyte during sample preparation, chromatography, and ionization, effectively compensating for errors in extraction recovery, injection volume, and matrix effects.[1] The use of deuterated internal standards has been shown to significantly improve both the accuracy and precision of quantitative measurements.[1]
This compound, a deuterated form of 9-Nitroanthracene, is specifically utilized in environmental analysis for the quantification of PAHs. Its chemical purity is typically around 98%.
Performance Data: Accuracy and Precision
While direct head-to-head comparative studies for this compound against a wide array of other internal standards are not extensively published, the performance of deuterated standards, in general, is well-documented. The following tables summarize typical performance data from validated analytical methods employing deuterated internal standards for PAH analysis, which can be considered indicative of the performance expected from this compound.
| Method Validation Parameter | Typical Performance with Deuterated Internal Standards | References |
| **Linearity (R²) ** | > 0.99 | [2] |
| Accuracy (% Recovery) | 80.03% - 119.65% | [2] |
| Precision (RSD) | 0.07% - 10.73% (intraday and interday) | |
| Recovery | 71% - 90% |
Table 1: General Performance Metrics of Analytical Methods Using Deuterated Internal Standards for PAH Analysis.
For a more specific comparison, the following table illustrates the improvement in accuracy and precision when a deuterated internal standard is used in place of an analogous (non-isotopically labeled) internal standard in an LC-MS/MS assay.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 |
Table 2: Comparison of an Analogous Internal Standard vs. a Deuterated Internal Standard.
Alternative Internal Standards for PAH Analysis
While deuterated standards like this compound are preferred, other compounds are also used as internal standards in PAH analysis. The choice often depends on the specific PAHs being analyzed, the matrix, and the analytical technique.
| Internal Standard | Typical Application | Key Considerations |
| Other Deuterated PAHs (e.g., Anthracene-d10, Chrysene-d12, Benzo[a]pyrene-d12) | GC-MS analysis of a wide range of PAHs in various matrices. | Considered the best choice due to similar behavior to target analytes. |
| ¹³C-labeled PAHs | GC-MS analysis of PAHs, often used in conjunction with deuterated standards. | Can be used to avoid potential interferences from the loss of deuterium from deuterated standards in the ion source. |
| Non-labeled PAHs not present in the sample | Used when deuterated standards are unavailable or cost-prohibitive. | May not perfectly mimic the behavior of the target analytes, potentially leading to lower accuracy and precision. |
Table 3: Comparison of this compound with Other Classes of Internal Standards.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of PAHs in a solid matrix using a deuterated internal standard like this compound, followed by GC-MS analysis.
1. Sample Preparation and Extraction:
-
Weighing: Accurately weigh a homogenized portion of the sample matrix (e.g., soil, sediment, or food product).
-
Spiking: Spike the sample with a known amount of the this compound internal standard solution.
-
Extraction: Employ a suitable extraction technique such as:
-
Soxhlet Extraction: Extract the sample with an appropriate solvent (e.g., hexane/acetone mixture) for several hours.
-
Pressurized Liquid Extraction (PLE): Use an automated system with elevated temperature and pressure to extract the sample with a solvent.
-
Ultrasonic Extraction: Suspend the sample in a solvent and use ultrasonic waves to facilitate extraction.
-
-
Concentration: Concentrate the resulting extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.
2. Cleanup:
-
Solid-Phase Extraction (SPE): Pass the concentrated extract through a silica gel or Florisil cartridge to remove interfering compounds. Elute the PAHs with a suitable solvent or solvent mixture.
-
Gel Permeation Chromatography (GPC): Use GPC to separate the PAHs from larger molecules like lipids.
3. GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the cleaned extract into the gas chromatograph.
-
Separation: Separate the PAHs on a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up to allow for the separation of different PAHs based on their boiling points.
-
Detection: Use a mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the target PAHs and the this compound internal standard based on their specific mass-to-charge ratios.
4. Quantification:
-
Calculate the concentration of each PAH analyte by comparing the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve is generated by analyzing standards containing known concentrations of the PAHs and a constant concentration of the internal standard.
Workflow Visualization
The following diagram illustrates the logical workflow of using an internal standard in a typical quantitative analysis.
Caption: Workflow for quantitative analysis using an internal standard.
References
A Comparative Guide to 9-Nitroanthracene-D9 and Other Deuterated PAH Standards in Analytical Applications
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs), the use of deuterated internal standards is a cornerstone of robust and accurate methodology. Among these, 9-Nitroanthracene-D9 serves as a critical internal standard for the analysis of nitro-PAHs. This guide provides an objective comparison of this compound with other commonly used deuterated PAH standards, supported by representative experimental data and detailed methodologies.
The "gold standard" in quantitative mass spectrometry-based analysis is the use of stable isotope-labeled (SIL) internal standards, with deuterated standards being a prominent example.[1] These standards are nearly identical in physical and chemical properties to the analyte of interest, differing only in mass.[1] This similarity allows them to co-elute with the target analyte, experiencing similar matrix effects and extraction recovery, which is crucial for accurate quantification.[1]
Performance Comparison of Deuterated PAH Standards
The selection of an appropriate deuterated internal standard is critical and depends on the specific analytes being targeted. While this compound is specifically used for nitro-PAH analysis, a broader range of deuterated standards are employed for the analysis of parent PAHs. The following table summarizes typical recovery rates for various deuterated PAH standards across different sample matrices, compiled from multiple analytical studies. It is important to note that recovery can be influenced by the complexity of the matrix, the extraction method, and the specific laboratory conditions.
| Deuterated Standard | Analyte Class | Typical Sample Matrix | Extraction Method | Average Recovery (%) | Reference |
| This compound | Nitro-PAHs | Air Particulate Matter | Ultrasonic Extraction | 70-110% | Representative |
| Naphthalene-D8 | Low Molecular Weight PAHs | Water | Solid Phase Extraction | 85-121% | [2] |
| Acenaphthene-D10 | Low Molecular Weight PAHs | Soil | Pressurized Liquid Extraction | 70-120% | [3] |
| Phenanthrene-D10 | Mid Molecular Weight PAHs | Sediment | Soxhlet Extraction | 82-117% | |
| Chrysene-D12 | High Molecular Weight PAHs | Biological Tissue | Accelerated Solvent Extraction | 83 ± 14% | |
| Perylene-D12 | High Molecular Weight PAHs | Meat | Solvent Extraction & GPC | 70-110% | |
| Benzo[a]pyrene-D12 | High Molecular Weight PAHs | Urban Dust | Pressurized Liquid Extraction | 60-120% |
Note: The recovery data presented are representative and can vary based on the specific experimental conditions.
Experimental Protocol: Quantification of Nitro-PAHs using this compound Internal Standard
This section details a typical experimental protocol for the analysis of nitro-PAHs in an environmental sample, such as air particulate matter, using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Extraction:
-
Sample Collection: Air particulate matter is collected on a quartz fiber filter.
-
Internal Standard Spiking: A known amount of this compound solution is spiked onto the filter sample prior to extraction. This is a critical step to ensure that any analyte loss during sample processing is accounted for.
-
Extraction: The filter is extracted using a suitable solvent, such as a mixture of dichloromethane and acetone, via ultrasonication or Soxhlet extraction.
-
Concentration and Clean-up: The extract is concentrated under a gentle stream of nitrogen. A clean-up step using solid-phase extraction (SPE) with a silica gel cartridge may be employed to remove interfering compounds.
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and detection.
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5ms) is used.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the nitro-PAH compounds.
-
Injection: The concentrated extract is injected into the GC in splitless mode.
-
Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target nitro-PAHs and the this compound internal standard.
3. Quantification:
-
The concentration of each target nitro-PAH is determined by comparing its peak area to the peak area of the this compound internal standard, using a calibration curve generated from standards containing known concentrations of the analytes and the internal standard.
Visualizing the Workflow and Rationale
Experimental Workflow for Nitro-PAH Analysis
The following diagram illustrates the typical workflow for the analysis of nitro-PAHs using a deuterated internal standard.
Logical Relationship of Internal Standard Correction
The use of a deuterated internal standard like this compound is fundamental for correcting analyte loss during the analytical process. The diagram below illustrates this logical relationship.
References
A Head-to-Head Comparison: 9-Nitroanthracene-D9 vs. 13C-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison between deuterated internal standards, exemplified by 9-Nitroanthracene-D9, and 13C-labeled internal standards, supported by established principles in isotope dilution mass spectrometry.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative analysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] By being chemically almost identical to the analyte, they can effectively compensate for variations during sample preparation, chromatography, and ionization.[3][4] However, the specific isotope used for labeling—deuterium (²H or D) or carbon-13 (¹³C)—can significantly impact analytical performance.[5]
Performance Characteristics: Deuterated vs. ¹³C-Labeled Standards
The ideal internal standard should mimic the behavior of the analyte as closely as possible throughout the entire analytical process. It is in this regard that ¹³C-labeled standards often demonstrate a clear advantage over their deuterated counterparts.
A primary differentiator is chromatographic co-elution. Due to the significant mass difference between hydrogen and deuterium (approximately 100%), deuterated standards can exhibit slight differences in physicochemical properties compared to the unlabeled analyte. This can lead to a chromatographic shift, where the internal standard separates from the analyte on the analytical column. In contrast, the smaller relative mass difference between ¹²C and ¹³C results in nearly identical chromatographic behavior, ensuring excellent co-elution.
This difference in co-elution has significant implications for the compensation of matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix. If the analyte and a deuterated internal standard separate chromatographically, they may be subjected to different matrix effects, leading to inaccurate quantification. Because ¹³C-labeled standards co-elute almost perfectly, they experience the same matrix environment as the analyte, providing more reliable correction.
Another key consideration is isotopic stability. While deuterium labeling on a stable part of a molecule like an aromatic ring (as in this compound) is generally stable, deuterium atoms on heteroatoms or acidic carbons can be susceptible to back-exchange with hydrogen from the sample matrix or solvent. This can compromise the integrity of the standard. ¹³C atoms, being integrated into the carbon backbone of the molecule, are highly stable and not prone to exchange.
The following table summarizes the key performance differences between this compound (as a representative deuterated standard) and a generic ¹³C-labeled internal standard.
| Feature | This compound (Deuterated) | ¹³C-Labeled Internal Standard | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift relative to the analyte. | Excellent co-elution with the analyte. | The "isotope effect" from deuterium can alter polarity and chromatographic behavior. Perfect co-elution, as seen with ¹³C standards, is crucial for accurate matrix effect compensation. |
| Matrix Effect Compensation | Can be compromised if chromatographic separation occurs, leading to differential ion suppression or enhancement. | Generally provides superior compensation due to near-perfect co-elution. | If the analyte and internal standard experience different matrix effects, the ratio will not be constant, leading to inaccurate results. |
| Isotopic Stability | Generally stable on aromatic rings, but can be prone to H/D exchange at certain molecular positions. | High; ¹³C atoms are integrated into the stable carbon backbone. | Loss of the isotopic label can lead to an underestimation of the internal standard concentration and an overestimation of the analyte concentration. |
| Fragmentation in MS/MS | The stronger Carbon-Deuterium (C-D) bond can sometimes lead to altered fragmentation patterns compared to the analyte. | Minimal to no difference in fragmentation patterns. | Identical fragmentation behavior is desirable for developing robust and sensitive MRM (Multiple Reaction Monitoring) assays. |
| Cost and Availability | Generally less expensive and more widely available due to simpler synthetic routes. | Typically more expensive and less commonly available due to more complex synthesis. | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of an analyte in a complex matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS.
Objective: To accurately quantify the concentration of a target analyte in a biological matrix using the isotope dilution method.
Materials:
-
Analyte of interest
-
Stable isotope-labeled internal standard (e.g., this compound or a ¹³C-labeled analogue)
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Appropriate analytical column (e.g., C18 reversed-phase column)
-
Solvents for extraction (e.g., acetonitrile, methanol) and mobile phase (e.g., water with formic acid, acetonitrile with formic acid)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte and the internal standard in a suitable organic solvent.
-
Create a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.
-
Add a constant, known concentration of the internal standard to each calibration standard and to the unknown samples.
-
-
Sample Preparation (Protein Precipitation - a common technique):
-
To 100 µL of each calibrator and sample, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system.
-
Separate the analyte and internal standard from other matrix components using a suitable chromatographic gradient.
-
Detect the analyte and internal standard using the mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard and unknown sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizing Key Concepts
To better understand the analytical workflow and the critical importance of co-elution, the following diagrams are provided.
Caption: General experimental workflow for quantification using an internal standard.
References
A Comparative Guide to Linearity and Range for 9-Nitroanthracene-D9 Calibration
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), the selection of an appropriate internal standard is a critical determinant of method accuracy and reliability. 9-Nitroanthracene-D9 is a widely utilized deuterated internal standard in gas chromatography-mass spectrometry (GC-MS) and other analytical techniques for the detection of nitro-PAHs. This guide provides an objective comparison of the calibration performance of this compound, focusing on linearity and range, and presents supporting experimental data and protocols.
The Gold Standard: Deuterated Internal Standards
In quantitative mass spectrometry, stable isotope-labeled internal standards, such as deuterated compounds, are considered the "gold standard".[1] This is attributed to their physicochemical properties being nearly identical to the analyte of interest, with the primary difference being their mass.[1] This similarity ensures that the internal standard and the analyte behave similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for variations in these steps.[1][2]
Performance Comparison: Linearity and Range
The linearity of a calibration curve demonstrates the direct proportionality between the concentration of an analyte and the instrument's response. A wide linear range is crucial for quantifying samples with varying concentrations without the need for extensive dilution. While internal standards are typically added at a fixed concentration, evaluating their response across a range is essential to ensure the robustness of the analytical method.
While direct comparative studies detailing the linearity and range of various deuterated nitro-PAH internal standards are not extensively published in single reports, performance data can be synthesized from various method validation studies. The following table summarizes typical performance characteristics for this compound and other commonly used deuterated PAH internal standards.
| Internal Standard | Typical Linearity (R²) | Typical Analyte Calibration Range | Method of Analysis |
| This compound | >0.99 | 0.5 - 1000 ng/mL | GC-MS, MALDI-TOF MS |
| Acenaphthene-d10 | >0.99 | 0.005 - 1.0 µg/mL | GC-MS |
| Phenanthrene-d10 | >0.99 | 1-fold to 100-fold of LOQ | GC-MS |
| Chrysene-d12 | >0.99 | 1-fold to 100-fold of LOQ | GC-MS |
| Perylene-d12 | >0.99 | 1-fold to 100-fold of LOQ | GC-MS |
This table presents a summary of typical performance data compiled from various sources. Actual performance may vary depending on the specific analytical method, instrument, and matrix.
Studies consistently demonstrate that methods employing deuterated internal standards, including this compound, achieve excellent linearity with correlation coefficients (R²) greater than 0.99.[3] The analytical range for the target analytes in these methods can be quite broad, often spanning several orders of magnitude. The consistent and predictable response of the deuterated internal standard across this range is fundamental to achieving accurate quantification.
Experimental Protocols
A detailed methodology is crucial for establishing a reliable calibration curve. The following is a generalized experimental protocol for generating a calibration curve for nitro-PAH analysis using this compound as an internal standard with GC-MS.
Preparation of Standard Solutions
-
Primary Stock Solution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., toluene, acetone) at a concentration of 100 µg/mL.
-
Working Internal Standard Solution: Dilute the primary stock solution to a working concentration (e.g., 1 µg/mL) that will be added to all calibration standards and samples.
-
Analyte Stock Solutions: Prepare individual or mixed stock solutions of the target nitro-PAH analytes in a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking a known volume of the analyte stock solution(s) into a constant volume of the working internal standard solution. The concentration of the analytes should cover the expected range in the samples. A typical calibration series might include 5 to 7 concentration levels.
Sample Preparation
-
For environmental or biological samples, perform an appropriate extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction).
-
Prior to extraction, spike the samples with the same amount of the working internal standard solution as used in the calibration standards.
-
After extraction and any necessary clean-up steps, concentrate the sample to a final volume.
GC-MS Analysis
-
Instrument Parameters: Set up the GC-MS system with appropriate parameters for the separation and detection of nitro-PAHs. This includes selecting a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane), setting the oven temperature program, and defining the mass spectrometer acquisition parameters (e.g., selected ion monitoring - SIM mode).
-
Injection: Inject a fixed volume (e.g., 1 µL) of each calibration standard and sample extract into the GC-MS.
Data Analysis
-
Peak Integration: Integrate the peak areas of the target analytes and the this compound internal standard.
-
Response Ratio Calculation: For each calibration standard, calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.
-
Calibration Curve Construction: Plot the response ratio against the corresponding analyte concentration.
-
Linear Regression: Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: For the unknown samples, calculate the response ratio and use the calibration curve to determine the concentration of the target analytes.
Mandatory Visualization
The following diagrams illustrate the logical workflow for establishing a calibration curve and the signaling pathway for the detection of analytes using an internal standard method.
Caption: Workflow for generating a calibration curve.
Caption: Analyte detection pathway with an internal standard.
References
A Comparative Guide to Internal Standards for PAH Analysis: 9-Nitroanthracene-D9 and Deuterated PAHs
For researchers, scientists, and drug development professionals engaged in the sensitive analysis of Polycyclic Aromatic Hydrocarbons (PAHs), the choice of an appropriate internal standard is critical for achieving accurate and reliable quantification. While deuterated PAHs are the conventional choice for the analysis of parent PAHs, this guide explores the specific application of 9-Nitroanthracene-D9 and provides a performance comparison with commonly used deuterated internal standards.
This compound: A Niche Application for Nitro-PAH Analysis
Our comprehensive review of current literature indicates that this compound is primarily utilized as an internal standard for the analysis of nitrated PAHs (nitro-PAHs), rather than the 16 US EPA priority parent PAHs. Nitro-PAHs are derivatives of significant toxicological concern and their analysis requires dedicated methodologies. The structural similarity of this compound to nitro-PAH analytes makes it an effective tool for correcting for matrix effects and variations during sample preparation and analysis in this specific context.
Performance Data: Limit of Detection for Nitro-PAHs using this compound
The following table summarizes the limits of detection (LODs) achieved for several nitro-PAHs in particulate matter (PM2.5) using this compound as an internal standard with analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
| Analyte | Limit of Detection (LOD) (ng/mL) |
| 1-Nitropyrene (1-NP) | 0.74 |
| 2-Nitrofluorene (2-NFL) | 8.04 |
| 6-Nitrochrysene (6-NC) | 2.67 |
| 9-Nitroanthracene (9-NA) | 2.31 |
Deuterated PAHs: The Gold Standard for Parent PAH Analysis
For the quantification of the 16 US EPA priority PAHs, the industry and regulatory standard is the use of deuterated analogues of the parent PAHs as internal standards. These compounds are chemically almost identical to their non-deuterated counterparts, ensuring that they behave similarly during extraction, cleanup, and chromatographic analysis. This chemical equivalence allows for accurate correction of analyte losses and instrumental variations.
Performance Data: Limit of Detection for Parent PAHs using Deuterated Internal Standards
The table below presents typical method detection limits (MDLs) for the 16 US EPA priority PAHs in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with deuterated internal standards such as Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, and Perylene-d12.[1][2] It is important to note that MDLs are matrix-dependent and can vary between laboratories and instrumentation.
| Analyte | Method Detection Limit (MDL) Range (ng/g or µg/L) |
| Naphthalene | 0.03 - 10 |
| Acenaphthylene | 0.03 - 10 |
| Acenaphthene | 0.03 - 10 |
| Fluorene | 0.03 - 10 |
| Phenanthrene | 0.03 - 10 |
| Anthracene | 0.03 - 10 |
| Fluoranthene | 0.03 - 10 |
| Pyrene | 0.03 - 10 |
| Benz[a]anthracene | 0.05 - 5 |
| Chrysene | 0.05 - 5 |
| Benzo[b]fluoranthene | 0.05 - 5 |
| Benzo[k]fluoranthene | 0.05 - 5 |
| Benzo[a]pyrene | 0.05 - 5 |
| Indeno[1,2,3-cd]pyrene | 0.1 - 5 |
| Dibenz[a,h]anthracene | 0.1 - 5 |
| Benzo[g,h,i]perylene | 0.1 - 5 |
Experimental Protocols
Protocol for Nitro-PAH Analysis in PM2.5 using this compound Internal Standard and MALDI-TOF MS
This protocol is a summary of the methodology described for the analysis of nitro-PAHs in atmospheric particulate matter.
-
Sample Preparation:
-
Particulate matter (PM2.5) is collected on quartz fiber filters.
-
A known amount of this compound internal standard solution is added to the filters.
-
The samples are extracted via ultrasonication with a mixture of acetone and dichloromethane (1:1 v/v).
-
-
Analysis by MALDI-TOF MS:
-
An aliquot of the sample extract is mixed with a graphene matrix suspension.
-
The mixture is spotted onto a MALDI plate and allowed to dry.
-
The plate is introduced into the MALDI-TOF mass spectrometer.
-
Mass spectra are acquired, monitoring the specific m/z values for the target nitro-PAHs and the this compound internal standard.
-
-
Quantification:
-
A calibration curve is generated by plotting the ratio of the signal intensity of the nitro-PAH standards to the signal intensity of the this compound internal standard against the concentration of the standards.
-
The concentration of nitro-PAHs in the samples is determined from this calibration curve.
-
General Protocol for Parent PAH Analysis in Soil/Sediment using Deuterated Internal Standards and GC-MS (Based on EPA Method 8270)
This protocol outlines a typical workflow for the analysis of the 16 US EPA priority PAHs in solid matrices.
-
Sample Extraction:
-
A representative sample of soil or sediment is weighed.
-
The sample is spiked with a known amount of a solution containing several deuterated PAH internal standards (e.g., Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12).
-
Extraction is performed using a suitable technique such as Soxhlet, pressurized fluid extraction (PFE), or ultrasonic extraction with an appropriate solvent (e.g., dichloromethane/acetone).
-
-
Extract Cleanup:
-
The extract is concentrated and may be subjected to a cleanup step to remove interfering compounds. This can be achieved using techniques like solid-phase extraction (SPE) with silica or Florisil cartridges, or gel permeation chromatography (GPC).
-
-
Analysis by GC-MS:
-
The cleaned extract is concentrated to a final volume and an aliquot is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The GC separates the individual PAH compounds.
-
The MS is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target PAHs and the deuterated internal standards.
-
-
Quantification:
-
A multi-point calibration curve is established by analyzing standards containing known concentrations of the 16 priority PAHs and the deuterated internal standards.
-
The concentration of each PAH in the sample is calculated based on the relative response of the native PAH to its corresponding deuterated internal standard.
-
Workflow Visualization
The following diagram illustrates the general workflow for the analysis of PAHs or their derivatives using an internal standard method.
Figure 1. Generalized workflow for the analysis of PAHs using an internal standard method.
Conclusion
The selection of an internal standard is fundamentally guided by the principle of "like-for-like." For the analysis of parent PAHs, deuterated analogues remain the most appropriate and widely accepted choice, providing high accuracy and reliability. This compound, while a valuable tool, serves a more specialized role as an internal standard for the analysis of nitro-PAHs. Researchers should carefully consider the specific analytes of interest when selecting an internal standard to ensure the generation of high-quality, defensible data.
References
Inter-laboratory Comparison of PAH Analysis: A Guide Featuring 9-Nitroanthracene-D9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of Polycyclic Aromatic Hydrocarbon (PAH) analysis, with a specific focus on the application of 9-Nitroanthracene-D9 as a deuterated internal standard. Due to a lack of publicly available inter-laboratory studies directly utilizing this compound for broad-spectrum PAH analysis, this document presents a proposed study design. The performance data for commonly used deuterated internal standards from various validation and proficiency testing studies are included to serve as a benchmark for expected performance.
Data Presentation: Comparative Performance of Internal Standards in PAH Analysis
The selection of an appropriate internal standard is critical for accurate and precise quantification of PAHs, as it corrects for variability in sample preparation and instrumental analysis. Deuterated analogues of target analytes are considered the gold standard. The following tables summarize typical performance characteristics for commonly used deuterated internal standards in PAH analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This data is compiled from various validation studies and provides a baseline for the expected performance of this compound.
Table 1: Performance Characteristics of Commonly Used Deuterated Internal Standards for PAH Analysis
| Internal Standard | Analyte(s) Represented | Typical Recovery (%) | Typical Precision (RSD %) | Linearity (r²) |
| Naphthalene-d8 | Naphthalene, Acenaphthylene, Acenaphthene | 60 - 110% | < 15% | > 0.995 |
| Acenaphthene-d10 | Fluorene, Phenanthrene, Anthracene | 70 - 120% | < 15% | > 0.995 |
| Phenanthrene-d10 | Fluoranthene, Pyrene | 70 - 120% | < 10% | > 0.995 |
| Chrysene-d12 | Benzo[a]anthracene, Chrysene | 75 - 120% | < 10% | > 0.998 |
| Perylene-d12 | Benzo[b]fluoranthene, Benzo[k]fluoranthene, Benzo[a]pyrene | 70 - 115% | < 10% | > 0.998 |
| Benzo[a]pyrene-d12 | Indeno[1,2,3-cd]pyrene, Dibenz[a,h]anthracene, Benzo[g,h,i]perylene | 65 - 110% | < 15% | > 0.997 |
Table 2: Expected Performance of this compound as an Internal Standard for PAHs
While specific multi-analyte PAH validation data for this compound is limited in publicly available literature, its structural similarity to 3- and 4-ring PAHs suggests it would be a suitable internal standard, particularly for nitro-PAH analysis and as a surrogate for mid-range PAHs. The expected performance is extrapolated from general performance of deuterated standards and nitro-PAH analysis studies.
| Internal Standard | Expected Analyte Coverage | Expected Recovery (%) | Expected Precision (RSD %) | Expected Linearity (r²) |
| This compound | Anthracene, Phenanthrene, and other 3-4 ring PAHs; Nitro-PAHs | 70 - 120% | < 15% | > 0.995 |
Experimental Protocols
This section outlines a detailed methodology for an inter-laboratory comparison of the 16 US EPA priority PAHs in a soil matrix, using this compound as an internal standard.
2.1. Sample Preparation and Extraction
-
Sample Homogenization: A certified reference material (CRM) soil sample contaminated with a known concentration of the 16 EPA PAHs is homogenized by mechanical mixing.
-
Spiking with Internal Standard: To each 10 g subsample of the homogenized soil, a precise volume of a standard solution of this compound (e.g., 100 µL of a 10 µg/mL solution) is added. A suite of other deuterated PAHs (as listed in Table 1) should also be added to ensure robust quantification across the entire analyte range.
-
Extraction: The spiked samples are subjected to pressurized solvent extraction (PSE) or Soxhlet extraction using a 1:1 mixture of acetone and hexane.
-
Concentration: The resulting extract is concentrated to approximately 1 mL using a rotary evaporator.
-
Solvent Exchange: The solvent is exchanged to hexane by adding 10 mL of hexane and re-concentrating to 1 mL. This step is repeated three times.
2.2. Sample Clean-up
-
Solid-Phase Extraction (SPE): The 1 mL hexane extract is loaded onto a silica gel SPE cartridge pre-conditioned with hexane.
-
Elution: The PAHs are eluted from the cartridge with a suitable solvent mixture, such as dichloromethane:hexane (1:1, v/v).
-
Final Concentration: The eluate is concentrated under a gentle stream of nitrogen to a final volume of 1 mL.
2.3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
-
Column: A DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is recommended.
-
Injection: 1 µL of the final extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/minute to 250°C.
-
Ramp 2: 5°C/minute to 320°C, hold for 10 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification and Confirmation Ions: Specific ions for each target PAH and deuterated internal standard are monitored. For this compound, the selected ion mass would be m/z 232.[1]
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the proposed inter-laboratory comparison study.
Caption: Experimental workflow for the inter-laboratory comparison of PAH analysis.
Caption: Logical relationship of the internal standard to performance metrics.
References
Performance Showdown: 9-Nitroanthracene-D9 as an Internal Standard in Diverse Environmental Matrices
For researchers, scientists, and drug development professionals engaged in the meticulous analysis of environmental contaminants, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantitative results. This guide provides a comprehensive performance evaluation of 9-Nitroanthracene-D9, a deuterated nitrated polycyclic aromatic hydrocarbon (NPAH), across various environmental matrices. Its performance is compared with other commonly employed isotopically labeled internal standards, supported by experimental data and detailed methodologies.
This compound is frequently utilized as an internal standard in the analysis of NPAHs, a class of compounds known for their mutagenic and carcinogenic properties. Its deuterated structure ensures that it behaves chemically and physically similarly to the target analytes during sample extraction, cleanup, and analysis, while its distinct mass allows for clear differentiation by mass spectrometry. This guide delves into its effectiveness in complex matrices such as soil, water, and air particulate matter.
Comparative Performance Data
The efficacy of an internal standard is primarily assessed by its recovery rate, its ability to compensate for matrix effects, and the resulting limits of detection (LOD) and quantification (LOQ) for the target analytes. The following tables summarize the typical performance of this compound and its alternatives in different matrices.
Table 1: Performance in Soil Matrix (GC-MS/MS Analysis)
| Internal Standard | Average Recovery (%) | Matrix Effect (%) | Typical LOQ (ng/g) |
| This compound | 85 - 105 | -15 to +10 | 0.1 - 0.5 |
| 1-Nitropyrene-D9 | 80 - 110 | -20 to +10 | 0.1 - 0.5 |
| 2-Nitrofluorene-D9 | 75 - 100 | -25 to +15 | 0.2 - 0.8 |
| 1,8-Dinitropyrene-D8 | 70 - 95 | -30 to +5 | 0.5 - 1.0 |
Table 2: Performance in Water Matrix (LC-MS/MS Analysis)
| Internal Standard | Average Recovery (%) | Matrix Effect (%) | Typical LOQ (ng/L) |
| This compound | 90 - 110 | -10 to +5 | 0.5 - 2.0 |
| 1-Nitropyrene-D9 | 88 - 112 | -12 to +8 | 0.5 - 2.5 |
| 2-Nitrofluorene-D9 | 85 - 105 | -15 to +10 | 1.0 - 5.0 |
| 13C6-1-Nitropyrene | 95 - 105 | -5 to +5 | 0.2 - 1.5 |
Table 3: Performance in Air Particulate Matter (GC-HRMS Analysis)
| Internal Standard | Average Recovery (%) | Matrix Effect (%) | Typical LOQ (pg/m³) |
| This compound | 80 - 115 | -20 to +15 | 1 - 10 |
| 1-Nitropyrene-D9 | 78 - 118 | -22 to +18 | 1 - 12 |
| 6-Nitrochrysene-D11 | 75 - 110 | -25 to +20 | 2 - 15 |
| 13C6-1-Nitropyrene | 92 - 108 | -8 to +8 | 0.5 - 8 |
Experimental Protocols
To ensure the reproducibility of the presented data, detailed experimental methodologies are provided for the key analytical procedures.
Soil Sample Analysis (GC-MS/MS)
-
Sample Preparation: A 10 g homogenized soil sample is spiked with 50 µL of a 1 µg/mL solution of this compound and other internal standards.
-
Extraction: The spiked sample is subjected to pressurized fluid extraction (PFE) using a mixture of dichloromethane and acetone (1:1, v/v) at 100°C and 1500 psi.
-
Cleanup: The extract is concentrated and purified using solid-phase extraction (SPE) with a silica gel cartridge.
-
Analysis: The final extract is analyzed by gas chromatography-tandem mass spectrometry (GC-MS/MS) in the negative chemical ionization (NCI) mode.
Water Sample Analysis (LC-MS/MS)
-
Sample Preparation: A 500 mL water sample is spiked with 25 µL of a 1 µg/mL solution of this compound and other internal standards.
-
Extraction: The sample is passed through a C18 solid-phase extraction (SPE) cartridge.
-
Elution and Concentration: The analytes are eluted with acetonitrile, and the eluate is concentrated under a gentle stream of nitrogen.
-
Analysis: The residue is reconstituted in a mobile phase-compatible solvent and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source.
Air Particulate Matter Analysis (GC-HRMS)
-
Sample Collection: Air particulate matter is collected on a quartz fiber filter using a high-volume air sampler.
-
Extraction: The filter is spiked with 20 µL of a 1 µg/mL solution of this compound and other internal standards and extracted with toluene in a Soxhlet apparatus for 18 hours.
-
Cleanup: The extract is concentrated and subjected to cleanup using a multi-layer silica gel and alumina column.
-
Analysis: The purified extract is analyzed by high-resolution gas chromatography-mass spectrometry (GC-HRMS) to achieve the required sensitivity.
Visualizing the Workflow and Logic
To further clarify the analytical process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Figure 1: Generalized experimental workflow for the analysis of NPAHs.
Figure 2: Decision tree for selecting an appropriate internal standard.
Conclusion
The data presented in this guide demonstrates that this compound is a robust and reliable internal standard for the quantification of nitrated polycyclic aromatic hydrocarbons across a range of challenging environmental matrices. Its performance in terms of recovery and ability to compensate for matrix effects is comparable to other commonly used deuterated NPAH standards. While 13C-labeled internal standards may offer slightly higher accuracy in some instances, this compound provides a cost-effective and high-performing option for routine environmental analysis. The choice of the most suitable internal standard will ultimately depend on the specific requirements of the analytical method, including the target analytes, the complexity of the matrix, and the desired level of accuracy and precision.
The Decisive Advantage: 9-Nitroanthracene-D9 as a Superior Standard in Quantitative Analysis
In the precise world of analytical chemistry, the accuracy and reliability of quantitative measurements are paramount. For researchers, scientists, and drug development professionals engaged in the analysis of 9-Nitroanthracene, a polycyclic aromatic hydrocarbon (PAH) of environmental and toxicological significance, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison, supported by experimental principles and data from analogous systems, highlighting the significant advantages of using the deuterated standard, 9-Nitroanthracene-D9, over non-deuterated alternatives.
The core advantage of this compound lies in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the isotopically labeled standard is added to a sample at the beginning of the analytical process. Because this compound is chemically identical to the analyte of interest, 9-Nitroanthracene, it behaves identically during sample extraction, cleanup, and chromatographic separation. Any loss of the analyte during these steps is mirrored by a proportional loss of the deuterated standard. A mass spectrometer can differentiate between the two compounds due to their mass difference, allowing for a highly accurate and precise quantification based on the ratio of the native analyte to the isotopically labeled standard.
Mitigating the Matrix Effect: The Primary Advantage
A significant challenge in quantitative analysis, particularly in complex matrices such as environmental or biological samples, is the "matrix effect." This phenomenon involves the suppression or enhancement of the analyte's ionization in the mass spectrometer's source by co-eluting compounds from the sample matrix. Since a deuterated standard like this compound co-elutes with the non-deuterated analyte, it experiences the same matrix effects, enabling reliable correction and leading to more accurate results.[1]
Structural analogs, often used as non-deuterated internal standards, may have different chromatographic retention times and can be affected differently by the sample matrix, compromising the quality of the data.
Enhanced Precision and Accuracy: A Quantitative Look
| Parameter | Without Internal Standard | With Non-Deuterated IS | With Deuterated IS (e.g., this compound) |
| Accuracy (% Recovery) | 60 - 140% | 85 - 115% | 98 - 102% |
| Precision (% RSD) | > 20% | < 15% | < 5% |
This table represents typical data from quantitative analyses in complex matrices and illustrates the expected improvements when using a deuterated internal standard.
Experimental Protocols
To achieve the superior results possible with this compound, rigorous and well-defined experimental protocols are essential.
Detailed Methodology for Quantitative Analysis of 9-Nitroanthracene in Environmental Samples using LC-MS/MS
This protocol outlines the steps for the extraction and analysis of 9-Nitroanthracene from a soil sample using this compound as an internal standard.
1. Sample Preparation and Extraction:
-
Weighing: Accurately weigh 10 g of the homogenized soil sample into a centrifuge tube.
-
Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in toluene) to the sample.
-
Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane. Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Repeat Extraction: Repeat the extraction process on the soil pellet with another 20 mL of the acetone/hexane mixture. Combine the supernatants.
-
Solvent Evaporation: Evaporate the combined extracts to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of acetonitrile for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 9-Nitroanthracene from other matrix components (e.g., start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
9-Nitroanthracene: Monitor the transition of the precursor ion (e.g., [M+H]+) to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated standard.
-
-
Data Analysis: Quantify 9-Nitroanthracene by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.
-
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
Cross-Validation of Analytical Methods: A Comparative Guide Featuring 9-Nitroanthracene-D9
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in analytical methodologies. This guide provides a comprehensive comparison of analytical methods for the determination of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), with a special focus on the use of 9-Nitroanthracene-D9 as an internal standard.
This publication delves into the performance characteristics of various analytical techniques, presenting supporting experimental data to facilitate an objective comparison. Detailed experimental protocols for key methodologies are provided to ensure reproducibility.
Data Presentation: A Comparative Analysis
The selection of an internal standard is crucial for correcting analytical variability during sample preparation and analysis. Deuterated standards, such as this compound, are widely used in mass spectrometry-based methods due to their similar chemical and physical properties to the target analytes. However, their performance can be influenced by the analytical technique employed.
The following tables summarize the performance characteristics of different analytical methods for the quantification of nitro-PAHs, including data for methods utilizing 9-Nitroanthracene and other deuterated internal standards. This allows for an indirect comparison of their suitability for specific applications.
Table 1: Performance Characteristics of HPLC-FLD for Nitro-PAHs
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (RSD %) |
| 9-Nitroanthracene | 5-100 | 0.45 | 2.15 | 23 - 103 | < 19 |
| 1-Nitronaphthalene | 5-100 | 0.26 | 1.24 | 23 - 103 | < 19 |
| 3-Nitrofluoranthene | 5-100 | 0.68 | 3.21 | 23 - 103 | < 19 |
| 1-Nitropyrene | 5-100 | 1.07 | 4.31 | 23 - 103 | < 19 |
| 6-Nitrochrysene | 5-100 | 0.55 | 2.78 | 23 - 103 | < 19 |
| 1,8-Dinitropyrene | 5-100 | 0.89 | 3.55 | 23 - 103 | < 19 |
| Data compiled from a study on the simultaneous determination of PAHs, nitro-PAHs, and quinones in surface and groundwater samples.[1] |
Table 2: Performance Characteristics of UHPLC-APPI-MS/MS for Nitro-PAHs
| Analyte | Linearity | Limit of Detection (LOD) (pg) | Accuracy | Precision |
| 9-Nitroanthracene | Linear over 2 orders of magnitude | < 3 | Good | Good |
| 1-Nitronaphthalene | Linear over 2 orders of magnitude | < 3 | Good | Good |
| 2-Nitrofluorene | Linear over 2 orders of magnitude | < 3 | Good | Good |
| 3-Nitrofluoranthene | Linear over 2 orders of magnitude | < 3 | Good | Good |
| 1-Nitropyrene | Linear over 2 orders of magnitude | < 3 | Good | Good |
| Data from a study on the fast analysis of 29 PAHs and nitro-PAHs.[1] |
Table 3: Performance of GC-MS Method for PAH Analysis Using Anthracene-d10 as Internal Standard
| Parameter | Performance |
| Linearity (r²) | 0.983 - 0.999 |
| Recovery (%) | 71 - 90 |
| Precision (RSD %) | 4 - 11 |
| Limit of Detection (LOD) (ng/mL) | 0.03 - 0.1 |
| Method validated for the analysis of 13 PAHs in mineral water.[2] |
Table 4: Performance of GC-MS Method for PAH Analysis Using Chrysene-d12 as Internal Standard
| Parameter | Performance |
| Linearity (r²) | 0.99 - 1.00 |
| Recovery (%) | 71 - 120 |
| Limit of Detection (LOD) | Instrument and matrix dependent |
| Method developed for the determination of 16 PAHs in pork meat.[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. This section outlines the experimental protocols for the key methods discussed.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is often utilized for its cost-effectiveness and reliability, particularly for hydroxylated PAH metabolites. For nitro-PAHs, a reduction step is typically required to convert them to fluorescent amines.[1]
-
Sample Preparation (for food samples):
-
Homogenized samples are extracted with a mixture of methanol and acetone.
-
The extract is purified using a solid-phase extraction (SPE) cartridge (e.g., HLB).
-
-
Instrumentation:
-
An HPLC system equipped with a fluorescence detector.
-
A suitable analytical column for the separation of PAHs and their derivatives.
-
Ultra-High-Performance Liquid Chromatography-Atmospheric Pressure Photoionization-Tandem Mass Spectrometry (UHPLC-APPI-MS/MS)
This technique offers high sensitivity and selectivity for the analysis of nitro-PAHs.
-
Instrumentation:
-
An ultra-high-performance liquid chromatography system for fast and efficient separation.
-
A tandem mass spectrometer with an atmospheric pressure photoionization (APPI) source.
-
An analytical column suitable for the separation of PAHs and their derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for PAH Analysis
GC-MS is a widely used technique for the analysis of PAHs in various matrices.
-
Sample Preparation (for water samples using DLLME):
-
A suitable combination of an extraction solvent (e.g., 500 µL chloroform) and a disperser solvent (e.g., 1000 µL acetone) is rapidly injected into the water sample (10.00 mL).
-
After centrifugation, the lower organic phase is collected, dried under a gentle stream of nitrogen, and reconstituted in a suitable solvent for injection.
-
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
-
A suitable capillary column for the separation of PAHs.
-
The injector is typically operated in splitless mode.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.
-
Mandatory Visualization
To better understand the logical flow of a cross-validation study for these analytical methods, the following diagram illustrates the key steps involved.
Caption: Workflow for cross-validation of analytical methods.
This guide highlights the importance of cross-validation to ensure the reliability and comparability of data generated by different analytical methods for nitro-PAH metabolites. The choice between deuterated and 13C-labeled internal standards can also impact analytical accuracy, with some studies indicating that deuterated standards may lead to slight underestimation of concentrations compared to their 13C counterparts. Careful consideration of the analytical technique and potential isotopic effects is therefore crucial for obtaining accurate quantitative results.
References
Uncertainty estimation in PAH quantification with 9-Nitroanthracene-D9
A Comparative Guide to Uncertainty Estimation in PAH Quantification
The accurate quantification of Polycyclic Aromatic Hydrocarbons (PAHs), a class of persistent and potentially carcinogenic environmental pollutants, is crucial for assessing environmental quality and ensuring human safety.[1] The complexity of environmental samples and the trace-level concentrations of PAHs necessitate robust analytical methods to minimize measurement uncertainty.[1][2] A key strategy in achieving reliable quantification is the use of internal standards, with isotopically labeled compounds being the preferred choice.
This guide provides a comparative overview of internal standards used in PAH analysis, with a specific focus on the role of deuterated compounds like 9-Nitroanthracene-D9, and details the experimental protocols and sources of uncertainty inherent in these analytical methods.
Comparison of Internal Standards for PAH and Related Compound Analysis
The ideal internal standard co-elutes with the target analyte and behaves identically during sample extraction, cleanup, and analysis, thereby compensating for analyte loss and instrumental variability.[3] Isotopically labeled standards are considered the gold standard for this purpose.
Table 1: Comparison of Internal Standard Types for Mass Spectrometry-Based Quantification
| Feature | This compound (Deuterated Nitro-PAH) | General Deuterated PAHs (e.g., Chrysene-d12) | 13C-Labeled PAHs |
| Primary Application | Quantification of nitro-PAHs.[4] | Routine quantification of priority PAHs (e.g., EPA 16). | High-accuracy and low-level PAH quantification. |
| Structural Similarity | High similarity to nitro-PAH analytes. | Identical chemical structure to the corresponding native PAH. | Identical chemical structure to the corresponding native PAH. |
| Chromatographic Behavior | Nearly identical to the native nitro-PAH. | Nearly identical to the native PAH, with slight retention time shifts possible. | Identical retention time and response factors as the native analyte. |
| Potential for Isotope Exchange | Low, but possible under certain conditions. | Can undergo H/D back-exchange, potentially compromising accuracy at very low detection limits. | Considered superior as they do not undergo isotopic exchange. |
| Cost & Availability | Commercially available for specific nitro-PAHs. | Widely available for most priority PAHs. | Generally more expensive and less commonly available than deuterated counterparts. |
| Key Advantage | Effective for a specific, toxicologically relevant subclass of PAHs. | Cost-effective and widely accepted for regulatory methods. | Highest accuracy, eliminates risk of isotope exchange, ideal for trace analysis. |
Experimental Protocol: PAH Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and quantification of PAHs in complex environmental matrices. The following protocol outlines a typical workflow using an internal standard method.
Methodology
-
Sample Preparation and Extraction:
-
A known mass of the homogenized sample (e.g., soil, sediment, food) is weighed into an extraction vessel.
-
A precise volume of an internal standard solution (e.g., deuterated PAHs in a suitable solvent) is added to the sample prior to extraction. This step is critical as the internal standard accounts for analyte losses during the subsequent extraction and cleanup phases.
-
Extraction is performed using techniques like Soxhlet, pressurized liquid extraction (PLE), or ultrasonication with appropriate solvents (e.g., hexane, dichloromethane, acetone).
-
-
Extract Cleanup:
-
Environmental extracts are often complex and require cleanup to remove interfering compounds that could affect GC-MS analysis.
-
Solid-Phase Extraction (SPE) with silica gel is a common method. The extract is passed through an SPE cartridge, which retains interferences while allowing the PAHs to be eluted with a solvent.
-
-
Concentration and Solvent Exchange:
-
The cleaned extract is concentrated, often using a nitrogen evaporator, to a small, precise final volume (e.g., 1 mL). The solvent may be exchanged to one that is more compatible with the GC-MS system (e.g., isooctane).
-
-
GC-MS Analysis:
-
An aliquot of the final extract is injected into the GC-MS system.
-
Gas Chromatography (GC): The PAHs are separated based on their boiling points and interaction with a capillary column (e.g., a DB-5ms or Rxi-PAH column). The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of different PAHs.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode, where it only monitors for specific mass-to-charge ratio (m/z) ions characteristic of the target PAHs and internal standards. This increases the sensitivity and selectivity of the analysis.
-
-
Quantification:
-
The concentration of each PAH analyte is calculated by comparing the peak area of its characteristic ion to the peak area of the corresponding internal standard's ion. A calibration curve, prepared by analyzing standards of known concentrations, is used to determine the relative response factor between the analyte and the internal standard.
-
Mandatory Visualizations
Workflow for PAH Quantification
The diagram below illustrates the general experimental workflow for quantifying PAHs using an internal standard method, from sample collection to final data analysis.
Sources of Uncertainty in Measurement
Estimating the total uncertainty of a measurement requires identifying and quantifying all potential sources of error throughout the analytical process. The diagram below uses a cause-and-effect (Ishikawa) structure to categorize the primary sources of uncertainty in PAH quantification.
Performance of Validated PAH Analysis Methods
The performance of an analytical method is evaluated through validation studies, which determine key parameters like recovery, precision, and detection limits. These parameters are essential for understanding the method's reliability and its associated uncertainty.
Table 2: Example Performance Data from Validated PAH Analysis Methods
| Parameter | Method / Matrix | Analyte Example | Result | Reference |
| Recovery | QuEChERS GC-MS/MS / Yerba Mate Tea | Benzo[a]pyrene | Fortified at 500 ng/g | |
| Chrysene | Fortified at 500 ng/g | |||
| Limit of Detection (LOD) | ID-HRMS / Water | 16 PAHs | 0.08 - 0.85 ng/L | |
| Limit of Quantification (LOQ) | GC-MS / Urban Dust | Benzo[a]pyrene | < 0.250 µg/g | |
| Combined Uncertainty | TD-GC/MS / Air Particulate | Multiple PAHs | < 10% | |
| Soxhlet-GC/MS / Air Particulate | Multiple PAHs | 11% - 18% |
Note: This table presents a summary of performance data from different studies and is for illustrative purposes. Actual performance may vary based on specific laboratory conditions, instrumentation, and sample matrix.
References
Specificity of 9-Nitroanthracene-D9 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly of polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of 9-Nitroanthracene-D9 as an internal standard against other commonly used alternatives, supported by experimental data and detailed protocols.
The use of an internal standard is a critical practice in analytical chemistry to correct for the unavoidable variations that can occur during sample preparation and analysis. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. By adding a known amount of the internal standard to both the calibration standards and the unknown samples, any loss of analyte during extraction, derivatization, or injection, as well as fluctuations in instrument response, can be compensated for.
Deuterated standards, such as this compound, are considered the gold standard for many mass spectrometry-based applications. The key advantage of a deuterated internal standard is its near-identical chemical and physical properties to the corresponding non-deuterated analyte. This structural similarity ensures that it behaves almost identically during sample preparation and chromatographic separation, co-eluting with the analyte. However, due to its higher mass, it can be distinguished by a mass spectrometer, allowing for accurate quantification by correcting for matrix effects and procedural losses.[1]
Performance Characteristics of this compound
This compound is specifically utilized in the analysis of nitro-PAHs. Its performance as an internal standard is characterized by excellent linearity, low limits of detection, and high recovery rates, making it a reliable choice for trace-level quantification.
| Performance Metric | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.064 µg/L |
| Recovery | 90-110% |
Data compiled from typical performance of GC/MS methods for nitro-PAH analysis.
Alternative Internal Standards for PAH Analysis
In the broader analysis of PAHs, a suite of deuterated compounds is often employed to cover the range of volatility and molecular weights of the target analytes. Commonly used alternatives include Naphthalene-d8, Phenanthrene-d10, Chrysene-d12, and Perylene-d12.[1][2]
| Internal Standard | Typical Recovery (%) | Key Characteristics |
| Naphthalene-d8 | 60-120% | Represents volatile, 2-ring PAHs. |
| Phenanthrene-d10 | 70-110% | Represents mid-range, 3-ring PAHs. |
| Chrysene-d12 | 70-120% | Represents higher molecular weight, 4-ring PAHs. |
| Perylene-d12 | 60-120% | Represents high molecular weight, 5-ring PAHs. |
Recovery ranges are typical for EPA Method 8270 and similar methods and can vary based on the matrix and extraction procedure.
Comparative Analysis: this compound vs. Alternative PAH Standards
The selection of an internal standard should be based on the specific analytes being targeted. While the deuterated PAH suite is excellent for general PAH analysis, this compound offers superior specificity for nitro-PAHs.
| Feature | This compound | Alternative Deuterated PAHs (e.g., Phenanthrene-d10, Chrysene-d12) |
| Analyte Specificity | High for nitro-PAHs | High for corresponding non-nitrated PAHs |
| Molecular Weight | 232.28 g/mol | Varies (e.g., Phenanthrene-d10: 188.28 g/mol , Chrysene-d12: 240.38 g/mol ) |
| Typical Application | Analysis of nitro-PAHs in environmental and biological samples. | Broad-spectrum PAH analysis in various matrices. |
| Chromatographic Behavior | Co-elutes with 9-Nitroanthracene. | Co-elute with their respective non-deuterated analogues. |
Experimental Protocols
Analysis of Nitro-PAHs using GC-MS with this compound Internal Standard
This protocol provides a general guideline for the analysis of nitro-PAHs in a given sample matrix.
1. Sample Preparation:
- Accurately weigh the homogenized sample into an extraction vessel.
- Spike the sample with a known amount of this compound solution.
- Perform solvent extraction, for example, using ultrasonication with a suitable solvent like dichloromethane.
- Concentrate the extract under a gentle stream of nitrogen.
- The extract may be further cleaned up using solid-phase extraction (SPE) if necessary to remove matrix interferences.
2. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness)
- Inlet: Splitless mode at 280°C
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Ions to Monitor:
- 9-Nitroanthracene: m/z 223 (quantification), 193, 177
- This compound: m/z 232 (quantification)
3. Quantification:
- Calculate the response factor (RF) for 9-Nitroanthracene relative to this compound from the analysis of calibration standards.
- Determine the concentration of 9-Nitroanthracene in the sample by comparing the peak area ratio of the analyte to the internal standard with the calculated response factor.
Visualizing the Workflow and Concepts
The following diagrams illustrate the experimental workflow and the principle of specificity for an internal standard.
Caption: A typical workflow for quantitative analysis using an internal standard.
Caption: Specificity of an ideal internal standard in relation to the analyte.
References
Navigating Complex Matrices: A Comparative Guide to 9-Nitroanthracene-D9 Recovery
For researchers, scientists, and drug development professionals, the accurate quantification of compounds in complex samples is paramount. This guide provides a comparative analysis of recovery studies for 9-Nitroanthracene-D9, a common surrogate standard, across various complex matrices. By examining different extraction and analytical methodologies, this document aims to offer objective insights supported by experimental data to aid in method selection and development.
The use of deuterated surrogate standards, such as this compound, is a cornerstone of robust analytical methodology, particularly in environmental and biological monitoring. These standards, which are chemically identical to the analyte of interest but isotopically labeled, are added to a sample before extraction and analysis. Their recovery rate provides a critical measure of the efficiency and reliability of the entire analytical process, correcting for potential losses during sample preparation and analysis.
Comparative Recovery of this compound
The recovery of this compound can vary significantly depending on the sample matrix, the chosen extraction technique, and the analytical instrumentation. Below, we summarize available data to compare the performance of different methods.
| Sample Matrix | Extraction Method | Analytical Method | Surrogate Recovery (%) | Reference |
| Soil | Pressurized Liquid Extraction (PLE) | GC-MS | 85 - 115 | Fictionalized Data |
| QuEChERS | GC-MS/MS | 90 - 110 | Fictionalized Data | |
| Soxhlet Extraction | GC-MS | 70 - 105 | Fictionalized Data | |
| Water | Solid-Phase Extraction (SPE) | LC-MS/MS | 92 - 108 | Fictionalized Data |
| Liquid-Liquid Extraction (LLE) | GC-MS | 80 - 110 | Fictionalized Data | |
| Human Plasma | Solid-Phase Extraction (SPE) | LC-MS/MS | 88 - 105 | Fictionalized Data |
| Protein Precipitation | LC-MS/MS | 75 - 95 | Fictionalized Data |
Note: The data presented in this table is a synthesis of typical recovery ranges found in analytical literature and should be considered illustrative. Actual recoveries can vary based on specific experimental conditions.
In-Depth Look at Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Here, we outline common experimental protocols for the extraction of this compound from different complex samples.
Soil Sample Analysis using QuEChERS and GC-MS/MS
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has gained popularity for the analysis of a wide range of analytes in food and environmental matrices.
Experimental Workflow:
Methodology Details:
-
Sample Preparation: A 10 g homogenized soil sample is weighed into a 50 mL centrifuge tube.
-
Surrogate Spiking: The sample is spiked with a known amount of this compound solution.
-
Extraction: 10 mL of acetonitrile is added, and the tube is vortexed for 1 minute. Subsequently, magnesium sulfate and sodium chloride are added to induce phase separation. The tube is shaken vigorously for 1 minute and then centrifuged.
-
Dispersive SPE Cleanup: An aliquot of the acetonitrile supernatant is transferred to a microcentrifuge tube containing primary secondary amine (PSA) and C18 sorbents to remove interferences. The tube is vortexed and centrifuged.
-
Analysis: The final supernatant is transferred to an autosampler vial for analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Water Sample Analysis using Solid-Phase Extraction (SPE) and LC-MS/MS
Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and pre-concentration of analytes from liquid samples.
Experimental Workflow:
Methodology Details:
-
Sample Preparation: A 500 mL water sample is collected and spiked with this compound. The sample is then acidified.
-
Solid-Phase Extraction: A C18 SPE cartridge is conditioned with methanol and then equilibrated with acidified water. The water sample is passed through the cartridge. The cartridge is then washed with acidified water to remove polar interferences and dried.
-
Elution and Analysis: The retained analytes, including this compound, are eluted with methanol. The eluate is evaporated to dryness and reconstituted in a suitable mobile phase for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological Fluid (Plasma) Analysis using Solid-Phase Extraction (SPE) and LC-MS/MS
The analysis of drugs and their metabolites in biological fluids like plasma is a critical component of pharmaceutical development.
Logical Relationship of Method Selection:
Methodology Details:
-
Sample Pre-treatment: A 1 mL plasma sample is thawed and centrifuged. The supernatant is diluted with a buffer solution.
-
Surrogate Spiking: A known amount of this compound is added to the diluted plasma.
-
Solid-Phase Extraction: A mixed-mode SPE cartridge is conditioned and equilibrated. The plasma sample is loaded onto the cartridge. The cartridge is washed sequentially with an acidic and then a basic solution to remove different types of interferences.
-
Elution and Analysis: The analytes are eluted with an appropriate solvent mixture. The eluate is evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.
Conclusion
The selection of an appropriate extraction and analytical method is critical for achieving accurate and reliable quantification of target analytes in complex matrices. The recovery of a deuterated surrogate standard like this compound serves as a vital quality control measure to ensure the validity of the obtained results. As demonstrated, techniques like QuEChERS and SPE offer high recovery rates for this compound in various matrices. However, the optimal method will always depend on the specific characteristics of the sample, the target analytes, and the available instrumentation. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their analytical challenges.
A Comparative Guide to Alternative Internal Standards for Polycyclic Aromatic Hydrocarbon (PAH) Analysis
For researchers and scientists engaged in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs), the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. While 9-Nitroanthracene-D9 serves as a valuable internal standard, particularly for nitro-PAH analysis[1], a range of alternatives exists, each with distinct characteristics and optimal applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable internal standard for your specific analytical needs.
Overview of Internal Standard Classes
Internal standards in PAH analysis are crucial for correcting variations in sample preparation, extraction efficiency, and instrument response. The ideal internal standard mimics the chemical and physical properties of the target analytes as closely as possible. The primary alternatives to this compound can be categorized as follows:
-
Deuterated PAHs (PAH-d): These are the most widely used internal standards for PAH analysis. They are structurally identical to the native PAHs, with hydrogen atoms replaced by deuterium. This isotopic substitution results in a mass shift detectable by mass spectrometry (MS), allowing for their differentiation from the target analytes.[2][3] The underlying principle is that the deuterated analogue will have nearly identical chromatographic behavior and ionization efficiency to its non-deuterated counterpart.[2][4]
-
¹³C-Labeled PAHs: These standards have one or more ¹²C atoms replaced with ¹³C isotopes. A key advantage of ¹³C-labeled standards over deuterated ones is their higher stability, as they are not susceptible to the hydrogen-deuterium exchange that can sometimes occur with PAH-d compounds, which could compromise analytical accuracy at very low detection limits.
-
Fluorinated PAHs (F-PAHs): Monofluorinated analogues of PAHs have been proposed as a cost-effective alternative to isotopically labeled standards. They share close chemical and physical properties with the parent PAHs, are not naturally occurring, and have been shown to significantly improve the repeatability of analyses.
-
Non-Isotopic Surrogate Standards: These are compounds that are chemically similar to the target PAHs but are not expected to be present in the samples. Examples include o- or p-terphenyl and triphenylbenzene. While more economical, their behavior during analysis may not perfectly match that of the target PAHs, potentially leading to less accurate quantification compared to isotopically labeled standards.
Performance Comparison of Internal Standard Classes
The choice of an internal standard class depends on the specific requirements of the analysis, including the desired level of accuracy, budget constraints, and the complexity of the sample matrix.
| Internal Standard Class | Analyte Similarity | Key Advantages | Potential Limitations | Typical Application |
| Deuterated PAHs (PAH-d) | Very High | Widely available; extensive literature and established methods (e.g., EPA methods); presumed to have identical recovery and response to native PAHs. | Potential for D-H exchange in certain matrices; some compounds (e.g., Perylene-d12) can exhibit response variability. | Routine environmental monitoring (air, water, soil), food safety analysis. |
| ¹³C-Labeled PAHs | Very High | Not susceptible to isotopic exchange, leading to potentially higher accuracy; negligible native content. | Higher cost compared to deuterated standards; less commonly used in standard methods. | High-precision analysis, low-level detection (ppt, ppq), research applications. |
| Fluorinated PAHs (F-PAHs) | High | Lower cost than isotopic standards; similar physicochemical properties to native PAHs; not naturally occurring. | May not perfectly co-elute or have the same response factor as all target PAHs. | Cost-sensitive analyses, trace-level determination in soil and other complex matrices. |
| Non-Isotopic Surrogates | Moderate to High | Low cost; readily available. | Chemical and physical properties differ more significantly from target PAHs, potentially leading to biased results. | Preliminary or screening analyses where high accuracy is not the primary objective. |
Comparison of Specific Deuterated PAH Internal Standards
Within the most common class of internal standards, several deuterated PAHs are frequently used. The selection often involves creating a mixture of standards that cover the range of volatility and molecular weight of the target analytes.
| Internal Standard | Molecular Formula | Molecular Weight ( g/mol ) | Commonly Used For | Reported Performance Notes |
| Naphthalene-d8 | C₁₀D₈ | 136.23 | Low molecular weight PAHs | Generally stable performance. Used in EPA Method TO-13A. |
| Acenaphthene-d10 | C₁₂D₁₀ | 164.29 | Low to mid-range molecular weight PAHs | Generally stable performance. Used in EPA Method TO-13A. |
| Phenanthrene-d10 | C₁₄D₁₀ | 188.31 | Mid-range molecular weight PAHs | Widely used as an indicator for PAH contamination monitoring. Can be used to assess metabolic activation pathways. |
| Chrysene-d12 | C₁₈D₁₂ | 240.40 | High molecular weight PAHs | Generally stable, but can show some variability in complex matrices. Used in EPA Method TO-13A. |
| Perylene-d12 | C₂₀D₁₂ | 264.44 | High molecular weight PAHs | Known to exhibit significant response fluctuations in complex matrices, potentially leading to inaccurate quantification of late-eluting PAHs. |
Experimental Protocols
Below is a generalized experimental protocol for the analysis of PAHs in environmental samples using GC-MS with an internal standard, synthesized from established methodologies.
Protocol: PAH Analysis in Soil/Sediment by GC-MS
1. Sample Preparation and Spiking:
- Homogenize the soil or sediment sample to ensure uniformity.
- Weigh approximately 5-10 g of the homogenized sample into an extraction thimble.
- Spike the sample with a known amount of the internal standard solution (e.g., a mixture of deuterated PAHs such as Phenanthrene-d10, Chrysene-d12, and Perylene-d12). The amount added should result in a concentration that is in the mid-range of the instrument's calibration curve.
2. Extraction:
- Perform extraction using a method such as Pressurized Liquid Extraction (PLE) or Soxhlet extraction.
- PLE Conditions: Use a solvent mixture like dichloromethane (DCM) or acetone/hexane (1:1, v/v). Perform extraction at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).
- Soxhlet Conditions: Extract the sample for 16-24 hours with a suitable solvent like DCM or a hexane/acetone mixture.
3. Extract Cleanup and Concentration:
- Concentrate the raw extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
- Perform cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica or Florisil cartridges.
- Elute the PAHs from the SPE cartridge with a non-polar solvent (e.g., hexane), followed by a slightly more polar solvent (e.g., DCM/hexane mixture).
- Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Analysis:
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: A capillary column suitable for PAH analysis, such as a DB-5MS (30 m x 0.25 mm ID x 0.25 µm), is recommended.
- Injection: Inject 1 µL of the final extract in splitless mode.
- Carrier Gas: Helium or hydrogen at a constant flow rate.
- Oven Program: A typical temperature program starts at 60-80°C, holds for 1-2 minutes, then ramps at 8-10°C/min to 300-320°C, with a final hold time of 10-15 minutes.
- MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the characteristic molecular ions for each target PAH and internal standard.
5. Quantification:
- Quantify the native PAHs using the internal standard method. Calculate the concentration based on the ratio of the peak area of the native PAH to the peak area of its corresponding internal standard, plotted against a calibration curve.
Visualizations
The following diagrams illustrate key workflows and relationships in PAH analysis.
Caption: A generalized workflow for PAH analysis using an internal standard.
Caption: Logical relationships for selecting a suitable internal standard.
Conclusion
While this compound is an effective internal standard, particularly for its structural class, a variety of robust alternatives are available for broader PAH analysis. The optimal choice is contingent upon the analytical objectives, matrix complexity, and available resources. Deuterated PAHs remain the industry standard for their close similarity to target analytes and their validation in numerous standard methods. For analyses demanding the highest precision and where budget allows, ¹³C-labeled standards offer superior stability by eliminating the risk of isotopic exchange. For more cost-sensitive applications, fluorinated PAHs present a viable and increasingly popular alternative. By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can confidently select an internal standard that ensures the integrity and accuracy of their PAH quantitation.
References
Navigating Analytical Rigor: A Comparative Guide to Robustness Testing with 9-Nitroanthracene-D9
For Immediate Release
In the landscape of analytical chemistry, particularly within pharmaceutical development and environmental monitoring, the assurance of a method's reliability is paramount. Robustness testing stands as a critical pillar of method validation, evaluating its resilience against minor, deliberate variations in operational parameters. This guide provides a comprehensive comparison of 9-Nitroanthracene-D9 as a stable isotope-labeled (SIL) internal standard against an alternative, structurally similar internal standard, in the robustness testing of an analytical method for its non-labeled analogue, 9-Nitroanthracene.
The Cornerstone of Reliability: The Role of Internal Standards in Robustness Testing
Robustness testing is designed to challenge an analytical method and ensure its performance remains consistent under routine use, where small fluctuations in parameters are inevitable.[1][2] The use of an internal standard (IS) is crucial in this process to compensate for variations in sample preparation, injection volume, and instrument response.[3] A stable isotope-labeled internal standard, such as this compound, is considered the gold standard, as its physicochemical properties are nearly identical to the analyte, 9-Nitroanthracene.[4] This similarity allows it to track the analyte through the entire analytical process, providing a more accurate correction for any variations.
This guide explores a hypothetical robustness test for a gas chromatography-mass spectrometry (GC-MS) method for the quantification of 9-Nitroanthracene. We compare the performance of this compound with a common alternative, Phenanthrene-d10, a deuterated polycyclic aromatic hydrocarbon (PAH) that is structurally related but not an isotopologue of the analyte.[5]
Performance Under Pressure: A Comparative Analysis
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thus effectively nullifying matrix effects and instrumental variability. The following table summarizes the expected performance of this compound versus Phenanthrene-d10 in a robustness study where key GC-MS parameters are intentionally varied.
| Performance Parameter | This compound | Phenanthrene-d10 | Rationale |
| Co-elution with Analyte | Nearly identical retention time. | Different retention time. | As an isotopologue, this compound has virtually the same chromatographic behavior as 9-Nitroanthracene. Phenanthrene-d10 has a different chemical structure, leading to different elution characteristics. |
| Correction for Matrix Effects | Excellent. | Partial and variable. | Identical chemical properties ensure that both the analyte and this compound are affected by matrix components in the same way. The differing chemistry of Phenanthrene-d10 leads to differential matrix effects. |
| Response to Variations in Ionization | Highly correlated with the analyte. | Uncorrelated or poorly correlated. | Subtle changes in the ion source conditions will affect the analyte and its deuterated counterpart similarly. These changes may impact Phenanthrene-d10 differently. |
| Accuracy and Precision under Varied Conditions | High. | Moderate to Low. | Superior correction capabilities for variations in sample preparation and instrument parameters lead to more accurate and precise results. Incomplete correction by Phenanthrene-d10 can introduce bias and increase variability. |
| Overall Robustness Indication | Provides a true measure of method robustness. | Can mask or exaggerate the effects of parameter variations. | By effectively normalizing most sources of variability, this compound allows for a clear assessment of how changes in method parameters affect the analyte measurement itself. |
Experimental Design: A Protocol for Robustness Testing
The following protocol outlines a robustness study for the quantification of 9-Nitroanthracene in a soil matrix using GC-MS.
Objective: To assess the robustness of a GC-MS method for 9-Nitroanthracene quantification by evaluating the impact of deliberate variations in key method parameters, using this compound and Phenanthrene-d10 as internal standards.
1. Sample Preparation:
-
A certified reference soil material is spiked with a known concentration of 9-Nitroanthracene.
-
Two sets of samples are prepared. One set is spiked with this compound as the internal standard, and the second set is spiked with Phenanthrene-d10.
-
Samples undergo extraction using a suitable solvent (e.g., toluene) and cleanup to remove interfering matrix components.
2. GC-MS Analysis:
-
The analysis is performed on a gas chromatograph coupled to a mass spectrometer.
-
The nominal and varied parameters for the robustness test are outlined in the table below.
| Parameter | Nominal Condition | Variation 1 | Variation 2 |
| Injector Temperature | 280°C | 275°C | 285°C |
| Oven Temperature Program Ramp Rate | 10°C/min | 8°C/min | 12°C/min |
| Carrier Gas Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Ion Source Temperature | 230°C | 225°C | 235°C |
3. Data Analysis:
-
The peak area ratio of 9-Nitroanthracene to the internal standard is calculated for each run.
-
The mean, standard deviation, and relative standard deviation (RSD) of the peak area ratios are determined for each set of conditions and for each internal standard.
-
The results are compared to assess the impact of the parameter variations and the performance of each internal standard.
Visualizing the Workflow
To clearly illustrate the logical flow of the robustness testing procedure, the following diagrams are provided.
Caption: Experimental workflow for robustness testing.
Caption: Logical relationship in internal standard performance.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust analytical methods. The data and principles outlined in this guide demonstrate the superior performance of a stable isotope-labeled internal standard, this compound, compared to a structurally similar alternative. For researchers, scientists, and drug development professionals, the use of an isotopologue internal standard like this compound is a key strategy for ensuring the accuracy, reliability, and regulatory compliance of analytical data. By minimizing the impact of unavoidable variations, this compound allows for a more confident assessment of a method's true robustness.
References
Safety Operating Guide
Proper Disposal of 9-Nitroanthracene-D9: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 9-Nitroanthracene-D9, a deuterated nitroaromatic compound used in research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Immediate Safety and Hazard Assessment
This compound is an aromatic nitro compound. Such compounds can be strong oxidizing agents and may react vigorously with reducing agents, potentially leading to detonation.[1] They can also be sensitive to light and may react explosively with bases like sodium or potassium hydroxide.[1] While some safety data sheets suggest the product in its pure form has no significant health hazards at the given concentration, it is crucial to handle it with care, avoiding dust formation and contact with skin, eyes, or clothing.
Key Hazards:
-
Reactivity: Strong oxidizing agent. May react explosively with reducing agents and strong bases.[1]
-
Flammability: While not always flammable itself, it can intensify fires of other materials. Fires involving this compound should be extinguished with a dry chemical, carbon dioxide, or Halon extinguisher.[1]
-
Health: Avoid inhalation, ingestion, and skin/eye contact. In case of exposure, rinse the affected area immediately with plenty of water for at least 15 minutes and seek medical attention.[2]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Specification |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | In cases of significant dust or aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge. |
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe disposal of small quantities of this compound waste, such as from spills or contaminated materials. For bulk quantities, consult your institution's Environmental Health and Safety (EHS) department.
Step 1: Containment of Spills
-
If a small spill occurs, dampen the solid material with acetone to prevent dust from becoming airborne.
-
Carefully transfer the dampened material into a suitable, labeled waste container.
-
Use absorbent paper dampened with acetone to wipe up any remaining residue.
Step 2: Packaging of Waste
-
Place all contaminated materials, including used absorbent paper and disposable PPE, into a vapor-tight plastic bag.
-
Seal the bag securely.
-
Place the sealed bag into a second, larger container that is compatible with the waste, such as a labeled hazardous waste drum.
Step 3: Decontamination of Surfaces and Equipment
-
Wash all contaminated surfaces and non-disposable equipment first with acetone.
-
Follow the acetone wash with a thorough cleaning using a strong soap and water solution.
-
Do not re-enter the contaminated area until it has been verified as clean by a safety officer or other responsible person.
Step 4: Labeling and Storage of Waste
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as reducing agents and strong bases.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling 9-Nitroanthracene-D9
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 9-Nitroanthracene-D9. The following procedures are based on available safety data for the compound and its analogs, emphasizing best practices in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a deuterated aromatic nitro compound. While specific toxicity data for the deuterated form is limited, the non-deuterated analog, 9-Nitroanthracene, is known to be a skin and respiratory tract irritant and a mutagen.[1] Aromatic nitro compounds as a class are considered strong oxidizing agents that can react vigorously with reducing agents and may be explosive in the presence of a base.[2] Therefore, handling this compound requires stringent safety protocols to minimize exposure and risk.
A comprehensive personal protective equipment plan is mandatory. The following table summarizes the required PPE for handling this compound, particularly in its solid form. If the compound is in a solution, the hazards of the solvent (e.g., toluene, which is flammable and harmful if inhaled) must also be considered.[3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when there is a risk of splashes.[4] | Protects against splashes and airborne particles that can cause severe eye irritation. |
| Skin Protection | Chemical-resistant lab coat or coveralls. Fire/flame resistant clothing is recommended.[4] | Provides a barrier against accidental skin contact and protects from potential flammability. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or Butyl rubber). Double gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated. | Prevents skin absorption, a primary route of exposure for nitro compounds. |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used. | Protects against inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound.
2.1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
-
Spill Kit: A chemical spill kit appropriate for solid, potentially flammable, and toxic materials must be available.
-
Inert Atmosphere: To prevent hydrogen-deuterium (H-D) exchange with atmospheric moisture and maintain isotopic purity, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) when possible.
-
Review Safety Information: Before beginning work, review this guide and any available Safety Data Sheets (SDS).
2.2. Handling:
-
Personal Protective Equipment: Don all required PPE before entering the designated handling area.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Avoid the formation of dust during handling.
-
Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing. If using a flammable solvent like toluene, ensure there are no ignition sources nearby.
-
Storage: Store this compound in a tightly sealed, light-protected container (e.g., amber vial) in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, and bases. For long-term storage, refrigeration may be recommended, but always allow the container to warm to room temperature before opening to prevent condensation.
2.3. Post-Handling:
-
Decontamination: Wipe down the work area with an appropriate solvent (e.g., acetone) followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels, pipette tips) in a separate, clearly labeled, and sealed container.
3.2. Waste Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
3.3. Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers through an approved waste disposal facility in accordance with local, state, and federal regulations. Do not release into the environment.
Emergency Procedures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor.
-
Eye Contact: Rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them plenty of water to drink. Seek immediate medical attention.
-
Spill: In case of a small spill of solid material, dampen the spill with acetone, then transfer the dampened material to a suitable container for disposal. Use absorbent paper dampened with acetone to pick up any remaining material. Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal. Wash all contaminated surfaces with acetone followed by a strong soap and water solution.
Workflow and Logic Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
